molecular formula C9H6FN B1294397 8-Fluoroquinoline CAS No. 394-68-3

8-Fluoroquinoline

Cat. No.: B1294397
CAS No.: 394-68-3
M. Wt: 147.15 g/mol
InChI Key: RNAAXKYOTPSFGV-UHFFFAOYSA-N
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Description

8-Fluoroquinoline is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline
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InChI

InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
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InChI Key

RNAAXKYOTPSFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
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DSSTOX Substance ID

DTXSID60192591
Record name Quinoline, 8-fluoro-
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Molecular Weight

147.15 g/mol
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CAS No.

394-68-3
Record name 8-Fluoroquinoline
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Record name 8-Fluoroquinoline
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Record name Quinoline, 8-fluoro-
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Record name 8-Fluoroquinoline
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Record name 8-FLUOROQUINOLINE
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Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Fluoroquinoline, a key intermediate in organic synthesis with significant applications in medicinal chemistry and materials science. Below you will find its chemical and physical properties, detailed experimental protocols for its synthesis, and a visualization of the mechanistic pathway for the broader class of fluoroquinolone compounds.

Core Properties of this compound

This compound is a fluorinated derivative of quinoline.[1] It is a colorless to pale yellow solid or liquid that is stable at room temperature and soluble in organic solvents such as alcohols and ketones.[2] Its unique structural characteristics make it a valuable building block in the development of novel compounds with potent biological activities.[1]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for this compound (CAS Number: 394-68-3).[3][4][5]

PropertyValueSource(s)
CAS Number 394-68-3[3][4][6]
Molecular Formula C₉H₆FN[3][4][6]
Molecular Weight 147.15 g/mol [3][4][6]
Boiling Point 148-150 °C at 30 Torr[2][5]
Density 1.215 g/cm³ at 25 °C[2][5]
Flash Point 98 °C[2]
Refractive Index 1.60[2]
Purity ≥ 98% (GC)[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-infective and anticancer agents.[1][2] Its derivatives have demonstrated promising activity against a range of bacteria, making them valuable in the pursuit of new antibiotics.[1][2] The broader class of fluoroquinolones, to which this compound belongs, are known for their antibacterial efficacy.[7]

Beyond its role in antimicrobial development, this compound is also utilized in:

  • Fluorescent Probes: Its inherent fluorescence properties make it a suitable component for creating probes used in biological imaging to visualize cellular processes.[1]

  • Materials Science: This chemical is used in formulating advanced materials, including polymers and coatings.[1]

  • Environmental Monitoring: It is employed in analytical chemistry for the detection and quantification of pollutants.[1]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the Skraup synthesis, starting from o-fluoroaniline.[8]

Methodology:

  • Reaction Setup: Add 85% sulfuric acid (623 g) to a 1 L reaction flask. Slowly and dropwise, add o-fluoroaniline (133 g, 1.2 mol).[8]

  • Initial Heating: Heat the reaction mixture to 130 °C and stir at this temperature for 2 hours.[8]

  • Addition of Reagents: While maintaining the reaction temperature at 130 °C, slowly and dropwise add glycerol (121 g, 1.3 mol) and potassium iodide (3 g).[8]

  • Reaction Continuation: After the dropwise addition is complete, continue to stir the reaction mixture at 130 °C for 18 hours.[8]

  • Quenching: Cool the reaction solution to room temperature and then slowly pour it into ice water to quench the reaction.[8]

  • Neutralization: After quenching, add aqueous sodium hydroxide solution dropwise to adjust the pH to 8-9.[8]

  • Extraction and Concentration: Perform an extraction with methyl tert-butyl ether. Separate the oil layer and concentrate it.[8]

  • Purification: Distill the concentrate under high vacuum using a filled distillation column to obtain high-purity this compound (146 g). The reported yield is 83% with a purity of 99.7% as determined by gas chromatography.[8]

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Workup and Purification A Add o-fluoroaniline to 85% H₂SO₄ B Heat to 130°C for 2 hours A->B C Add glycerol and KI at 130°C B->C D Stir at 130°C for 18 hours C->D E Quench with ice water D->E F Adjust pH to 8-9 with NaOH E->F G Extract with MTBE F->G H Concentrate organic layer G->H I High vacuum distillation H->I J High Purity this compound I->J

A flowchart outlining the synthesis of this compound.

Mechanism of Action for Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11] By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks.[9] This action blocks the progression of the replication fork, ultimately leading to bacterial cell death.[9][11] The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[10]

Signaling Pathway: Fluoroquinolone Mechanism of Action

G cluster_0 Bacterial Cell A Fluoroquinolone enters bacterial cell B Binds to DNA-Enzyme Complex (DNA Gyrase / Topoisomerase IV) A->B Targeting C Stabilization of DNA Strand Breaks B->C Action D Inhibition of DNA Replication and Repair C->D Consequence E Bacterial Cell Death D->E Result

The mechanism of action of fluoroquinolone antibiotics.

References

Physicochemical Properties of 8-Fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinoline is a substituted heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of pharmacologically active molecules, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and outlines a representative synthetic workflow. All quantitative data are presented in a structured tabular format for ease of reference and comparison.

Core Physicochemical Data

The physicochemical properties of this compound determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations. The data presented below have been aggregated from various chemical databases and literature sources. It is important to note that while some properties are well-documented, others, such as the melting point, have conflicting reports in the literature, and some sources describe the compound as a liquid at room temperature.

Table 1: General and Physical Properties of this compound
PropertyValue
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
Appearance Colorless to light yellow/orange liquid or solid[1][2]
Boiling Point 238.4 °C at 760 mmHg[3][4]
148-150 °C at 30 Torr[5][6]
Density 1.215 g/cm³ at 25 °C[1][5][6]
Refractive Index 1.600 - 1.614[1][4]
Table 2: Acid-Base and Partitioning Properties of this compound
PropertyValueNotes
pKa (Predicted) 1.93 ± 0.17[1]Refers to the protonation of the quinoline nitrogen.
logP (Predicted) 2.2 - 2.37[4][7]Indicates moderate lipophilicity.
Table 3: Solubility Profile of this compound
SolventSolubilityNotes
Water Generally poorly soluble[8]Quinolones, in general, exhibit low water solubility between pH 6 and 8[8][9].
Organic Solvents SolubleSoluble in alcohols and ketones.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely recognized method for the synthesis of quinolines. The following protocol is a representative procedure for the synthesis of an this compound core structure.

Step 1: Condensation of 2-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME) A mixture of 2-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, for 1-2 hours. This step results in the formation of ethyl 2-((2-fluoroanilino)methylene)malonate through a nucleophilic substitution reaction, with the elimination of ethanol.

Step 2: Thermal Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for 30-60 minutes. This high temperature induces an intramolecular cyclization, followed by the elimination of another molecule of ethanol, to form ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation The resulting quinoline derivative is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, to convert the ester group to a carboxylic acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 8-fluoro-4-hydroxyquinoline. Further chemical modifications would be required to arrive at the parent this compound.

Gould_Jacobs_Synthesis A 2-Fluoroaniline C Condensation (Heat, 100-140°C) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 2-((2-fluoroanilino)methylene)malonate C->D E Thermal Cyclization (High-boiling solvent, ~250°C) D->E F Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate E->F G Hydrolysis & Decarboxylation F->G H 8-Fluoro-4-hydroxyquinoline G->H

A representative workflow for the Gould-Jacobs synthesis of a quinoline core.
Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology (Capillary Method):

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range is indicative of a pure compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For this compound, the pKa of the quinoline nitrogen is of primary interest.

Methodology (Potentiometric Titration):

  • A solution of this compound of a known concentration is prepared in an appropriate solvent system (e.g., water/co-solvent).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.

  • The mixture is shaken vigorously until equilibrium is reached (typically 24 hours).

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Physicochemical_Property_Determination cluster_synthesis Synthesis cluster_analysis Property Determination Synthesized this compound Synthesized this compound MP Melting Point (Capillary Method) Synthesized this compound->MP pKa pKa (Potentiometric Titration) Synthesized this compound->pKa logP logP (Shake-Flask Method) Synthesized this compound->logP Solubility Solubility (Shake-Flask Method) Synthesized this compound->Solubility

Workflow for the determination of key physicochemical properties.
Determination of Aqueous Solubility

Solubility is a fundamental property that influences a drug's bioavailability.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved (typically 24-48 hours).

  • The suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved this compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

Conclusion

The physicochemical properties of this compound outlined in this guide provide essential data for its application in research and development. The moderate lipophilicity and basicity of the quinoline core are key features that can be modulated through further chemical modification to optimize drug-like properties. The provided experimental protocols offer standardized approaches for the synthesis and characterization of this compound and its derivatives, ensuring reproducibility and reliability in scientific investigations. Further experimental work is warranted to definitively determine the melting point and to quantify its solubility in a range of pharmaceutically relevant solvents.

References

An In-depth Technical Guide to the Synthesis of 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 8-fluoroquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom at the 8-position of the quinoline ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.

This document details the core synthetic strategies, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, with a focus on their application to the synthesis of this compound. It includes detailed experimental protocols where available in the literature, quantitative data for reaction parameters, and visual diagrams of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Core Synthesis Pathways

The synthesis of the quinoline ring is a well-established field of organic chemistry, with several named reactions providing versatile entry points to this important heterocycle. For the synthesis of this compound, these methods typically employ 2-fluoroaniline as the key starting material.

Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.

Reaction Scheme:

Skraup synthesis of this compound.

Experimental Protocol:

  • Materials: 2-fluoroaniline, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and a moderator (e.g., ferrous sulfate).

  • Procedure (General):

    • In a fume hood, cautiously mix 2-fluoroaniline, glycerol, the oxidizing agent, and the moderator in a round-bottom flask equipped with a reflux condenser.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid.

    • Gently heat the mixture. Once the reaction initiates, it may become exothermic. The rate should be controlled by external cooling if necessary.

    • After the initial exothermic phase subsides, heat the mixture under reflux for several hours to complete the reaction.

    • After cooling, dilute the reaction mixture with water and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude this compound can be purified by steam distillation followed by fractional distillation under reduced pressure.

Quantitative Data:

Yields for the Skraup synthesis can vary widely depending on the substrate and reaction conditions. For the synthesis of unsubstituted quinoline, yields of 84-91% have been reported.[3] The yield for this compound is expected to be in a similar range but requires experimental verification.

ParameterValue
Starting Material2-Fluoroaniline
ReagentsGlycerol, H₂SO₄, Oxidizing Agent
TemperatureReflux
Reported Yield (Quinoline)84-91%[3]
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4][5] When applied to the synthesis of this compound, 2-fluoroaniline would be reacted with an α,β-unsaturated carbonyl compound like acrolein or crotonaldehyde in the presence of an acid catalyst.[4][5] To mitigate the tendency of acrolein to polymerize, stable precursors like acrolein diethyl acetal can be used.[6]

Reaction Scheme:

G 2-Fluoroaniline 2-Fluoroaniline reagents 2-Fluoroaniline->reagents Acrolein Acrolein Acrolein->reagents AcidCatalyst Acid Catalyst (e.g., HCl) This compound This compound reagents->this compound Acid Catalyst, Δ

Doebner-von Miller synthesis of this compound.

Experimental Protocol (Generalized):

A general protocol for the Doebner-von Miller reaction using acrolein diethyl acetal is as follows:[6]

  • Materials: 2-fluoroaniline, acrolein diethyl acetal, a strong acid (e.g., hydrochloric acid or sulfuric acid), and an oxidizing agent (often generated in situ).

  • Procedure (General):

    • Dissolve 2-fluoroaniline in an acidic medium.

    • Slowly add acrolein diethyl acetal to the reaction mixture. The acetal will hydrolyze in situ to generate acrolein.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, neutralize the reaction mixture with a base to precipitate the crude product.

    • Purify the product by distillation or recrystallization.

Quantitative Data:

ParameterValue
Starting Material2-Fluoroaniline
Reagentsα,β-Unsaturated Carbonyl (e.g., Acrolein), Acid Catalyst
TemperatureReflux
Reported Yield (General)Moderate to Good[6]
Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[7][8] For the synthesis of this compound, this would involve the reaction of 2-amino-3-fluorobenzaldehyde with acetaldehyde.

Reaction Scheme:

G 2-Amino-3-fluorobenzaldehyde 2-Amino-3-fluorobenzaldehyde reagents 2-Amino-3-fluorobenzaldehyde->reagents Acetaldehyde Acetaldehyde Acetaldehyde->reagents Catalyst Base or Acid Catalyst This compound This compound reagents->this compound Catalyst, Δ

Friedländer synthesis of this compound.

Experimental Protocol (Generalized):

A generalized protocol for the Friedländer synthesis is as follows:[7][8][9]

  • Materials: 2-amino-3-fluorobenzaldehyde, acetaldehyde, and a catalyst (e.g., piperidine for base catalysis or p-toluenesulfonic acid for acid catalysis).

  • Procedure (General):

    • Dissolve 2-amino-3-fluorobenzaldehyde and acetaldehyde in a suitable solvent, such as ethanol.

    • Add a catalytic amount of the chosen acid or base.

    • Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

The Friedländer synthesis can provide good to excellent yields, often in the range of 70-90% for related quinoline derivatives.[9]

ParameterValue
Starting Material2-Amino-3-fluorobenzaldehyde
ReagentsAcetaldehyde, Catalyst
TemperatureReflux
Reported Yield (Derivatives)70-90%[9]
Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[10][11] To synthesize this compound, 2-fluoroaniline would be reacted with malonaldehyde or a malonaldehyde equivalent, such as malonaldehyde tetraethyl acetal, in the presence of a strong acid.

Reaction Scheme:

G 2-Fluoroaniline 2-Fluoroaniline reagents 2-Fluoroaniline->reagents Malonaldehyde Malonaldehyde (or equivalent) Malonaldehyde->reagents AcidCatalyst Acid Catalyst (e.g., H₂SO₄) This compound This compound reagents->this compound Acid Catalyst, Δ

Combes synthesis of this compound.

Experimental Protocol (Generalized):

A general procedure for the Combes synthesis is as follows:[10][11]

  • Materials: 2-fluoroaniline, a malonaldehyde equivalent (e.g., malonaldehyde tetraethyl acetal), and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Procedure (General):

    • Condense 2-fluoroaniline with the malonaldehyde equivalent, which may require initial heating to form the enamine intermediate.

    • Add the strong acid catalyst to the enamine intermediate.

    • Heat the reaction mixture to induce cyclization and dehydration.

    • After the reaction is complete, cool the mixture and pour it onto ice.

    • Neutralize with a base to precipitate the crude product.

    • Purify by recrystallization or chromatography.

Quantitative Data:

Yields for the Combes synthesis are generally moderate to good, but are highly dependent on the specific substrates and reaction conditions used.

ParameterValue
Starting Material2-Fluoroaniline
Reagentsβ-Diketone (e.g., Malonaldehyde), Acid Catalyst
TemperatureElevated
Reported Yield (General)Moderate to Good

Conclusion

The synthesis of this compound can be achieved through several classical quinoline synthesis routes, with the Skraup, Doebner-von Miller, Friedländer, and Combes reactions being the most prominent. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product. While detailed experimental protocols specifically for this compound are not extensively reported in readily accessible literature, the generalized procedures for these named reactions, starting from 2-fluoroaniline or its derivatives, provide a solid foundation for the development of a robust synthetic route. Further optimization of reaction conditions for each pathway would be necessary to achieve high yields and purity for this valuable heterocyclic compound.

References

The Biological Versatility of 8-Fluoroquinoline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 8-fluoroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a primary focus on their anticancer, antibacterial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area of therapeutics.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that have long been a cornerstone of pharmaceutical research, leading to the development of numerous drugs with a wide range of therapeutic applications. The introduction of a fluorine atom at the 8th position of the quinoline ring has been shown to significantly modulate the physicochemical and biological properties of these molecules. This substitution can enhance metabolic stability, improve cell membrane permeability, and influence the binding affinity to biological targets. Consequently, this compound derivatives have demonstrated significant potential as anticancer, antibacterial, and antiviral agents. This guide aims to consolidate the current knowledge on these derivatives, providing a technical foundation for their continued exploration and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the construction of the core quinoline ring system followed by functionalization at various positions. A common strategy is the Gould-Jacobs reaction, which allows for the versatile synthesis of the 4-quinolone scaffold.

General Synthetic Protocol: Gould-Jacobs Reaction

A representative synthetic scheme for preparing the 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a key intermediate, is outlined below.

Synthetic_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 2-Fluoroaniline C Condensation A->C B Diethyl (ethoxymethylene)malonate B->C F Intermediate Enamine C->F Step 1 D Thermal Cyclization (Dowtherm A, ~250°C) G Ethyl 8-fluoro-4-hydroxyquinoline- 3-carboxylate D->G Step 3 E Hydrolysis (e.g., NaOH, H2O) H 8-Fluoro-4-oxo-1,4-dihydroquinoline- 3-carboxylic Acid E->H F->D Step 2 G->E Step 4

Caption: General workflow for the synthesis of the 8-fluoroquinolone core.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is adapted from the synthesis of a key synthon for further derivatization[1].

  • Nitration of the Fluoroquinolone Nucleus: Initial attempts to directly nitrate the fluoroquinolone nucleus often result in decarboxylation. A more successful approach involves a multi-step synthesis.

  • Preparation of the Synthon: The starting material, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is first synthesized using established methods.

  • Nitration: The synthon is carefully nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the C-8 position.

  • Purification: The resulting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is purified by recrystallization.

  • Derivatization at C-7: The 7-chloro group of the nitrated synthon is susceptible to nucleophilic aromatic substitution. Various primary amines can be introduced at this position by reacting the synthon with the desired amine in a suitable solvent, often with a base to neutralize the liberated HCl. The 8-nitro group facilitates this substitution[1].

Anticancer Activity

Numerous this compound derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of their anticancer action is often attributed to the inhibition of human topoisomerase II, an enzyme crucial for DNA replication and cell division[2]. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Table 1: Anticancer Activity of Ciprofloxacin Derivatives (IC50 in µM) [2][3][4]

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)
Ciprofloxacin-chalcone hybrid 811.5 (48h)--5.6 (48h)
Piperonal ciprofloxacin hydrazone 263.71-3.69-
3,7-bis-benzylidene of ciprofloxacin 271.21-0.87-
N-acylated ciprofloxacin 324.3---
Ciprofloxacin/quinoline hybrid 65----
Ciprofloxacin/quinoline hybrid 66----
Norfloxacin derivative 732.27---
ortho-phenol chalcone of ciprofloxacin 97-27.71-22.09
Doxorubicin (Reference)~0.04-1~0.01-0.5~0.05-0.5~0.1-1

Table 2: Anticancer Activity of Levofloxacin-Thiadiazole Hybrids (IC50 in µM) [3]

CompoundMCF-7 (Breast)A549 (Lung)SKOV-3 (Ovarian)
17a 2.453.124.67
17b 1.692.883.91
17c 3.114.535.82
17d 1.832.974.15
17e 2.053.464.98
17f 4.215.786.93
17g 3.884.915.12
17h 1.762.543.88
Doxorubicin 0.891.021.23
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours (cell attachment) A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate until crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and determine IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Methodology: [5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[8]. The 8-fluoro substitution can influence the potency and spectrum of activity of these derivatives.

Mechanism of Antibacterial Action

Fluoroquinolone_Mechanism cluster_drug This compound Derivative cluster_bacteria Bacterial Cell cluster_process Consequences drug Fluoroquinolone gyrase DNA Gyrase (Topoisomerase II) drug->gyrase Inhibits topoIV Topoisomerase IV drug->topoIV Inhibits dna Bacterial DNA replication DNA Replication Inhibited dna->replication transcription Transcription Inhibited dna->transcription repair DNA Repair Inhibited dna->repair gyrase->dna topoIV->dna death Bacterial Cell Death replication->death transcription->death repair->death

Caption: Mechanism of action of fluoroquinolones in bacteria.

Quantitative Antibacterial Data

The antibacterial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives (MIC in µg/mL) [1][9][10]

Compound NumberE. coli ATCC 8739S. aureus ATCC 6538
3 4.70.97
9a 37.5>100
9b 150.65
9d ND3.5
9e 104
9f 105
9g 8.81.2
10 2329
11 2835
Ciprofloxacin 2.60.59
ND: Not Detected
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12][13][14]

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Antiviral Activity

The antiviral potential of quinoline derivatives, including some 8-fluoro substituted compounds, has been explored against a variety of viruses. Their mechanisms of action in this context are diverse and can involve the inhibition of viral enzymes, interference with viral entry or replication processes, or modulation of host cell factors required for viral propagation.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Table 4: Antiviral Activity of Quinoline Derivatives against Dengue Virus (DENV) [15][16]

CompoundVirus SerotypeEC50 (µM)
8-HQ-aminobenzothiazole 1 DENV-20.91
Difloxacin DENV-410.1
Ciprofloxacin DENV-419.6
Enoxacin DENV-47.6

Note: Data for a broader range of this compound derivatives against various viruses is still emerging.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[8][17]

Methodology:

  • Cell Seeding: A monolayer of susceptible host cells is grown in a multi-well plate.

  • Virus and Compound Incubation: A known amount of virus is pre-incubated with serial dilutions of the this compound derivative.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound), and the EC50 is determined from the dose-response curve.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and antiviral agents warrants further investigation. The structure-activity relationships of these derivatives are complex, with substitutions at various positions of the quinoline ring significantly influencing their potency and selectivity. Future research should focus on the rational design and synthesis of novel this compound derivatives with improved therapeutic indices. The development of derivatives with multi-target activities could also be a promising strategy to combat drug resistance. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource to accelerate these research and development efforts.

References

An In-depth Technical Guide to the Mechanism of Action of 8-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinolones are a class of synthetic broad-spectrum antibacterial agents, with the fluoroquinolones representing a significant advancement in therapeutic efficacy and spectrum.[1] Within this class, substitutions on the core quinolone ring profoundly influence antibacterial potency, pharmacokinetics, and target specificity. This guide focuses on the 8-fluoroquinolines, a subset characterized by a fluorine atom at the C-8 position. These compounds, like other fluoroquinolones, exert their bactericidal effects by directly inhibiting bacterial DNA synthesis, a mechanism that is both potent and distinct from many other antibiotic classes.[2] Understanding the precise molecular interactions and the experimental methodologies used to elucidate them is critical for the rational design of new agents and for overcoming emerging resistance.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

The primary mechanism of action for all fluoroquinolones, including 8-fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for initiating DNA replication and relieving the torsional stress that builds up ahead of the replication fork.[4][5]

  • Topoisomerase IV: This enzyme's primary role is in the decatenation, or unlinking, of newly replicated daughter chromosomes, allowing them to segregate into daughter cells properly.[4][5]

The bactericidal action of 8-fluoroquinolones proceeds through a multi-step process:

  • Binding to the Enzyme-DNA Complex: Unlike inhibitors that bind to the enzyme alone, fluoroquinolones specifically bind to and stabilize a transient intermediate state where the topoisomerase has cleaved the DNA strands and is covalently attached to the broken ends.[2]

  • Formation of a Ternary Complex: This creates a stable, non-functional ternary complex consisting of the quinolone, the enzyme (gyrase or topoisomerase IV), and the cleaved DNA.[2]

  • Inhibition of DNA Re-ligation: The presence of the quinolone molecule within this complex physically obstructs the enzyme's ability to re-ligate the broken DNA strands.[6]

  • Replication Fork Stoppage and DNA Damage: The stabilized ternary complexes act as roadblocks to the cellular machinery, stalling replication forks.[2] This disruption can lead to the release of irreversible double-strand DNA breaks, triggering downstream pathways that result in rapid bacterial cell death.[2]

Target Specificity

While both enzymes are targeted, the primary target often differs between bacterial types:

  • In most Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the more sensitive primary target.[3]

  • In many Gram-positive bacteria , such as Staphylococcus aureus, topoisomerase IV is the preferential primary target for most quinolones.[7][8]

However, more advanced quinolones, including some 8-substituted variants like clinafloxacin, are designed as "dual-targeting" agents that inhibit both enzymes with nearly equal potency.[7] This property is thought to reduce the frequency of resistance selection, as mutations in both target enzymes would be required for a significant increase in the Minimum Inhibitory Concentration (MIC).[7]

Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_targets Enzyme Action (Normal) cluster_inhibition 8-Fluoroquinoline Inhibition ReplicationFork Replication Fork SupercoiledDNA Positive Supercoils (Torsional Stress) ReplicationFork->SupercoiledDNA creates Decatenation Catenated Daughter Chromosomes ReplicationFork->Decatenation results in DNA_Gyrase DNA Gyrase SupercoiledDNA->DNA_Gyrase Topo_IV Topoisomerase IV Decatenation->Topo_IV RelaxedDNA Relaxed DNA DNA_Gyrase->RelaxedDNA removes supercoils FQ This compound DNA_Gyrase->FQ SegregatedDNA Segregated Chromosomes Topo_IV->SegregatedDNA decatenates Topo_IV->FQ TernaryGyrase Ternary Complex (FQ-Gyrase-DNA) FQ->TernaryGyrase traps TernaryTopoIV Ternary Complex (FQ-TopoIV-DNA) FQ->TernaryTopoIV traps DSB Double-Strand Breaks TernaryGyrase->DSB leads to TernaryTopoIV->DSB leads to CellDeath Bactericidal Effect DSB->CellDeath

Figure 1: Mechanism of this compound Action.

Quantitative Analysis of Enzyme Inhibition

The potency of a quinolone is quantified by its 50% inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity in vitro. Comparing the IC50 values against both DNA gyrase and topoisomerase IV reveals the drug's target preference and overall potency. The following table summarizes IC50 data for representative 8-fluoroquinolones (Lomefloxacin, Clinafloxacin) and other relevant fluoroquinolones against enzymes from Staphylococcus aureus and Enterococcus faecalis.

CompoundOrganismTarget EnzymeIC50 (µg/mL)Reference
Lomefloxacin S. aureusDNA Gyrase126[7]
S. aureusTopoisomerase IV12.6[7]
Clinafloxacin S. aureusDNA Gyrase3.63[7]
S. aureusTopoisomerase IV7.96[7]
CiprofloxacinS. aureusDNA Gyrase61.7[1]
S. aureusTopoisomerase IV3.0[1]
E. faecalisDNA Gyrase27.8[9]
E. faecalisTopoisomerase IV9.30[9]
LevofloxacinS. aureusDNA Gyrase31.6[7]
S. aureusTopoisomerase IV5.02[7]
E. faecalisDNA Gyrase28.1[9]
E. faecalisTopoisomerase IV8.49[9]
MoxifloxacinS. aureusDNA Gyrase27.5[1]
S. aureusTopoisomerase IV1.0[1]

Data shows that for S. aureus, topoisomerase IV is the more sensitive target for lomefloxacin, whereas clinafloxacin demonstrates dual-targeting characteristics with similar potency against both enzymes.[7]

Key Experimental Methodologies

The mechanism of action of 8-fluoroquinolones is elucidated through a series of standardized in vitro experiments. These assays are fundamental for determining enzyme inhibition, antibacterial activity, and target preference.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assays cluster_cellular Cell-Based Assay cluster_results Data Analysis & Interpretation Compound Test Compound (this compound) GyraseAssay DNA Gyrase Supercoiling Assay Compound->GyraseAssay TopoIVAssay Topoisomerase IV Decatenation Assay Compound->TopoIVAssay MICAssay Minimum Inhibitory Concentration (MIC) Assay Compound->MICAssay IC50_Gyrase IC50 vs Gyrase GyraseAssay->IC50_Gyrase IC50_TopoIV IC50 vs Topo IV TopoIVAssay->IC50_TopoIV MIC_Value MIC Value MICAssay->MIC_Value TargetPref Determine Target Preference IC50_Gyrase->TargetPref IC50_TopoIV->TargetPref

Figure 2: General experimental workflow for evaluating 8-fluoroquinolones.
DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form. These two topological forms (relaxed and supercoiled) migrate at different rates during agarose gel electrophoresis, allowing for their separation and quantification. An inhibitor will prevent the formation of the supercoiled species.

Detailed Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture in microcentrifuge tubes. For a typical 20-30 µL reaction, combine the following:

    • Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 6.5% Glycerol, 0.1 mg/mL BSA).

    • ATP (final concentration ~1.5-2 mM).

    • Relaxed plasmid DNA substrate (e.g., pBR322, final amount ~300-500 ng).

    • Test compound (this compound) at various concentrations, typically dissolved in DMSO. A solvent-only control is run in parallel.

  • Enzyme Addition: Add a defined amount of purified DNA gyrase (e.g., 1-2 Units) to each reaction tube, except for a negative control (no enzyme).

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 to 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 1% SDS, 50 mM EDTA) and often a proteinase K to digest the enzyme.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 75-85V) for several hours to ensure clear separation of supercoiled and relaxed DNA topoisomers.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the intensity of the bands corresponding to relaxed and supercoiled DNA. The IC50 is calculated as the drug concentration that results in 50% inhibition of the supercoiling activity compared to the no-drug control.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the segregation of interlinked DNA circles by topoisomerase IV.

Principle: The natural substrate for this assay is kinetoplast DNA (kDNA), a large network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Topoisomerase IV decatenates this network, releasing individual minicircles. The large kDNA network cannot enter the agarose gel, while the released minicircles can. An inhibitor prevents the release of these minicircles.[9]

Detailed Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 350 mM Potassium Glutamate, 5 mM MgCl2, 5 mM DTT, 50 µg/mL Albumin).

    • ATP (final concentration ~1.5 mM).

    • kDNA substrate (final amount ~200 ng).

    • Test compound at various concentrations.

  • Enzyme Addition: Add purified topoisomerase IV to the reaction mixtures.

  • Incubation: Incubate at 37°C for approximately 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing glycerol, EDTA, and bromophenol blue). Often, a chloroform/isoamyl alcohol extraction is performed to remove the protein.[9]

  • Electrophoresis: Load the aqueous phase of the samples onto a 1% agarose gel.

  • Visualization and Analysis: Run the gel, stain, and visualize as described for the gyrase assay. The kDNA network will remain in the loading well, while the decatenated minicircles will appear as a distinct band in the gel. The IC50 is the concentration of the compound that inhibits 50% of minicircle release.[9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium. Growth is assessed after a set incubation period, typically by visual inspection of turbidity.

Detailed Protocol:

  • Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

References

spectroscopic data of 8-fluoroquinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 8-Fluoroquinoline Compounds

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of many fluoroquinolone antibiotics.[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide-ranging therapeutic potential, including antimicrobial, anticancer, and antiviral properties.[1] The biological activity of many fluoroquinolones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] A thorough understanding of the structural and electronic properties of these molecules is therefore paramount for the design and development of new, more effective drugs.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound compounds. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for structural identification and characterization. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, details the experimental protocols for acquiring this data, and illustrates relevant workflows and mechanisms.

Core Spectroscopic Data

The following tables summarize key spectroscopic data for representative this compound compounds, providing a reference for structural analysis.

Table 1: NMR Spectroscopy Data for this compound-3-carboxamide[1]
NucleusAtom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HC2-H8.72Singlet-
¹HC5-H, C6-H, C7-H7.45–7.62Doublet of doublets-
¹H-CONH₂6.98Broad-
¹³CC=O167.3--
¹³CC8149.1Doublet¹J C-F = 245
Table 2: Infrared (IR) Spectroscopy Data for this compound-3-carboxamide[1]
Vibrational ModeWavenumber (cm⁻¹)Interpretation
N-H Stretching~3280Primary amide group
C=O Stretching~1665Carboxamide group
C-F Stretching1250-1000Fluoro substituent
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry is crucial for confirming the molecular weight and fragmentation patterns of this compound derivatives. All synthesized compounds are routinely characterized by MS to ensure they are consistent with their expected structures.[2][3]

CompoundTechniqueKey Observation
This compound DerivativesESI-MSConfirms molecular weight via [M+H]⁺ ion.
8-NitrofluoroquinolonesMS, EA, NMR, IRUsed for full identification and characterization.[2][3]
Table 4: UV-Visible (UV-Vis) Spectroscopy Data for Fluoroquinolones

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λmax) can be influenced by the solvent and substituents on the quinolone ring.

Compoundλmax (nm)Solvent/Conditions
Ciprofloxacin277 - 280Varied[4][5]
Lomefloxacin288Varied[4]
Enrofloxacin277Varied[4]
Ofloxacin418Chloroform (ion-pair complex)

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound compounds in solution.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a standard 5 mm NMR tube. Complete dissolution is critical for high-resolution spectra.[1]

  • Instrumentation : A high-resolution NMR spectrometer, typically operating at 400 MHz or higher, is utilized.[1]

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse sequence is used. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

    • ¹³C NMR : A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, providing singlet peaks for each unique carbon atom.[1]

    • ¹⁹F NMR : Fast Magic Angle Spinning (MAS) NMR is an advanced technique used for the structural characterization of fluorinated active pharmaceutical ingredients (APIs) in solid formulations. Spectra can be acquired rapidly and are sensitive to the fluorine moiety and formulation.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.[7]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrophotometer is used.[7]

  • Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[1][7]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound.

  • Sample Preparation : The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. For complex mixtures, MS is often coupled with a separation technique like liquid chromatography (LC-MS).[8]

  • Instrumentation : Various mass spectrometers can be used, such as Electrospray Ionization (ESI-MS) or Quadrupole Mass Spectrometry (QMS).[3][9]

  • Data Acquisition : The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the molecular weight and isotopic pattern of the parent molecule and its fragments.

UV-Visible (UV-Vis) Spectroscopy

This technique provides information about the electronic transitions within the conjugated systems of this compound compounds.

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).[1]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.[1]

  • Data Acquisition : The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm), using the pure solvent as a reference blank. The wavelength(s) of maximum absorbance (λmax) are identified.[1]

Visualizations: Workflows and Mechanisms

Diagrams created using DOT language help visualize complex processes and relationships.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound Synthesized Compound Purified Purified Compound Compound->Purified Chromatography NMR NMR (1H, 13C, 19F) Purified->NMR MS Mass Spectrometry Purified->MS IR IR Spectroscopy Purified->IR UV UV-Vis Spectroscopy Purified->UV Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: General experimental workflow for spectroscopic characterization.

Mechanism_of_Action cluster_drug Drug Action cluster_bacterial Bacterial Cell FQ This compound Compound Enzymes DNA Gyrase & Topoisomerase IV FQ->Enzymes Inhibition Replication DNA Replication (Relaxation & Supercoiling) DNA Bacterial DNA DNA->Replication Enzyme Action Block Replication Blocked Replication->Block Process Interrupted Death Cell Death Block->Death

Caption: Proposed mechanism of action for this compound compounds.

References

The Genesis of a Generation: An In-depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluoroquinolones represent a cornerstone of modern antibacterial therapy, a testament to the power of medicinal chemistry in evolving a chemical scaffold to broad-spectrum therapeutic agents. This technical guide delves into the storied history of the fluoroquinolone compounds, from the serendipitous discovery of their progenitor, nalidixic acid, to the rational design of successive generations with enhanced potency and expanded antimicrobial coverage. We will explore the core mechanism of action, detailing the intricate interactions with bacterial DNA gyrase and topoisomerase IV. Furthermore, this guide will provide an overview of the key structure-activity relationships that have driven the development of this critical class of antibiotics. Detailed experimental protocols for the synthesis of the foundational quinolone structure and the determination of antimicrobial efficacy are provided to serve as a practical resource for researchers in the field.

A Serendipitous Beginning: The Discovery of the Quinolone Scaffold

The journey of the quinolones began not with a targeted search for antibiotics, but as a byproduct of antimalarial research. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously isolated a byproduct with modest antibacterial activity.[1] This compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid.[1] While its spectrum of activity was largely limited to Gram-negative bacteria and its primary use was for urinary tract infections, the discovery of nalidixic acid laid the fundamental chemical framework for what would become a vast and powerful class of antibacterial agents.[1]

The Fluorine Revolution: Emergence of the Fluoroquinolones

The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with a key chemical modification: the introduction of a fluorine atom at position 6 of the quinolone ring. This structural alteration dramatically increased the compounds' potency and broadened their spectrum of activity to include Gram-positive bacteria.[1] Norfloxacin, synthesized in 1980, was a pioneering example of this new "fluoroquinolone" class.[1] This was swiftly followed by the development of ciprofloxacin in 1983, a compound that exhibited even greater potency and remains one of the most widely used fluoroquinolones today.[1][2] These second-generation fluoroquinolones marked a significant advancement in the fight against bacterial infections.

Generations of Innovation: Expanding the Antimicrobial Spectrum

The success of the early fluoroquinolones spurred further research, leading to the development of subsequent generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles.

  • First Generation (e.g., Nalidixic acid): Limited to Gram-negative coverage, primarily for uncomplicated urinary tract infections.[3][4]

  • Second Generation (e.g., Ciprofloxacin, Norfloxacin): Broadened spectrum to include some Gram-positive and atypical pathogens, with increased systemic activity.[3][4]

  • Third Generation (e.g., Levofloxacin): Further expanded activity against Gram-positive organisms, particularly Streptococcus pneumoniae.[3][5]

  • Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): Added significant activity against anaerobic bacteria, offering broad-spectrum coverage.[3][4]

The evolution of the fluoroquinolones is a prime example of successful structure-activity relationship (SAR) studies, where systematic modifications to the core chemical structure led to predictable and beneficial changes in biological activity.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, transcription, and repair.

  • DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.[6][8]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a key role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[6][8]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[6][7] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

Fluoroquinolone_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone_GN Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone_GN->DNA_Gyrase Inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Mediates Cell_Death_GN Cell Death DNA_Gyrase->Cell_Death_GN Leads to DNA breaks Replication_Transcription_GN DNA Replication & Transcription Supercoiling->Replication_Transcription_GN Enables Fluoroquinolone_GP Fluoroquinolone Topoisomerase_IV Topoisomerase IV Fluoroquinolone_GP->Topoisomerase_IV Inhibits Decatenation Decatenation of Daughter Chromosomes Topoisomerase_IV->Decatenation Mediates Cell_Death_GP Cell Death Topoisomerase_IV->Cell_Death_GP Leads to DNA breaks Segregation Chromosome Segregation Decatenation->Segregation Enables

Caption: Mechanism of action of fluoroquinolones in Gram-negative and Gram-positive bacteria.

Structure-Activity Relationships: The Key to Potency and Spectrum

The development of successive generations of fluoroquinolones has been guided by a deep understanding of their structure-activity relationships (SAR). Key modifications at various positions of the quinolone ring have been shown to influence potency, spectrum, and pharmacokinetic properties.

  • N-1 Position: Substitution with a cyclopropyl group generally enhances overall potency.[9]

  • C-6 Position: The presence of a fluorine atom is critical for high antibacterial activity.[10]

  • C-7 Position: Modifications at this position, often with a piperazine or pyrrolidine ring, significantly impact the spectrum of activity, particularly against Gram-positive bacteria and anaerobes.[9]

  • C-8 Position: A halogen (F or Cl) at this position can improve oral absorption and activity against anaerobic bacteria.[1]

The interplay of these substitutions has allowed for the fine-tuning of fluoroquinolone properties to target specific pathogens and improve clinical outcomes.

Quantitative Data: Antimicrobial Activity of Fluoroquinolones

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative fluoroquinolones against a panel of common bacterial pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

AntibioticGenerationEscherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Streptococcus pneumoniae (MIC µg/mL)
Nalidixic AcidFirst4-128>128>128>128
CiprofloxacinSecond0.004-0.50.12-20.12-20.5-2
LevofloxacinThird0.015-10.5-80.12-20.5-2
MoxifloxacinFourth0.015-11-80.03-0.50.12-0.5

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid, the first quinolone, serves as a foundational experimental protocol. A common synthetic route is the Gould-Jacobs reaction.

Reaction Scheme:

Nalidixic_Acid_Synthesis Start 2-amino-6-methylpyridine + Diethyl ethoxymethylenemalonate Intermediate1 Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate Start->Intermediate1 Condensation Intermediate2 Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization Intermediate3 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid Intermediate2->Intermediate3 Saponification Nalidixic_Acid Nalidixic Acid Intermediate3->Nalidixic_Acid N-alkylation (Ethyl iodide)

Caption: Synthetic pathway for nalidixic acid.

Detailed Methodology:

  • Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the two reactants together. In a three-necked flask, 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate are added and heated with stirring. The reaction is maintained at 90°C.[11] After the reaction is complete, the mixture is cooled to room temperature to obtain the crude product, which is then recrystallized from ethanol to yield diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[11]

  • Thermal Cyclization: The intermediate from the previous step is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization. The reaction is heated to reflux at a temperature of 200-230°C.[11] This step forms the naphthyridine ring system, yielding ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide. The reaction mixture is then acidified to precipitate the product, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

  • N-alkylation: The final step involves the alkylation of the nitrogen at the 1-position with an ethyl group using ethyl iodide in the presence of a base like potassium hydroxide to yield nalidixic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Experimental Workflow:

MIC_Workflow Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Fluoroquinolone in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 16-20 hours at 37°C) Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader for Turbidity Incubate->Read_Results Determine_MIC Determine MIC as the Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the fluoroquinolone is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Reading of Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the fluoroquinolone that completely inhibits the visible growth of the bacterium.

Conclusion

The discovery and development of the fluoroquinolone compounds represent a remarkable success story in medicinal chemistry. From the chance discovery of nalidixic acid to the targeted design of broad-spectrum, potent antibacterial agents, the evolution of this class of drugs has had a profound impact on the treatment of infectious diseases. A thorough understanding of their history, mechanism of action, and structure-activity relationships is essential for the continued development of new and effective antimicrobial agents in the face of growing antibiotic resistance. The experimental protocols provided herein offer a practical foundation for researchers contributing to this critical endeavor.

References

An In-depth Technical Guide to 8-Fluoroquinoline Structural Analogs and Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-fluoroquinoline structural analogs and derivatives, a promising class of compounds in modern drug discovery. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their potential as antibacterial and anticancer agents. Experimental protocols for key synthetic and analytical procedures are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation.

Introduction

Quinolone-based compounds have long been a cornerstone of medicinal chemistry, with fluoroquinolones, in particular, demonstrating significant therapeutic success, most notably as broad-spectrum antibacterial agents.[1] The introduction of a fluorine atom at the C-6 position of the quinoline ring was a pivotal discovery, enhancing the compounds' penetration into bacterial cells and their inhibitory activity against DNA gyrase and topoisomerase IV.[2] Further structural modifications have sought to broaden the spectrum of activity, improve pharmacokinetic profiles, and overcome emerging resistance mechanisms.[3]

The this compound scaffold has emerged as a particularly interesting area of exploration. Strategic substitutions at various positions of the this compound core have led to the development of derivatives with potent antibacterial and, more recently, promising anticancer activities.[4][5] This guide will delve into the synthesis of these analogs, present their biological data in a structured format, and provide detailed experimental methodologies to aid in their further development and evaluation.

Synthesis of this compound Analogs and Derivatives

The synthesis of many this compound derivatives commences with the preparation of a key intermediate, a substituted quinolone carboxylic acid. A common and crucial synthon is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5] The presence of the 8-nitro group facilitates the nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of a wide variety of amines and other nucleophiles to generate a diverse library of analogs.[5][6]

General Synthetic Workflow

The overall process for generating diverse this compound analogs typically follows a structured workflow. This begins with the synthesis of a core quinolone structure, which is then functionalized, most commonly at the C-7 position, to produce the final derivative. The biological activity of the synthesized compounds is then evaluated through a series of in vitro assays.

G A Starting Materials (e.g., substituted anilines) B Synthesis of This compound Core A->B C Functionalization (e.g., at C-7 position) B->C D Purification and Characterization C->D E Biological Evaluation (e.g., MIC, IC50) D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Physicochemical Properties

The physicochemical properties of this compound derivatives, such as lipophilicity (logP) and aqueous solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[7] These properties influence absorption, distribution, metabolism, and excretion (ADME), and ultimately, the bioavailability and efficacy of the drug candidate.[8] A selection of physicochemical data for representative this compound analogs is presented below.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Calculated logPAqueous Solubility (mg/L)
Derivative A C19H13ClFN3O5417.783.2Low
Derivative B C17H13FN2O3312.292.1Moderate
Derivative C C20H18FN3O3367.382.8Low

Note: The data presented are representative values and can vary based on the specific experimental conditions and calculation methods used.

Biological Activity

This compound derivatives have demonstrated a broad range of biological activities, with the most extensively studied being their antibacterial and anticancer effects.

Antibacterial Activity

The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Compound IDTarget Organism (Gram+)MIC (µg/mL)Target Organism (Gram-)MIC (µg/mL)
Ciprofloxacin S. aureus0.250E. coli0.013
8-Nitro-FQ Derivative 1 S. aureus2-5E. coli~4.7
8-Nitro-FQ Derivative 2 S. aureus2-5E. coli~8.8
FQH-1 S. aureus32E. coli<128
FQH-2 S. aureus0.5E. coli<128

Note: MIC values are highly dependent on the specific bacterial strain and testing conditions.[9][10]

Anticancer Activity

Certain this compound derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[4] Their proposed mechanism of action often involves the inhibition of human topoisomerase II, leading to cell cycle arrest and apoptosis.[4] The half-maximal inhibitory concentration (IC50) is used to quantify the in vitro anticancer potency.

Compound IDCancer Cell LineIC50 (µM)
Doxorubicin (Control) MCF-7 (Breast)~0.5-2.0
Ciprofloxacin Derivative 39 MCF-7 (Breast)3.84
Ciprofloxacin Derivative 40 MCF-7 (Breast)3.58
Ciprofloxacin Derivative 77 HCT-116 (Colon)2.53
Ciprofloxacin Derivative 84 HCT-116 (Colon)2.01

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.[11]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of some quinoline derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. These include the c-Met, EGFR, and VEGFR signaling cascades.[12]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[6] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[13]

G HGF HGF cMet c-Met Receptor HGF->cMet Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 Ras Ras Grb2->Ras PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Motility Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[14]

G EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation and Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation

Caption: Overview of the EGFR signaling cascade.

VEGFR Signaling Pathway

Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[15] Inhibition of this pathway is a crucial strategy in cancer therapy to prevent tumor growth and metastasis.[16]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis G A Prepare serial dilutions of test compound in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate the plate at 37°C for 16-24 hours C->D E Determine MIC: Lowest concentration with no visible bacterial growth D->E

References

The Therapeutic Potential of 8-Fluoroquinolones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of 8-fluoroquinoline derivatives, this guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a detailed overview of the current landscape of this compound research, encompassing synthetic methodologies, quantitative biological data, and mechanistic insights into their therapeutic applications.

Anticancer Applications

Derivatives of this compound have shown promising cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for their anticancer effects is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair.[1] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various this compound derivatives is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

DerivativeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative 1MCF-7 (Breast)3.84[3]
Ciprofloxacin Derivative 1A549 (Lung)10.24[3]
Ciprofloxacin Derivative 1SKOV-3 (Ovarian)9.66[3]
Ciprofloxacin Derivative 2MCF-7 (Breast)3.58[3]
Ciprofloxacin Derivative 2A549 (Lung)9.97[3]
Ciprofloxacin Derivative 2SKOV-3 (Ovarian)8.72[3]
N-acylated Ciprofloxacin DerivativeMCF-7 (Breast)4.3[4]
ortho-phenol chalcone of ciprofloxacinA549 (Lung)27.71[3]
ortho-phenol chalcone of ciprofloxacinHepG2 (Liver)22.09[3]
Ciprofloxacin-Berberine ConjugateHL-60 (Leukemia)19.3[3]

Note: IC50 values can vary based on experimental conditions.

Experimental Protocols

Synthesis of this compound-3-carboxamide (Gould-Jacobs Reaction)

A common method for synthesizing the this compound core is the Gould-Jacobs reaction.[5]

  • Step 1: Condensation. 2-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate in ethanol at reflux for 4 hours. Upon cooling, the intermediate product, ethyl 2-((2-fluoroanilino)methylene)malonate, crystallizes and is collected by filtration.[5]

  • Step 2: Cyclization. The intermediate is added to a high-boiling point solvent like Dowtherm A and heated to 250°C for 30 minutes to induce cyclization, forming ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[5]

  • Step 3: Chlorination. The hydroxyquinoline derivative is chlorinated using phosphorus oxychloride at 100°C for 2 hours to yield ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.[5]

  • Step 4: Amidation. The chloro-ester is dissolved in ethanol and saturated with ammonia gas at 0°C. The sealed reaction is then heated to 80°C for 12 hours. After cooling and solvent evaporation, the final product, this compound-3-carboxamide, is purified by column chromatography.[5]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[6]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[8][9]

  • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, ATP, and kDNA.[10]

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction tubes.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.[10]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[8]

  • Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.[11]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 85-100V for 1 hour.[10]

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.[8]

Signaling Pathway

The inhibition of topoisomerase II by this compound derivatives leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand breaks. This DNA damage activates a cascade of signaling events, culminating in apoptosis. The intrinsic apoptotic pathway is often triggered, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[12][13]

G This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Stabilizes Cleavage Complex ATM/ATR Activation ATM/ATR Activation DNA Double-Strand Breaks->ATM/ATR Activation Chk2/p53 Activation Chk2/p53 Activation ATM/ATR Activation->Chk2/p53 Activation Bax/Bak Activation Bax/Bak Activation Chk2/p53 Activation->Bax/Bak Activation Mitochondria Mitochondria Bax/Bak Activation->Mitochondria Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptotic pathway induced by this compound. (Within 100 characters)

Antimicrobial Applications

This compound derivatives have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[14][15] Their antibacterial mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[2]

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of various this compound derivatives is presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of the compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
p-toluidine derivativeStaphylococcus aureus2-5[16]
p-chloroaniline derivativeStaphylococcus aureus2-5[16]
aniline derivativeStaphylococcus aureus2-5[16]
8-nitrofluoroquinolone derivativeEscherichia coli4.7[17]
8-nitrofluoroquinolone derivativeStaphylococcus aureus0.97[17]
8-hydroxyquinoline derivative PH265Candida auris1[15]
8-hydroxyquinoline derivative PH276Candida auris8[15]
8-hydroxyquinoline derivative PH265Cryptococcus neoformans0.5[15]
8-hydroxyquinoline derivative PH276Cryptococcus neoformans0.5[15]
Experimental Protocol

Broth Microdilution for MIC Determination (CLSI Guidelines)

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[1][18][19]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Applications in Alzheimer's Disease

Certain 8-hydroxyquinoline derivatives, a class closely related to 8-fluoroquinolones, have shown potential as therapeutic agents for Alzheimer's disease. Their mechanism of action is multi-faceted, involving the chelation of metal ions, inhibition of amyloid-beta (Aβ) aggregation, and reduction of oxidative stress.[20][21][22]

Mechanism of Action

In the context of Alzheimer's disease, 8-hydroxyquinoline derivatives can sequester excess metal ions like copper and zinc, which are implicated in the aggregation of Aβ peptides. By chelating these metals, the derivatives can inhibit the formation of toxic Aβ oligomers and plaques.[20][23] Furthermore, they can exhibit antioxidant properties, protecting neuronal cells from oxidative damage.[20]

G cluster_0 Pathological Cascade in AD cluster_1 Therapeutic Intervention Metal Ions (Cu2+, Zn2+) Metal Ions (Cu2+, Zn2+) Aβ Aggregation Aβ Aggregation Metal Ions (Cu2+, Zn2+)->Aβ Aggregation Aβ Monomers Aβ Monomers Aβ Monomers->Aβ Aggregation Oxidative Stress Oxidative Stress Aβ Aggregation->Oxidative Stress Neurotoxicity Neurotoxicity Aβ Aggregation->Neurotoxicity Oxidative Stress->Neurotoxicity 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative Metal Chelation Metal Chelation 8-Hydroxyquinoline Derivative->Metal Chelation Inhibition of Aβ Aggregation Inhibition of Aβ Aggregation 8-Hydroxyquinoline Derivative->Inhibition of Aβ Aggregation Antioxidant Activity Antioxidant Activity 8-Hydroxyquinoline Derivative->Antioxidant Activity Metal Chelation->Metal Ions (Cu2+, Zn2+) Sequesters Inhibition of Aβ Aggregation->Aβ Aggregation Inhibits Antioxidant Activity->Oxidative Stress Reduces

Mechanism of 8-hydroxyquinolines in Alzheimer's. (Within 100 characters)

Drug Discovery and Development Workflow

The development of novel this compound-based therapeutic agents follows a well-defined drug discovery and development pipeline.[24][25][26][27][28]

G Target Identification & Validation Target Identification & Validation Lead Discovery Lead Discovery Target Identification & Validation->Lead Discovery HTS, Fragment-based screening Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR studies Preclinical Development Preclinical Development Lead Optimization->Preclinical Development In vivo efficacy, Toxicology Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) Preclinical Development->Clinical Trials (Phase I-III) IND submission Regulatory Approval Regulatory Approval Clinical Trials (Phase I-III)->Regulatory Approval NDA submission Post-Market Surveillance Post-Market Surveillance Regulatory Approval->Post-Market Surveillance

Drug discovery and development workflow. (Within 100 characters)

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is a synthesis of available scientific literature and should not be interpreted as a definitive safety assessment. All handling and research involving 8-fluoroquinoline should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₆FN. It belongs to the quinoline family, a class of compounds that form the core structure of many synthetic broad-spectrum antibiotics, known as fluoroquinolones. The introduction of a fluorine atom at various positions on the quinoline ring system has been a critical strategy in the development of potent antibacterial agents. The position of the fluorine atom significantly influences the compound's antibacterial efficacy, pharmacokinetic properties, and toxicity profile. This guide provides a comprehensive overview of the available safety and toxicity data for this compound, drawing from studies on the broader class of fluoroquinolones where specific data for the 8-fluoro isomer is limited.

Core Toxicological Profile

The toxicity of fluoroquinolones is a subject of extensive research due to their widespread clinical use and associated adverse effects. While specific quantitative toxicity data for this compound is not abundant in publicly accessible literature, the known effects of the fluoroquinolone class provide a strong basis for understanding its potential hazards. The primary mechanism of antibacterial action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] This mechanism can also impact eukaryotic cells, leading to potential toxicity.[1]

Acute and Chronic Toxicity
Genotoxicity

This compound has been specifically implicated in genotoxicity studies. Research has shown that it is capable of inducing unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating a potential for DNA damage.[6] This effect is shared with other fluoroquinoline isomers such as 5-, 6-, and 7-fluoroquinoline.[6] The genotoxicity of fluoroquinolones is thought to be mediated through DNA binding and the induction of oxidative damage.[7] Some fluoroquinolones may also cause chromosomal injury in eukaryotic cells.[1]

Carcinogenicity

Postmarketing surveillance studies for clinically used fluoroquinolones have not found a definitive carcinogenic potential linked to their use.[2] However, a positive result in genotoxicity assays, such as the induction of UDS by this compound, suggests a potential for carcinogenicity that warrants further investigation. The Ames test is a widely used initial screen for mutagenic, and therefore potentially carcinogenic, properties of a chemical.[8]

Reproductive and Developmental Toxicity

Fluoroquinolones are generally contraindicated for pregnant women.[2] Studies in avian models have demonstrated that exposure to fluoroquinolones can lead to adverse effects on embryonic development, including decreased hatchability, embryonic mortality, and joint deformities in hatched chicks.[9] One study on several fluoroquinolones in rats showed a significant decrease in litter size and fetal weight, and an increase in fetal resorption.[10]

Ecotoxicity

The persistence of fluoroquinolones in the environment is a growing concern.[11] They have been detected in various aquatic environments and can exert toxic effects on non-target organisms, including bacteria, algae, and higher plants.[11][12][13][14] The ecotoxicity is linked to their mechanism of action, which can affect the DNA gyrases present in some non-target eukaryotic organisms like algae and plants.[11]

Quantitative Toxicity Data

Due to the limited specific data for this compound, the following tables summarize available quantitative data for related fluoroquinolone compounds to provide a comparative context.

Table 1: Genotoxicity of Fluoroquinoline Isomers

CompoundMutagenicity in S. typhimurium TA100Induction of Unscheduled DNA Synthesis (UDS) in Rat HepatocytesReference
2-FluoroquinolineNot SignificantNo Significant Effect[6]
3-FluoroquinolineNot SignificantNo Significant Effect[6]
4-FluoroquinolineSignificantNo Significant Effect[6]
5-FluoroquinolineSignificantPositive[6]
6-FluoroquinolineSignificantPositive[6]
7-FluoroquinolineSignificantPositive[6]
This compound Significant Positive [6]

Table 2: Acute Toxicity of a Representative Fluoroquinolone (DV-7751a)

Animal ModelRoute of AdministrationLD50 ValueReference
RatsOral> 2000 mg/kg[15]
MiceOral> 2000 mg/kg[15]
MonkeysOral> 250 mg/kg[15]
Rats (male & female)Intravenous (2 ml/min)164.3 mg/kg[15]
Rats (male)Intravenous (0.5 ml/min)118.8 mg/kg[15]
Rats (female)Intravenous (0.5 ml/min)104 - 125 mg/kg[15]
Mice (male)Intravenous184.7 mg/kg[15]
Mice (female)Intravenous187.4 mg/kg[15]

Table 3: Ecotoxicity of Selected Fluoroquinolones

OrganismFluoroquinoloneEndpointValueReference
Daphnia magnaLevofloxacin72h LC50<10 mg/L[16]
Daphnia magnaMoxifloxacin72h LC50<10 mg/L[16]
Raphidocelis subcapitataClinafloxacinEC501.1 mg/L[16]
Microcystis aeruginosaGatifloxacin96h EC5025.30 µg/L[16]
Microcystis aeruginosaMoxifloxacin96h EC5060.34 µg/L[16]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8]

Objective: To determine if a chemical can cause mutations in the DNA of the test organism, typically Salmonella typhimurium.

Methodology:

  • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used.[8] These strains carry different mutations in the genes responsible for histidine synthesis, allowing for the detection of different types of mutations (e.g., frameshift or point mutations).[8]

  • Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix). This is to determine if the compound itself is mutagenic or if its metabolites are.[6]

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations. They are then plated on a minimal agar medium that lacks histidine.[8]

  • Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[8]

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay is used to detect the ability of a chemical to induce DNA repair synthesis in response to DNA damage.

Objective: To measure DNA repair synthesis in cells following exposure to a genotoxic agent.

Methodology:

  • Cell Culture: Primary rat hepatocytes are commonly used as they are metabolically competent.[6] The cells are allowed to attach to culture dishes.

  • Exposure: The cultured hepatocytes are exposed to the test compound in the presence of radiolabeled thymidine (e.g., ³H-thymidine).

  • Mechanism: If the test compound damages the DNA, the cell will initiate repair mechanisms, which involve removing the damaged section and synthesizing a new strand. This repair synthesis will incorporate the radiolabeled thymidine. Normal DNA replication is inhibited in these non-dividing cells.

  • Endpoint: The amount of incorporated radioactivity is measured, typically by autoradiography or liquid scintillation counting. A significant increase in thymidine incorporation in the treated cells compared to the control cells indicates the induction of UDS and suggests that the compound is genotoxic.[6]

Visualizations

Fluoroquinolone_Genotoxicity_Pathway cluster_0 Cellular Environment FQ This compound Topoisomerase DNA Gyrase / Topoisomerase IV FQ->Topoisomerase Inhibition ROS Reactive Oxygen Species (ROS) FQ->ROS Induction DNA Bacterial/Eukaryotic DNA DNA_Damage DNA Strand Breaks Oxidative Damage Topoisomerase->DNA_Damage Stabilizes Cleavage Complex ROS->DNA_Damage Causes UDS Unscheduled DNA Synthesis (UDS) DNA_Damage->UDS Triggers Apoptosis Cell Death DNA_Damage->Apoptosis Mutation Mutation DNA_Damage->Mutation If unrepaired

Caption: Mechanism of this compound Induced Genotoxicity.

Toxicity_Testing_Workflow cluster_workflow General Toxicity Testing Workflow start Test Compound (this compound) in_vitro In Vitro Assays start->in_vitro genotoxicity Genotoxicity (Ames, UDS) in_vitro->genotoxicity cytotoxicity Cytotoxicity in_vitro->cytotoxicity in_vivo In Vivo Studies (Rodent Models) in_vitro->in_vivo Inform data_analysis Data Analysis & Risk Assessment genotoxicity->data_analysis cytotoxicity->data_analysis acute Acute Toxicity (LD50) in_vivo->acute chronic Chronic Toxicity in_vivo->chronic reproductive Reproductive Toxicity in_vivo->reproductive acute->data_analysis chronic->data_analysis reproductive->data_analysis report Safety Profile Report data_analysis->report

Caption: Generalized workflow for assessing the toxicity of a compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 8-fluoroquinoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial and anticancer properties. The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of selected this compound derivatives.

Table 1: Comparison of Synthetic Routes to this compound-3-carboxamide. [1][2]

ParameterGould-Jacobs SynthesisFriedländer SynthesisCombes Synthesis (Adapted)
Starting Materials 2-Fluoroaniline, Diethyl ethoxymethylenemalonate2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate2-Fluoroaniline, Acetylacetone
Key Intermediate Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylateEthyl this compound-3-carboxylate2,4-Dimethyl-8-fluoroquinoline
Typical Overall Yield Moderate to Good (60-80%)Good to Excellent (70-90%)Moderate
Reaction Conditions High temperature for cyclizationBase or acid-catalyzed condensationAcid-catalyzed condensation and cyclization
Number of Steps Typically 3 (Condensation, Cyclization, Amidation)Typically 2 (Condensation/Cyclization, Amidation)2 (Condensation, Cyclization)
Key Advantages Readily available starting materials.[1]Potentially higher yields and fewer steps.[1]Utilizes common and inexpensive starting materials.
Key Disadvantages High-temperature cyclization can be energy-intensive.[2]Starting aldehyde can be expensive.[2]Potential for regioisomer formation with unsymmetrical diketones.[3]

Table 2: Antibacterial Activity of Selected 8-Nitrofluoroquinolone Derivatives. [3][4][5][6]

CompoundR Group at C-7MIC (μg/mL) vs. E. coli ATCC 8739MIC (μg/mL) vs. S. aureus ATCC 6538
9a (±)–1-Carboxy-2-methylpropylamino37.5>100
9b n-Butylamino150.65
9d p-ToluidinoND3.5
9e p-Chloroanilino104.0
9f Anilino105.0
9g Pyridin-2-ylamino8.81.20
11 Ethoxy37.50.58
Ciprofloxacin -0.009150.22
ND: Not Determined

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound derivatives are provided below.

Protocol 1: Gould-Jacobs Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of a key intermediate, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, via the Gould-Jacobs reaction.[1]

Step 1: Condensation of 2-Fluoroaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.11 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

  • Heat the mixture at 100-110°C for 2 to 4 hours. Ethanol produced during the reaction can be removed by distillation.

  • Upon cooling, the intermediate product, ethyl 2-((2-fluoroanilino)methylene)malonate, may crystallize. Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization

  • Add the dried ethyl 2-((2-fluoroanilino)methylene)malonate (2.67 g, 10 mmol) to a high-boiling point solvent such as Dowtherm A (20 mL) in a suitable reaction vessel.

  • Heat the mixture to 250°C for 30 minutes to effect cyclization.

  • Cool the reaction mixture to room temperature. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to afford the purified product.

Protocol 2: Friedländer Synthesis of Ethyl this compound-3-carboxylate

This protocol details the synthesis of ethyl this compound-3-carboxylate using the Friedländer annulation.[1]

  • To a solution of 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Heat the reaction mixture at reflux for 6 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield ethyl this compound-3-carboxylate.

Protocol 3: Combes Synthesis of 2,4-Dimethyl-8-fluoroquinoline (Adapted)
  • To a solution of 2-fluoroaniline (1.11 g, 10 mmol) in a suitable solvent, add acetylacetone (1.00 g, 10 mmol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to facilitate the condensation and subsequent cyclization. The reaction temperature and time will need to be optimized.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,4-dimethyl-8-fluoroquinoline.

Protocol 4: Synthesis of this compound-3-carboxamide

This protocol describes the conversion of the ester intermediates from the Gould-Jacobs or Friedländer synthesis to the corresponding carboxamide.[1]

From Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate:

  • Chlorinate ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (2.35 g, 10 mmol) using phosphorus oxychloride (5 mL) at 100°C for 2 hours.

  • Remove the excess phosphorus oxychloride under reduced pressure to obtain crude ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.

  • Dissolve the crude chloro-ester in ethanol (20 mL) and saturate the solution with ammonia gas at 0°C.

  • Heat the mixture in a sealed tube at 80°C for 12 hours.

  • After cooling, evaporate the solvent and purify the residue by column chromatography on silica gel to give this compound-3-carboxamide.

From Ethyl this compound-3-carboxylate:

  • Dissolve ethyl this compound-3-carboxylate (2.19 g, 10 mmol) in ethanol (20 mL) and saturate with ammonia gas at 0°C.

  • Heat the mixture in a sealed tube at 100°C for 24 hours.

  • After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield this compound-3-carboxamide.

Mandatory Visualizations

Experimental Workflows

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 2-Fluoroaniline C Heat (100-110°C) A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 2-((2-fluoroanilino)methylene)malonate C->D E High-boiling solvent (Dowtherm A) D->E F Heat (250°C) E->F G Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate F->G

Caption: Gould-Jacobs Synthesis Workflow.

Friedlander_Workflow A 2-Amino-3-fluorobenzaldehyde C Piperidine (cat.), Ethanol, Reflux A->C B Ethyl acetoacetate B->C D Ethyl this compound-3-carboxylate C->D

Caption: Friedländer Synthesis Workflow.

Amidation_Workflow cluster_from_hydroxy From Hydroxyquinoline Intermediate cluster_from_quinoline From Quinoline Intermediate A Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate B 1. POCl3 2. NH3, Heat A->B C This compound-3-carboxamide B->C D Ethyl this compound-3-carboxylate E NH3, Heat D->E F This compound-3-carboxamide E->F

Caption: Amidation Workflow for this compound-3-carboxamide.

Signaling Pathway

The primary antibacterial mechanism of action for fluoroquinolone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Fluoroquinolone_MOA cluster_replication Bacterial DNA Replication & Repair cluster_outcome Cellular Outcome FQ This compound Derivative FQ->Inhibition_Gyrase FQ->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (relaxes positive supercoils) Replication DNA Replication & Repair DNA_Gyrase->Replication Topo_IV Topoisomerase IV (deconcatenates daughter chromosomes) Topo_IV->Replication DSB Double-Strand DNA Breaks Replication->DSB Inhibition Cell_Death Bacterial Cell Death DSB->Cell_Death

References

Application Notes and Protocols for 8-Fluoroquinoline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-fluoroquinoline as a versatile chemical intermediate in the synthesis of various functional molecules. The unique electronic properties conferred by the fluorine atom at the 8-position make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆FN. The presence of a fluorine atom on the quinoline scaffold significantly influences its chemical reactivity and the biological activity of its derivatives. The electron-withdrawing nature of fluorine can enhance the susceptibility of the quinoline ring to nucleophilic attack and modify the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This makes this compound a key starting material for the synthesis of a wide range of bioactive compounds.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including:

  • Antibacterial Agents: The fluoroquinolone class of antibiotics is renowned for its broad-spectrum activity. The core mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This disruption of DNA processes ultimately leads to bacterial cell death.[4] The introduction of various substituents on the this compound core allows for the fine-tuning of antibacterial potency and spectrum.

  • Anticancer Agents: Several derivatives of this compound have exhibited promising anticancer activity.[5] The primary mechanism of action for some of these compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.[5][6] The cytotoxic effects of these derivatives have been observed in various cancer cell lines, including breast, lung, colon, and liver cancer.[2][5]

  • Antifungal Agents: 8-Hydroxyquinoline, a related compound, and its derivatives are known for their antifungal properties.[7][8][9] The incorporation of a fluorine atom at the 8-position can modulate this activity. These compounds are being explored for the development of new fungicides to combat a range of pathogenic fungi.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the biological activities of various derivatives synthesized from this compound and its analogues.

Table 1: Antibacterial Activity of Fluoroquinolone Derivatives

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
p-Toluidine derivative of 8-nitrofluoroquinoloneS. aureus~3.5[10]
p-Chloroaniline derivative of 8-nitrofluoroquinoloneS. aureus~4.0[10]
Aniline derivative of 8-nitrofluoroquinoloneS. aureus~5.0[10]
7-Ethoxy-8-nitrofluoroquinoloneS. aureus~0.58[10]
7-n-Butyl-8-nitrofluoroquinoloneS. aureus~0.65[10]

Table 2: Anticancer Activity of Fluoroquinolone Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
o-Chloro-substituted 8-hydroxyquinoline derivativeA-549 (Lung Carcinoma)5.6[5]
Quinoline-based dihydrazone derivative 3bMCF-7 (Breast Cancer)7.016[11]
Quinoline-based dihydrazone derivative 3cMCF-7 (Breast Cancer)7.05[11]
Pyrazoline derivative b17HepG-2 (Liver Cancer)3.57[2]
Ciprofloxacin derivative 8HepG-2 (Liver Cancer)5.6 (48h)[12]
Ciprofloxacin derivative 8MCF-7 (Breast Cancer)11.5 (48h)[12]

Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference(s)
ClioquinolCandida spp.0.031 - 2[13]
8-Hydroxy-5-quinolinesulfonic acidCandida spp.1 - 512[13]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2 - 1024[13]
PH265Cryptococcus spp.0.5 - 1[8]
PH276C. auris, C. haemulonii8[8]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound as a chemical intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

This reaction is fundamental for introducing amine functionalities at positions activated by the fluorine and the ring nitrogen.

Protocol 1: Synthesis of 7-(Piperazin-1-yl)-8-fluoroquinoline

  • Materials: 7-Chloro-8-fluoroquinoline, Piperazine, Pyridine (solvent).

  • Procedure:

    • In a round-bottom flask, dissolve 7-chloro-8-fluoroquinoline (1.0 eq) in pyridine.

    • Add piperazine (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-(piperazin-1-yl)-8-fluoroquinoline.

Table 4: Representative Quantitative Data for Nucleophilic Aromatic Substitution

ElectrophileNucleophileSolventTemperature (°C)Time (h)Yield (%)
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidSubstituted primary aminesNot SpecifiedNot SpecifiedNot SpecifiedHigh
8-Chloro-7-fluoro-5-oxo-1,2-dihydro-5H-thiazolo[3,2-a]-quinoline-4-carboxylic acidN-methylpiperazinePyridineRefluxNot SpecifiedNot Specified
Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl structures.

Protocol 2: Synthesis of 8-Fluoro-4-phenylquinoline

  • Materials: 4-Chloro-8-fluoroquinoline, Phenylboronic acid, Pd(OAc)₂, Tri-tert-butylphosphine tetrafluoroborate [P(tBu)₃H]BF₄, K₃PO₄ (base), 1,4-Dioxane/Water (solvent).

  • Procedure:

    • To a Schlenk flask, add 4-chloro-8-fluoroquinoline (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and [P(tBu)₃H]BF₄ (4 mol%).

    • Add K₃PO₄ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Table 5: Representative Quantitative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference(s)
1Phenylboronic acidPd(OAc)₂ / [HP(tBu)₃]BF₄K₃PO₄Dioxane/H₂ORoom Temp88 (diaryl)[14]
9-Benzyl-2,6-dichloropurinePhenylboronic acidNot SpecifiedNot SpecifiedTolueneNot Specified77 (mono-aryl)
Buchwald-Hartwig Amination

This palladium-catalyzed reaction provides an efficient method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.

Protocol 3: Synthesis of N-Phenyl-8-fluoroquinolin-4-amine

  • Materials: 4-Chloro-8-fluoroquinoline, Aniline, Pd₂(dba)₃ (palladium source), XPhos (ligand), NaOtBu (base), Toluene (solvent).

  • Procedure:

    • In an oven-dried Schlenk tube, combine 4-chloro-8-fluoroquinoline (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

    • Add NaOtBu (1.2 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add aniline (1.1 eq) and anhydrous, degassed toluene.

    • Heat the reaction mixture at 80-110 °C, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Table 6: Representative Quantitative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Aryl BromideBenzophenone iminePd₂(dba)₃ / IPr·HClKOtBuDioxaneNot SpecifiedNot SpecifiedExcellent
Aryl ChlorideAniline[Pd(IPr)Cl₂(isoquinoline)]KOtBuDioxane110Not SpecifiedHigh

Visualizations

Signaling Pathway: Mechanism of Fluoroquinolone Antibiotics

The primary mechanism of action for fluoroquinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

G Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, Base Inert_Atmosphere Evacuate & Backfill with Argon Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat Heat Reaction (80-100 °C) Add_Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Key Synthetic Transformations

This diagram shows the relationship between this compound and the key chemical reactions used to diversify its structure.

G cluster_reactions Key Synthetic Reactions cluster_products Derivative Classes Intermediate This compound SNAr Nucleophilic Aromatic Substitution (SₙAr) Intermediate->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Amines Amino-quinolines SNAr->Amines Biaryls Biaryl-quinolines Suzuki->Biaryls Arylamines Aryl-amino-quinolines Buchwald->Arylamines

Caption: Key reactions for derivatizing this compound.

References

Application Notes and Protocols: 8-Fluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the multifaceted applications of the 8-fluoroquinoline scaffold in medicinal chemistry. This privileged heterocyclic motif has been instrumental in the development of a diverse range of therapeutic and diagnostic agents. The unique physicochemical properties imparted by the fluorine atom at the 8-position significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of these compounds. This document outlines key applications, presents quantitative biological data, and provides detailed experimental protocols for the synthesis and evaluation of this compound derivatives.

Application in Antibacterial Drug Discovery

The this compound core is a well-established pharmacophore in the design of potent antibacterial agents, particularly within the fluoroquinolone class of antibiotics. These compounds primarily exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

This compound-based antibiotics stabilize the covalent complex between the topoisomerase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. The fluorine atom at the C-8 position can modulate the potency and spectrum of activity of these inhibitors.

G This compound Antibiotic This compound Antibiotic Bacterial Topoisomerase II (DNA Gyrase/Topoisomerase IV) Bacterial Topoisomerase II (DNA Gyrase/Topoisomerase IV) This compound Antibiotic->Bacterial Topoisomerase II (DNA Gyrase/Topoisomerase IV) Inhibits DNA Replication & Repair DNA Replication & Repair Bacterial Topoisomerase II (DNA Gyrase/Topoisomerase IV)->DNA Replication & Repair Required for Cell Death Cell Death DNA Replication & Repair->Cell Death Inhibition leads to

Caption: Inhibition of bacterial topoisomerases by 8-fluoroquinolones.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. Lower MIC values indicate greater potency.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
9d p-toluidine derivative of 8-nitrofluoroquinoloneS. aureus~3.5[1]
9e p-chloroaniline derivative of 8-nitrofluoroquinoloneS. aureus~4.0[1]
9f aniline derivative of 8-nitrofluoroquinoloneS. aureus~5.0[1]
9g hydrazine derivative of this compound-3-carboxamideS. aureus1.2[2]
Ciprofloxacin Fluoroquinolone (reference)E. coli0.00915[3]
Ciprofloxacin Fluoroquinolone (reference)S. aureus0.22[3]
Experimental Protocol: Synthesis of 8-Nitrofluoroquinolone Derivatives

This protocol describes the synthesis of C-7 substituted 8-nitrofluoroquinolone derivatives via nucleophilic aromatic substitution.[1][3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Start Reactants 7-chloro-8-nitrofluoroquinolone + Substituted Amine + NaHCO3 in aq. Ethanol Start->Reactants Reflux Heat at 75-80 °C (144-156 h) Reactants->Reflux Cool Cool to RT Reflux->Cool Filter Filter solid Cool->Filter Wash Wash with water & ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Product Product Dry->Product

Caption: Workflow for the synthesis of 8-nitrofluoroquinolone derivatives.

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (starting material)

  • Substituted primary amine (e.g., p-toluidine, p-chloroaniline)

  • Sodium hydrogen carbonate (NaHCO₃)

  • 50% aqueous ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum pump

Procedure:

  • In a round-bottom flask, combine 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 g, 3 mmol), the desired substituted primary amine (9 mmol), and sodium hydrogen carbonate (1.5 g, 18 mmol).[1]

  • Add 140 mL of 50% aqueous ethanol to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 75-80 °C with stirring and maintain under reflux for 144-156 hours.[1]

  • After the initial reflux period, add an additional portion of sodium hydrogen carbonate (0.25 g, 3 mmol) and continue to heat under reflux for another 144-156 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product sequentially with water and cold ethanol.

  • Dry the purified product under vacuum to yield the C-7 substituted 8-nitrofluoroquinolone derivative.

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound derivatives against bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with 100 µL of the bacterial suspension.

  • Include a growth control (wells with bacteria and MHB, but no compound) and a sterility control (wells with MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Application in Anticancer Drug Development

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Similar to their antibacterial counterparts, their primary mechanism of action often involves the inhibition of human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[4]

Mechanism of Action: Inhibition of Human Topoisomerase II

By targeting human topoisomerase II, this compound derivatives can induce cell cycle arrest and trigger programmed cell death (apoptosis) in rapidly proliferating cancer cells.

G This compound Derivative This compound Derivative Human Topoisomerase II Human Topoisomerase II This compound Derivative->Human Topoisomerase II Inhibits DNA Damage DNA Damage Human Topoisomerase II->DNA Damage Inhibition induces Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Anticancer mechanism of this compound derivatives.

Quantitative Data: Anticancer Activity

The cytotoxic activity of these compounds against various cancer cell lines is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Ciprofloxacin Derivative 26 Piperonal ciprofloxacin hydrazoneSMMC-7721 (Hepatocarcinoma)2.96[5]
Ciprofloxacin Derivative 26 Piperonal ciprofloxacin hydrazoneMCF-7 (Breast Cancer)3.71[5]
Ciprofloxacin Derivative 26 Piperonal ciprofloxacin hydrazoneHCT-8 (Colon Cancer)3.69[5]
Ciprofloxacin Derivative 27 3,7-bis-benzylidene of ciprofloxacinHL-60 (Leukemia)1.21[5]
Ciprofloxacin Derivative 27 3,7-bis-benzylidene of ciprofloxacinHCT-116 (Colon Cancer)0.87[5]
Doxorubicin Anthracycline (reference)MCF-7 (Breast Cancer)0.63[5]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound derivatives Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Prepare serial dilutions of the this compound test compounds in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48 to 72 hours at 37 °C in a humidified CO₂ incubator.[4]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol describes a DNA cleavage assay to evaluate the inhibition of human topoisomerase IIα by this compound derivatives.[9][10][11]

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 175 mM KCl, 0.1 mM EDTA, 5 mM MgCl₂, 2.5% glycerol)

  • ATP solution

  • This compound test compounds

  • Etoposide (positive control)

  • SDS solution

  • Proteinase K

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, 5 nM supercoiled pBR322 DNA, and 1 mM ATP.

  • Add varying concentrations of the this compound test compounds or etoposide to the reaction mixtures. Include a no-drug control.

  • Initiate the reaction by adding 22 nM of purified human topoisomerase IIα.

  • Incubate the reactions at 37 °C for 6 minutes.[9]

  • Stop the reaction and trap the cleavage complexes by adding SDS to a final concentration of 0.5%.

  • Digest the protein by adding proteinase K and incubating at 37 °C for 30 minutes.[9]

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The appearance of linearized plasmid DNA indicates topoisomerase II-mediated DNA cleavage.

Application in PET Imaging

The incorporation of a fluorine atom makes the this compound scaffold amenable to radiolabeling with fluorine-18 (¹⁸F), a positron-emitting radionuclide with a half-life of approximately 110 minutes. This has led to the development of this compound-based PET imaging agents for various applications, including the imaging of Alzheimer's disease pathology.[12]

Radiosynthesis of [¹⁸F]2-fluoroquinolin-8-ol for Alzheimer's Disease Imaging

[¹⁸F]2-fluoroquinolin-8-ol is a promising PET tracer for imaging Alzheimer's disease. Its synthesis involves a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride.[12]

G Start Start Precursor Benzyloxy-2-chloroquinoline Start->Precursor F18_Source [18F]Fluoride / Kryptofix Start->F18_Source Reaction Nucleophilic Aromatic Substitution Precursor->Reaction F18_Source->Reaction Intermediate [18F]Benzyloxy-2-fluoroquinoline Reaction->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Product [18F]2-fluoroquinolin-8-ol Hydrogenation->Product

Caption: Synthetic scheme for [¹⁸F]2-fluoroquinolin-8-ol.

Experimental Protocol: Radiosynthesis of [¹⁸F]2-fluoroquinolin-8-ol

This protocol provides a general outline for the manual or automated radiosynthesis of [¹⁸F]2-fluoroquinolin-8-ol. Note: This is a generalized protocol based on typical ¹⁸F-labeling procedures and the specific literature. Actual parameters may need optimization.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Benzyloxy-2-chloroquinoline (precursor)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Automated radiosynthesis module or manual synthesis setup

  • HPLC for purification

  • TLC for quality control

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen or under vacuum.

  • Nucleophilic Aromatic Substitution:

    • Dissolve the benzyloxy-2-chloroquinoline precursor in anhydrous acetonitrile or another suitable aprotic solvent (e.g., DMSO).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-160 °C) for a specified time (e.g., 10-20 minutes). The optimal temperature and time should be determined experimentally.

  • Deprotection (Catalytic Hydrogenation):

    • After cooling the reaction mixture, add the Pd/C catalyst.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring at room temperature for a specified time (e.g., 10-15 minutes).

  • Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Purify the crude product using semi-preparative HPLC to isolate [¹⁸F]2-fluoroquinolin-8-ol.

  • Formulation and Quality Control:

    • Formulate the purified product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

    • Perform quality control tests, including radiochemical purity (by radio-TLC or radio-HPLC), residual solvent analysis, and sterility and endotoxin testing, to ensure the final product is suitable for in vivo use.[6][13]

These application notes and protocols provide a comprehensive resource for researchers interested in the medicinal chemistry of 8-fluoroquinolines. The versatility of this scaffold, coupled with the detailed methodologies provided, should facilitate further exploration and development of novel therapeutic and diagnostic agents based on this important chemical entity.

References

Application Notes: 8-Fluoroquinoline Based Inhibitors of DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a major class of synthetic, broad-spectrum antibacterial agents vital in treating a wide range of bacterial infections.[1] The introduction of a fluorine atom at the C-6 position significantly enhances their antibacterial potency, leading to the widely used fluoroquinolone subclass.[2] A key structural feature influencing the activity and target preference of these compounds is the substituent at the C-8 position. An 8-fluoro substituent, as seen in compounds like sparfloxacin, can shift the primary target to DNA gyrase and improve activity.[3] These compounds function by directly inhibiting bacterial DNA synthesis, a mechanism distinct from many other antibiotic classes.[4] They target the essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[5][6] By stabilizing a transient DNA-enzyme complex, these inhibitors lead to double-strand DNA breaks and subsequent cell death.[4] This document provides an overview of the mechanism, quantitative activity, and key experimental protocols for the study of 8-fluoroquinoline-based DNA gyrase inhibitors.

Mechanism of Action

8-Fluoroquinolones exert their bactericidal effect by targeting and inhibiting DNA gyrase and topoisomerase IV. DNA gyrase, composed of two GyrA and two GyrB subunits (A₂B₂), is the primary enzyme responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.[4][6] Topoisomerase IV, a homolog composed of two ParC and two ParE subunits (C₂E₂), is primarily involved in decatenating (unlinking) daughter chromosomes after replication.[4]

The inhibition process involves the fluoroquinolone molecule binding to the complex formed between the enzyme and DNA. This interaction traps the enzyme in a state where it has cleaved the DNA strands but is unable to re-ligate them, forming a stable ternary drug-enzyme-DNA "cleavable complex".[4][6] This blockage of the enzyme's function prevents the progression of the DNA replication fork, leading to lethal double-strand breaks in the bacterial chromosome and ultimately, cell death.[7] While both enzymes are targeted, the primary target often depends on the bacterial species; DNA gyrase is typically the primary target in Gram-negative bacteria, whereas topoisomerase IV is often the primary target in Gram-positive bacteria.[6] However, a halogen substituent at the C-8 position, such as in sparfloxacin, can shift the initial target preference towards DNA gyrase.[3]

Fluoroquinolone_Mechanism_of_Action cluster_drug Inhibitor cluster_enzyme Bacterial Target cluster_process Inhibition Process cluster_outcome Cellular Outcome FQ This compound Complex Ternary Complex (Drug-Enzyme-DNA) FQ->Complex Gyrase DNA Gyrase (GyrA₂B₂) Gyrase->Complex DNA Bacterial DNA DNA->Complex DSB Double-Strand DNA Breaks Complex->DSB Stabilizes Cleavage ReplicationStop Replication Blocked DSB->ReplicationStop CellDeath Bactericidal Effect (Cell Death) ReplicationStop->CellDeath

Mechanism of this compound inhibition of DNA gyrase.

Data Presentation: Inhibitory Activity

The potency of this compound derivatives is quantified by their 50% inhibitory concentration (IC₅₀) against purified enzymes and their Minimum Inhibitory Concentration (MIC) against bacterial strains. IC₅₀ values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half, while the MIC is the lowest concentration that prevents visible bacterial growth.

CompoundTarget Enzyme/BacteriumIC₅₀ (μg/mL)MIC (μg/mL)Reference
SparfloxacinE. faecalis DNA Gyrase25.7-[4]
SparfloxacinE. faecalis Topoisomerase IV19.1-[4]
SparfloxacinS. aureus DNA Gyrase>1-[8]
SparfloxacinS. aureus Topoisomerase IV>1-[8]
8-nitro-FQ (p-toluidine derivative)S. aureus-~2-5[9]
8-nitro-FQ (p-chloro aniline derivative)S. aureus-~2-5[9]
8-nitro-FQ (aniline derivative)S. aureus-~2-5[9]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The resulting DNA topoisomers (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.

Gyrase_Supercoiling_Assay_Workflow prep 1. Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid DNA) add_cpd 2. Add Test Compound (e.g., this compound in DMSO) prep->add_cpd add_enz 3. Initiate Reaction (Add DNA Gyrase Enzyme) add_cpd->add_enz incubate 4. Incubate (e.g., 30 min at 37°C) add_enz->incubate stop 5. Stop Reaction (Add Stop Buffer with SDS/Dye) incubate->stop gel 6. Agarose Gel Electrophoresis (Separate supercoiled and relaxed DNA) stop->gel visualize 7. Visualize & Analyze (Stain gel and quantify bands) gel->visualize

Workflow for the DNA gyrase supercoiling inhibition assay.

Materials and Reagents:

  • E. coli DNA Gyrase Enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5x Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 0.5 mg/mL BSA.[10]

  • ATP solution (e.g., 10 mM)

  • Test compounds dissolved in DMSO

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[10]

  • Agarose

  • TAE or TBE electrophoresis buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed plasmid DNA (e.g., final concentration 125 ng per reaction), and sterile water.[10]

  • Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.

  • Add 1 µL of the test compound at various concentrations (or DMSO for the negative control) to the respective tubes.

  • To initiate the reaction, add a pre-determined amount of DNA gyrase (e.g., 1-2 units) to each tube, except for a 'no enzyme' control.[10]

  • Add ATP to a final concentration of 1 mM to all tubes where activity is expected.[10]

  • Gently mix and incubate the reactions at 37°C for 30-60 minutes.[11]

  • Terminate the reactions by adding 4-5 µL of the Stop Buffer/Loading Dye.[10]

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis at a low voltage (e.g., 5 V/cm) for 90 minutes or until there is adequate separation between the supercoiled and relaxed DNA bands.[10]

  • Stain the gel with a suitable DNA stain and visualize it under UV light.

  • Interpretation: The amount of supercoiled DNA will decrease in the presence of an effective inhibitor. The IC₅₀ value is the concentration of the inhibitor that results in a 50% reduction in the supercoiled DNA band intensity compared to the no-drug control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[12]

Materials and Reagents:

  • 96-well microtiter plates (U- or flat-bottom)

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.

  • Test compound stock solution (e.g., in DMSO)

  • Sterile saline or PBS

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the growth medium (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Plate Preparation:

    • Dispense 100 µL of broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column. This creates a concentration gradient.

    • Reserve wells for a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.[13]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as determined by visual inspection or by reading the optical density with a plate reader.[12]

References

Application Notes and Protocols for the Spectroscopic Analysis of 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Fluoroquinoline is a critical heterocyclic compound and a key structural motif in medicinal chemistry. As a fluorinated analog of quinoline, it serves as a vital building block in the synthesis of various pharmaceutical agents, particularly in the development of fluoroquinolone antibiotics.[1][2] These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The precise structural and electronic properties conferred by the fluorine substituent significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of its derivatives.

Accurate and comprehensive analysis of this compound is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

  • ¹H NMR provides information on the number and connectivity of protons, with chemical shifts and coupling constants being characteristic of the substitution pattern on the quinoline ring. The proton at the C2 position is typically the most deshielded due to its proximity to the nitrogen atom.[3]

  • ¹³C NMR reveals the carbon framework of the molecule. The carbon atoms adjacent to the nitrogen (C2 and C8a) and the fluorine (C8) are particularly informative.[3]

  • ¹⁹F NMR is a highly sensitive method used specifically to confirm the presence and electronic environment of the fluorine atom, offering a clean spectrum with a single resonance for this compound.

These three NMR techniques, when used in conjunction, provide a complete picture of the molecular structure, confirming identity and purity.

Quantitative Data: NMR Spectroscopy

NucleusAtom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹³C C8149.1Doublet¹J C-F = 245
C2150.0 - 152.0--
C4121.0 - 123.0--
¹H C2-H~8.7 - 8.9Doublet-
C5-H, C6-H, C7-H~7.4 - 7.6Multiplet-

Note: Data for this compound and its closely related derivative, this compound-3-carboxamide, are compiled for reference.[1][3] Specific shifts can vary based on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.

    • ¹⁹F NMR: Acquire the fluorine spectrum using a standard pulse sequence, typically with proton decoupling.

  • Data Analysis: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). Integrate signals, determine chemical shifts, and analyze coupling patterns to confirm the structure.

Visualization: NMR Analysis Workflow

Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of this compound B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire ¹H, ¹³C, ¹⁹F Spectra D->E F Fourier Transform (FID -> Spectrum) E->F G Phase & Baseline Correction F->G H Reference & Calibrate Spectra G->H I Analyze Chemical Shifts, Couplings, & Integrals H->I J Structural Confirmation I->J

Caption: Diagram 1: NMR Analysis Workflow.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI), offers valuable structural information that serves as a molecular fingerprint.[1][4] Electrospray Ionization (ESI) is also commonly used, particularly when coupling MS with liquid chromatography (LC) for purity analysis.

Quantitative Data: Mass Spectrometry

ParameterValueTechnique
Molecular Formula C₉H₆FN-
Exact Mass 147.0484-
Molecular Ion (M+) m/z 147EI-MS
Protonated Molecule ([M+H]⁺) m/z 148ESI-MS
Key Fragment Ion m/z 120 ([M-HCN]⁺)EI-MS

Note: Fragmentation patterns can be complex and depend on the ionization energy and method used.[4]

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

  • Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) to confirm the molecular weight. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula. Analyze any in-source fragmentation to gain further structural insights.

Visualization: Mass Spectrometry Workflow

Diagram 2: Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (e.g., 10 µg/mL in Methanol) B Add 0.1% Formic Acid (for ESI+) A->B C Introduce Sample via Infusion or LC B->C D Acquire Spectrum (e.g., ESI, Positive Mode) C->D E Identify Molecular Ion Peak ([M+H]⁺ or M⁺˙) D->E F Compare Measured vs. Theoretical Mass (HRMS) E->F G Analyze Fragmentation Pattern E->G H Confirm MW & Formula F->H G->H

Caption: Diagram 2: Mass Spectrometry Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note:

UV-Vis spectroscopy is a straightforward and robust technique for the quantitative analysis of this compound. The quinoline ring system contains a chromophore that absorbs light in the UV region.[5] This property can be used to determine the concentration of this compound in a solution by applying the Beer-Lambert law. The technique is also valuable for monitoring reaction progress or assessing the purity of a sample, as impurities with different chromophores can alter the absorption spectrum. The absorption maxima (λmax) are characteristic of the electronic structure of the molecule.[1][6]

Quantitative Data: UV-Vis Spectroscopy

Solventλmax 1 (nm)λmax 2 (nm)
Ethanol/Methanol~275 - 280~310 - 315

Note: Values are typical for fluoroquinolones.[1][6] The exact λmax and molar absorptivity (ε) should be determined empirically for quantitative analysis.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol). Create a series of dilutions from the stock solution to generate a calibration curve. The concentration should be adjusted to yield absorbance values in the linear range of the instrument (typically 0.1-1.0).[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use the pure solvent as a reference blank to zero the instrument. Record the absorption spectrum for each standard and the unknown sample over a specific wavelength range (e.g., 200-400 nm).[1]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance vs. concentration for the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Visualization: UV-Vis Analysis Workflow

Diagram 3: UV-Vis Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (for Calibration Curve) A->B C Set Blank with Pure Solvent B->C D Measure Absorbance of Standards & Sample C->D E Identify λmax D->E F Plot Calibration Curve (Absorbance vs. Conc.) E->F G Determine Concentration of Unknown Sample F->G H Quantitative Result G->H

Caption: Diagram 3: UV-Vis Analysis Workflow.

Fluorescence Spectroscopy

Application Note:

Fluoroquinolones are known to be fluorescent molecules, making fluorescence spectroscopy a highly sensitive method for their detection and quantification, often at concentrations lower than those accessible by UV-Vis absorption.[7] The technique measures the emission of light from the molecule after it has absorbed light at a specific excitation wavelength. Changes in the fluorescence intensity or shifts in the emission wavelength can be used to study interactions with other molecules or metal ions. Derivatives of 8-amidoquinoline, for example, have been explored as fluorescent chemosensors for divalent metal ions like Zn²⁺.[8]

Quantitative Data: Fluorescence Spectroscopy

ParameterWavelength Range (nm)
Typical Excitation (λex) 270 - 330
Typical Emission (λem) 360 - 510

Note: These are general ranges for fluoroquinolones.[9] Optimal excitation and emission wavelengths must be determined experimentally for this compound. The fluorescence quantum yield is highly dependent on the solvent and pH.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare very dilute solutions of this compound in a suitable solvent (e.g., ethanol, buffered aqueous solution). Ensure solutions are optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • First, record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Next, record an emission spectrum by exciting the sample at its excitation maximum (λex) and scanning the emission wavelengths.

  • Data Analysis: Identify the excitation and emission maxima. For quantitative analysis, create a calibration curve by plotting fluorescence intensity at the emission maximum versus the concentration of standard solutions.

Visualization: Logical Relationship of Spectroscopic Techniques

Diagram 4: Spectroscopic Information Flow for this compound cluster_compound Analyte cluster_techniques Spectroscopic Techniques cluster_info Derived Information cluster_confirm Final Confirmation Compound This compound (C₉H₆FN) NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (MS) Compound->MS UVVIS UV-Vis Spectroscopy Compound->UVVIS FLUOR Fluorescence Spectroscopy Compound->FLUOR Info_NMR Carbon-Hydrogen Framework Atom Connectivity Fluorine Environment NMR->Info_NMR Info_MS Molecular Weight Elemental Formula Structural Fragments MS->Info_MS Info_UVVIS Electronic Transitions Concentration (Quantitative) UVVIS->Info_UVVIS Info_FLUOR Excited State Properties High-Sensitivity Detection FLUOR->Info_FLUOR Confirm Confirmed Structure & Purity Info_NMR->Confirm Info_MS->Confirm Info_UVVIS->Confirm Info_FLUOR->Confirm

Caption: Diagram 4: Logical Relationship of Spectroscopic Techniques.

References

Application Notes and Protocols for 8-Fluoroquinoline as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinoline and its derivatives are emerging as versatile fluorescent probes for the detection and quantification of various metal ions. The quinoline scaffold provides a robust framework for designing chemosensors, and the introduction of a fluorine atom at the 8-position can modulate the electronic and photophysical properties of the molecule, influencing its selectivity and sensitivity towards specific metal ions. This document provides detailed application notes and experimental protocols for the use of this compound-based probes in metal ion sensing, drawing upon the established principles of related fluoroquinolone and 8-hydroxyquinoline compounds.

The primary mechanism of action for many quinoline-based fluorescent probes involves a change in their fluorescence properties upon chelation with a metal ion. This can manifest as either fluorescence quenching (turn-off) or enhancement (turn-on). For instance, the interaction of fluoroquinolones with metal ions like Fe³⁺, Cu²⁺, and Zn²⁺ often leads to fluorescence quenching.[1][2] In contrast, derivatives of the related 8-hydroxyquinoline can exhibit a "turn-on" fluorescence response, particularly with ions like Al³⁺ and Zn²⁺, due to mechanisms such as chelation-enhanced fluorescence (CHEF) and inhibition of excited-state intramolecular proton transfer (ESIPT).[3][4][5]

Data Presentation: Quantitative Analysis of Fluoroquinolone-Metal Ion Interactions

The following table summarizes representative quantitative data for the interaction of various fluoroquinolones with different metal ions. While specific data for this compound is limited, these values provide a valuable reference for expected performance. The association constants (Kₐ) indicate the strength of the binding between the probe and the metal ion, while the limit of detection (LOD) reflects the minimum concentration of the metal ion that can be reliably detected.

Fluoroquinolone DerivativeMetal IonAssociation Constant (Kₐ) (M⁻¹)Limit of Detection (LOD)Signaling MechanismReference
General FluoroquinolonesAl³⁺10² - 10⁴Not SpecifiedFluorescence Quenching[6]
General FluoroquinolonesCu²⁺10² - 10⁴Not SpecifiedFluorescence Quenching[6]
General FluoroquinolonesZn²⁺10² - 10⁴Not SpecifiedFluorescence Quenching[6]
General FluoroquinolonesFe³⁺10² - 10⁴Not SpecifiedFluorescence Quenching[6]
Quinoline-based probe (NQ)Al³⁺Not Specified1.98 µMFluorescence Turn-on[4]
Quinoline-based probe (TQSB)Al³⁺3.8 x 10⁶7.0 nMFluorescence Turn-on[3]
8-amidoquinoline derivativeZn²⁺Not SpecifiedNot SpecifiedFluorescence Turn-on[7]

Signaling Pathways and Experimental Workflows

The interaction of this compound with metal ions and the subsequent signal generation can be visualized through the following diagrams.

Signaling Pathway of this compound with Metal Ions Probe This compound (Fluorophore) Complex This compound-Metal Ion Complex Probe->Complex Chelation Metal Metal Ion (e.g., Fe³⁺, Zn²⁺, Al³⁺) Metal->Complex Signal Change in Fluorescence (Quenching or Enhancement) Complex->Signal Altered Photophysics

Caption: Chelation of a metal ion by this compound alters its photophysical properties, leading to a detectable change in fluorescence.

Experimental Workflow for Metal Ion Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solutions (this compound & Metal Ions) Buffer Prepare Buffer Solution (e.g., HEPES, pH 7.4) Stock->Buffer Titration Perform Fluorometric Titration (Add metal ion to probe solution) Buffer->Titration Measure Record Fluorescence Spectra (Excitation at λ_ex, Emission scan) Titration->Measure Plot Plot Fluorescence Intensity vs. Metal Ion Concentration Measure->Plot Calculate Calculate Binding Constant (Kₐ) and Limit of Detection (LOD) Plot->Calculate

Caption: A generalized workflow for the detection and quantification of metal ions using an this compound-based fluorescent probe.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound and its derivatives as fluorescent probes for metal ion detection. These should be optimized based on the specific derivative and target metal ion.

Protocol 1: Synthesis of an this compound-Based Sensor (General)

This protocol outlines a general method for the synthesis of a simple this compound derivative, which can be adapted for more complex structures.

Materials:

  • 8-hydroxyquinoline

  • Anhydrous potassium carbonate

  • Acetonitrile

  • Ethyl bromoacetate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline and anhydrous potassium carbonate in acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate to the mixture and continue stirring for 6 hours.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform a liquid-liquid extraction using dichloromethane and deionized water (repeat three times).[8]

  • Collect the organic phase and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography.

Protocol 2: Fluorometric Titration for Metal Ion Detection

This protocol describes the procedure for determining the binding affinity and sensitivity of an this compound probe for a specific metal ion.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO)

  • Metal ion stock solution (e.g., 10 mM of ZnCl₂ or FeCl₃ in deionized water)

  • Biologically relevant buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions: Prepare a working solution of the this compound probe (e.g., 10 µM) in the buffer. Prepare a series of diluted metal ion solutions from the stock.

  • Instrument Setup:

    • Set the excitation wavelength (λ_ex) based on the absorption maximum of the this compound derivative.

    • Set the emission wavelength range to capture the full fluorescence spectrum.

    • Optimize excitation and emission slit widths for an optimal signal-to-noise ratio.

  • Titration:

    • Place a known volume of the probe working solution into a quartz cuvette and record the initial fluorescence spectrum (F₀).

    • Incrementally add small aliquots of the metal ion solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two wavelengths for ratiometric probes) against the concentration of the metal ion.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations.

Protocol 3: Selectivity Assay

This protocol is essential to determine the specificity of the this compound probe for the target metal ion in the presence of other potentially interfering ions.

Materials:

  • Stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) of the same concentration.

  • This compound probe working solution.

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Prepare a series of cuvettes, each containing the this compound probe working solution.

  • To each cuvette (except for the blank), add a specific metal ion from the stock solutions to a final concentration that is typically in excess (e.g., 10 equivalents) of the probe concentration.

  • Incubate the solutions for a few minutes to allow for complexation.

  • Record the fluorescence spectrum for each sample.

  • Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.

Conclusion

This compound and its derivatives hold significant promise as fluorescent probes for the selective and sensitive detection of metal ions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore and develop novel sensing applications. Further research into the synthesis of new this compound derivatives with tailored photophysical properties will undoubtedly expand their utility in diverse fields, from environmental monitoring to biomedical diagnostics and drug development.

References

Application Notes and Protocols for Evaluating the Bioactivity of 8-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinolines and their derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The introduction of a fluorine atom into the quinoline ring, particularly at the 8-position, can significantly modulate the compound's biological properties. 8-Fluoroquinolines, a subset of the broader fluoroquinolone class, are of interest for their potential as therapeutic agents. Fluoroquinolones traditionally exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2][3][4] Furthermore, certain derivatives have demonstrated potent anticancer activity, often by targeting human topoisomerase II, leading to cell cycle arrest and apoptosis.[5][6]

These application notes provide a comprehensive framework of experimental protocols for evaluating the antimicrobial and anticancer bioactivity of 8-fluoroquinoline derivatives. The methodologies detailed herein are standard in vitro assays crucial for the initial screening and mechanistic elucidation of new drug candidates.

Section 1: Antimicrobial Bioactivity Evaluation

The primary method for assessing the in vitro antibacterial activity of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[7][8] It involves preparing serial dilutions of the test compound in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.[7]

Materials:

  • This compound test compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Ciprofloxacin, Levofloxacin)[9]

  • Spectrophotometer or microplate reader (optional, for turbidity measurement)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO, water).[10] Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][11]

  • Plate Setup:

    • Test Wells: Add 50 µL of CAMHB to wells 2-12. Add 100 µL of the test compound stock solution to well 1. Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 11. Discard 50 µL from well 11. Well 12 serves as the growth control.

    • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except a sterility control well).

    • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7] A positive control antibiotic should be run in parallel.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Interpretation of Results: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the this compound that completely inhibits visible growth.[7]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Compound Stock Solution serial_dilute Serial Dilute Compound in 96-Well Plate stock->serial_dilute inoculum Prepare 0.5 McFarland Inoculum dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read Plate for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Broth Microdilution MIC Assay.
Data Presentation: Antimicrobial Activity

Summarize the MIC values in a table for clear comparison.

Table 1: Example MIC Values (µg/mL) of Fluoroquinolone Derivatives

Compound S. aureus (Gram-positive) E. coli (Gram-negative) P. aeruginosa (Gram-negative)
This compound Derivative A 2-5[12] >64 >64
This compound Derivative B 0.5 4 8
Ciprofloxacin (Control) 0.25 0.015 0.5[13]
Levofloxacin (Control) 0.5 0.06 1.0[9]

Note: Data is illustrative, based on activities of various fluoroquinolone derivatives reported in the literature. Actual values must be determined experimentally.

Section 2: Anticancer Bioactivity Evaluation

The initial evaluation of anticancer potential involves assessing the cytotoxicity of the compound against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.[5] Mechanistic studies often follow, such as investigating the inhibition of key enzymes like topoisomerase II.[5][6]

Protocol: Cytotoxicity by MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[5]

Materials:

  • This compound test compound

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Positive control (e.g., Doxorubicin)[5]

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.[14]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay & Readout seed Seed Cells in 96-Well Plate adhere Incubate 24h for Adherence seed->adhere treat Treat Cells with Compound Dilutions adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent (4h Incubation) incubate_treat->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs analyze Calculate IC50 Value read_abs->analyze

Workflow for MTT Cytotoxicity Assay.
Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay assesses a compound's ability to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[5] Inhibition is observed as a decrease in the amount of relaxed DNA.[5]

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • This compound test compound

  • Positive control (e.g., Etoposide)[5]

  • Stop solution (e.g., SDS/EDTA)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and purified human topoisomerase IIα.

  • Compound Addition: Add the this compound compound at various concentrations. Include a no-drug control and a positive control.[5]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.[5]

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Analysis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[5]

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition of topoisomerase II activity is indicated by a reduction in the relaxed DNA band and a persistence of the supercoiled DNA band compared to the no-drug control.

Data Presentation: Anticancer Activity

Summarize the IC₅₀ values against various cancer cell lines in a table.

Table 2: Example Cytotoxicity (IC₅₀ in µM) of Fluoroquinolone Derivatives

Compound MCF-7 (Breast) A549 (Lung) HCT-116 (Colon)
This compound Derivative C 9.06[6] 12.5 10.2
This compound Derivative D 5.2 8.1 6.7
Doxorubicin (Control) ~0.1 ~0.5 ~0.2

Note: Data is illustrative and based on activities of various fluoroquinolone derivatives.[5] IC₅₀ values for control drugs can vary based on experimental conditions.[5]

Section 3: Mechanism of Action Pathways

Understanding the mechanism of action is critical for drug development. For fluoroquinolones, the primary targets are bacterial DNA gyrase and topoisomerase IV, and human topoisomerase II for anticancer effects.

Antimicrobial Mechanism: Inhibition of Bacterial Topoisomerases

Fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[2][3] They stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to a buildup of double-strand breaks, which blocks DNA replication and ultimately causes bacterial cell death.[2][4][15]

Bacterial_Topo_Inhibition cluster_pathway Bacterial DNA Replication FQ This compound Gyrase DNA Gyrase / Topo IV FQ->Gyrase DNA Supercoiled Bacterial DNA DNA->Gyrase Binding Cleavage Transient Double-Strand Break Gyrase->Cleavage Catalysis Relaxed Relaxed DNA (Replication Proceeds) Cleavage->Relaxed Re-ligation Complex Stable FQ-Enzyme-DNA Complex Cleavage->Complex Interference DSB Accumulation of Double-Strand Breaks Complex->DSB Blocks Re-ligation Death Bacterial Cell Death DSB->Death Inhibits Replication

Mechanism of 8-Fluoroquinolone Antibacterial Action.
Anticancer Mechanism: Inhibition of Human Topoisomerase II

The primary anticancer mechanism for many fluoroquinolone derivatives is the inhibition of human topoisomerase II.[5] Similar to the antibacterial mechanism, the compound stabilizes the "cleavable complex" where the DNA is cut.[5] This prevents the resealing of the DNA backbone, leading to permanent double-strand breaks during DNA replication. These breaks trigger cell cycle arrest (often at the G2/M phase) and activate the apoptotic cell death pathway.[5][6]

Anticancer_Topo_Inhibition cluster_pathway Cancer Cell Cycle Progression FQ This compound Derivative hTopoII Human Topoisomerase II FQ->hTopoII CleavageComplex Topoisomerase II Cleavable Complex hTopoII->CleavageComplex stabilizes Replication DNA Replication Fork Replication->hTopoII resolves tangles DSB Permanent Double-Strand Breaks CleavageComplex->DSB prevents re-ligation CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest triggers Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Anticancer Mechanism via Topoisomerase II Inhibition.

References

Application of 8-Fluoroquinoline in Organic Electronic Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinoline serves as a critical building block in the synthesis of advanced materials for organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). While not typically used in its pure form as an active layer, its derivatives are integral to the development of high-performance emitters, host materials, and electron transport layers. The incorporation of a fluorine atom onto the quinoline scaffold imparts several advantageous properties to the resulting materials. These benefits include enhanced thermal stability, improved electron mobility, and the ability to tune the emission wavelength of the material. The electronegativity of the fluorine atom can lower the HOMO and LUMO energy levels of the molecule, which facilitates electron injection from the cathode and improves the overall efficiency and stability of the OLED device.[1] This document provides an overview of the application of this compound derivatives in OLEDs, including performance data, detailed experimental protocols for material synthesis and device fabrication, and visualizations of the key processes.

Application Notes

The primary application of this compound in organic electronics is as a precursor for the synthesis of various functional molecules. These derivatives are designed to exhibit specific photophysical properties, such as high quantum yields and tunable emission spectra, making them suitable for use in the emissive layer of OLEDs. One prominent class of materials derived from fluorinated quinolines are Thermally Activated Delayed Fluorescence (TADF) emitters.[2][3]

Performance of OLEDs Incorporating Fluorinated Quinoline Derivatives

The introduction of fluorine into quinoline-based materials has led to the development of highly efficient OLEDs. The performance of these devices is typically characterized by their external quantum efficiency (EQE), turn-on voltage, and emission wavelength. Below is a summary of reported performance data for OLEDs utilizing various fluorinated quinoline derivatives.

Emitter/MaterialDevice StructureMax EQE (%)Turn-on Voltage (V)Emission Peak (nm)ColorReference
4SpAc5FQNITO/TAPC(30nm)/mCP(10nm)/Emitter(20nm)/TPBi(40nm)/LiF(1nm)/Al(100nm)22.1-536Green[4]
DMAC-QLITO/HATCN(5nm)/TAPC(30nm)/mCP(10nm)/Emitter(20nm)/TPBi(40nm)/LiF(1nm)/Al(100nm)7.73.2--[2][3]
PXZ-QLITO/HATCN(5nm)/TAPC(30nm)/mCP(10nm)/Emitter(20nm)/TPBi(40nm)/LiF(1nm)/Al(100nm)17.32.6--[2][3]
PTZ-QLITO/HATCN(5nm)/TAPC(30nm)/mCP(10nm)/Emitter(20nm)/TPBi(40nm)/LiF(1nm)/Al(100nm)14.82.8--[2][3]

Note: TAPC = 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane; mCP = 1,3-bis(N-carbazolyl)benzene; TPBi = 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole); HATCN = 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative this compound derivative and the fabrication of a multi-layer OLED device.

Protocol 1: Synthesis of a Quinoline-Based TADF Emitter (PXZ-QL)

This protocol describes a one-step synthesis of 10-(quinolin-2-yl)-10H-phenoxazine (PXZ-QL), a thermally activated delayed fluorescence (TADF) emitter.[2][3]

Materials:

  • 2-Chloroquinoline

  • 10H-Phenoxazine

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (for chromatography)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, combine 10H-phenoxazine (1.0 eq), 2-chloroquinoline (1.2 eq), and potassium tert-butoxide (2.0 eq).

    • Add palladium(II) acetate (0.05 eq) and XPhos (0.1 eq) to the flask.

    • Add anhydrous toluene to the flask to dissolve the reagents.

  • Reaction:

    • Stir the reaction mixture at reflux (approximately 110 °C) for 24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane solvent system as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent.

  • Characterization:

    • The final product, PXZ-QL, should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_Chloroquinoline 2_Chloroquinoline Reaction Buchwald-Hartwig Amination Toluene, Reflux, 24h 2_Chloroquinoline->Reaction 10H_Phenoxazine 10H_Phenoxazine 10H_Phenoxazine->Reaction t_BuOK t-BuOK t_BuOK->Reaction Pd_OAc_2 Pd(OAc)2 Pd_OAc_2->Reaction XPhos XPhos XPhos->Reaction Purification Column Chromatography Reaction->Purification PXZ_QL PXZ-QL Purification->PXZ_QL OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps ITO_Substrate ITO-coated Glass Cleaning Sonication & UV-Ozone ITO_Substrate->Cleaning HIL Spin Coat PEDOT:PSS Cleaning->HIL EML Spin Coat Emissive Layer (e.g., PXZ-QL) HIL->EML ETL Thermal Evaporation of ETL (e.g., TPBi) EML->ETL EIL Thermal Evaporation of LiF ETL->EIL Cathode Thermal Evaporation of Al EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing OLED_Energy_Level_Diagram Anode Anode (ITO) HTL HIL (PEDOT:PSS) Anode->HTL Hole Injection EML EML (Quinoline Derivative) HTL->EML Hole Transport EML->EML Recombination & Light Emission ETL ETL (TPBi) ETL->EML Electron Transport Cathode Cathode (LiF/Al) Cathode->ETL Electron Injection HOMO HOMO LUMO LUMO WorkFunction Work Function

References

Troubleshooting & Optimization

Technical Support Center: 8-Fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in improving the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core structure?

A1: The two most prevalent methods for synthesizing the quinoline ring system, adaptable for this compound, are the Skraup synthesis and the Gould-Jacobs reaction. The Skraup synthesis involves reacting 2-fluoroaniline with glycerol, sulfuric acid, and an oxidizing agent. The Gould-Jacobs reaction is a multi-step process that begins with the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and decarboxylation to yield an intermediate that can be converted to this compound.

Q2: My Skraup synthesis of this compound is giving a very low yield and a lot of tar. What are the primary causes?

A2: Low yields and tar formation are classic challenges in the Skraup synthesis.[1] The reaction is notoriously exothermic and can lead to polymerization of intermediates if not properly controlled. Key causes include:

  • Runaway Reaction: The rapid, acid-catalyzed dehydration of glycerol to acrolein is highly exothermic.

  • Substituent Effects: Electron-withdrawing groups, such as the fluorine atom in 2-fluoroaniline, can decrease the nucleophilicity of the aniline, potentially leading to lower yields compared to aniline itself.[1]

  • Improper Temperature Control: Overheating promotes the polymerization of acrolein and other unsaturated intermediates, which is a primary cause of tar formation.[1]

Q3: In the Gould-Jacobs reaction, what is the purpose of the high-boiling solvent during the cyclization step?

A3: The cyclization of the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate, to form the quinoline ring requires high temperatures, typically around 250°C.[2] A high-boiling solvent, such as diphenyl ether or Dowtherm A, is used to achieve and maintain this high temperature, facilitating the intramolecular cyclization.[2]

Q4: How can I convert the 8-fluoro-4-hydroxyquinoline intermediate from the Gould-Jacobs synthesis to this compound?

A4: The conversion of a 4-hydroxyquinoline to the corresponding quinoline involves a dehydroxylation reaction. A common method is a two-step process: first, the hydroxyl group is converted to a better leaving group, such as a chloride, using a reagent like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline can then be dehalogenated via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).

Q5: What are the best methods for purifying crude this compound?

A5: Purification of crude this compound typically involves a combination of techniques. After a basic workup to remove acidic impurities, steam distillation can be an effective method to separate the volatile quinoline from non-volatile tars and inorganic salts, a common practice in Skraup synthesis recovery.[3] For higher purity, fractional distillation under reduced pressure or column chromatography on silica gel can be employed.

Troubleshooting Guides

Skraup Synthesis: Low Yield and Tar Formation
Potential Cause Recommended Solution
Violent, Uncontrolled Exotherm Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It helps to make the reaction smoother and less vigorous.[4] Boric acid can also be used as a milder moderator.[1]
Controlled Reagent Addition: Add the sulfuric acid slowly to the cooled mixture of 2-fluoroaniline, glycerol, and moderator. Maintain efficient stirring throughout the addition.[1]
Gradual Heating: Begin with gentle heating. Once the exothermic reaction starts, remove the external heat source and control the reaction with external cooling if necessary.[1]
Excessive Tar Formation Optimize Temperature: Avoid overheating. After the initial exotherm, maintain a steady reflux at a controlled temperature (e.g., 140-150°C) rather than heating aggressively.
Choice of Oxidizing Agent: While nitrobenzene is traditional, arsenic acid is reported to result in a less violent reaction and may reduce tar formation.[4] However, due to its toxicity, handle with extreme caution.
Low Reactivity of 2-Fluoroaniline Modified Acid Conditions: Using 60-80% aqueous sulfuric acid instead of concentrated acid has been claimed to reduce violence and improve yields with some substituted anilines.[5]
Gould-Jacobs Reaction: Inefficient Cyclization
Potential Cause Recommended Solution
Incomplete Cyclization Ensure High Temperature: The cyclization step is temperature-critical. Ensure the reaction mixture reaches and is maintained at ~250°C in the high-boiling solvent for the recommended time (e.g., 30-60 minutes).[2]
Efficient Removal of Ethanol: During the initial condensation step, ensure the ethanol byproduct is effectively removed (e.g., by distillation) to drive the reaction forward.[2]
Side Reactions/Degradation Minimize Time at High Temperature: While high temperature is necessary, prolonged heating can lead to degradation. Optimize the reaction time at the peak temperature.[6]
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Data Presentation: Comparison of Synthesis Routes

Parameter Skraup Synthesis Gould-Jacobs Reaction Pathway
Starting Materials 2-Fluoroaniline, Glycerol, H₂SO₄, Oxidizing Agent2-Fluoroaniline, Diethyl ethoxymethylenemalonate, High-boiling solvent, Reagents for dehydroxylation
Number of Steps 1 (pot reaction)4-5 (synthesis of intermediate, cyclization, hydrolysis, decarboxylation, dehydroxylation)
Reported Yields Highly variable, can be low (e.g., <50%) for substituted anilines, but can reach >80% with optimization.[7]Moderate to good overall yields (typically 60-80% for the initial quinoline core formation).[2]
Key Advantages One-pot synthesis, readily available and inexpensive starting materials.Generally proceeds with fewer tarry byproducts, more predictable outcomes.
Key Disadvantages Highly exothermic, prone to violent reactions and significant tar formation, purification can be difficult.[1][4]Multi-step process, requires very high temperatures for cyclization, conversion of the 4-hydroxy intermediate adds steps.[8]

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound (Generalized)

This protocol is a generalized procedure and requires careful optimization and stringent safety precautions.

  • Setup: In a large round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 2-fluoroaniline (1.0 mol), glycerol (2.5 mol), and ferrous sulfate heptahydrate (0.1 mol).

  • Acid Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (3.0 mol) through the dropping funnel.

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the internal temperature between 140-150°C for 3-4 hours. Use external cooling to control the reaction if it becomes too vigorous.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture into a large volume of cold water.

  • Neutralization: Cool the diluted mixture in an ice bath and slowly neutralize with a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also highly exothermic.

  • Purification: Perform a steam distillation on the alkaline mixture to isolate the crude this compound. Separate the organic layer from the distillate, dry it over anhydrous potassium carbonate, and purify further by vacuum distillation.

Protocol 2: Gould-Jacobs Synthesis of 8-Fluoro-4-hydroxyquinoline

This protocol outlines the formation of the key intermediate.

  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.1 mol). Heat the mixture at 110-140°C for 1-2 hours, allowing the ethanol byproduct to distill off.[2]

  • Cyclization: Add the resulting intermediate to a high-boiling solvent like diphenyl ether in a separate flask equipped for high-temperature reactions. Heat the mixture to approximately 250°C and maintain for 30-60 minutes.[2]

  • Isolation: Cool the reaction mixture to room temperature. Add hexanes to precipitate the product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. Collect the solid by filtration and wash with cold ethanol.

  • Hydrolysis: Reflux the isolated ester with an aqueous solution of sodium hydroxide (e.g., 10%) until hydrolysis is complete (monitored by TLC).

  • Decarboxylation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid. The crude carboxylic acid can often be decarboxylated by heating it in the high-boiling solvent used for cyclization or a similar high-boiling medium until gas evolution ceases, yielding 8-fluoro-4-hydroxyquinoline.

Visualizations

Skraup_Troubleshooting start Low Yield or Excessive Tar in Skraup Synthesis q1 Is the reaction violently exothermic? start->q1 a1_yes Add Moderator (e.g., FeSO₄) q1->a1_yes Yes a1_no Proceed to Temp. Check q1->a1_no No q2 Is the heating too aggressive? a1_yes->q2 a1_no->q2 a2_yes Use Gradual Heating & Control Reflux Temp. (140-150°C) q2->a2_yes Yes a2_no Consider Substrate Reactivity q2->a2_no No end Improved Yield & Purity a2_yes->end a2_no->end

Caption: Troubleshooting workflow for the Skraup synthesis.

Gould_Jacobs_Workflow cluster_0 Gould-Jacobs Pathway for this compound A 2-Fluoroaniline + Diethyl ethoxymethylenemalonate B Condensation (110-140°C) A->B C Intermediate: Anilinomethylenemalonate B->C D Cyclization (~250°C in Diphenyl Ether) C->D E Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate D->E F Hydrolysis (NaOH) & Decarboxylation (Heat) E->F G 8-Fluoro-4-hydroxyquinoline F->G H Dehydroxylation (e.g., POCl₃ then H₂/Pd) G->H I This compound H->I

Caption: Experimental workflow for the Gould-Jacobs synthesis.

References

stability and degradation of 8-fluoroquinoline under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 8-fluoroquinoline under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound when exposed to UV light?

A1: this compound is susceptible to degradation upon exposure to UV radiation, particularly UVA. Its stability is significantly lower than derivatives with an electron-donating group, such as a methoxy group, at the 8-position.[1] The degradation is dose-dependent, meaning that higher intensity or longer duration of UV exposure will lead to greater degradation.

Q2: What are the expected degradation products of this compound under UV irradiation?

A2: While specific studies on this compound are limited, based on data from structurally related fluoroquinolones, the primary degradation pathways likely involve:

  • Defluorination: The fluorine atom at the 8-position is cleaved from the quinoline ring.

  • Hydroxylation: A hydroxyl group may be added to the quinoline ring.

  • Ring Opening: The quinoline ring system itself may undergo cleavage under prolonged or high-intensity irradiation.

For more complex fluoroquinolones containing a piperazine ring, cleavage of this ring is a common degradation pathway.[2]

Q3: What is the effect of UV degradation on the biological activity of this compound derivatives?

A3: UV-induced degradation of fluoroquinolones, including those with an 8-fluoro substituent, has been shown to lead to a decrease in their antibacterial activity.[1][3] Concurrently, the degradation products may exhibit increased cytotoxicity.[1]

Q4: What factors can influence the rate of photodegradation of this compound?

A4: Several factors can affect the photostability of this compound in an experimental setting:

  • UV Wavelength and Intensity: The energy and intensity of the UV source will directly impact the rate of degradation.

  • Solvent: The polarity and chemical nature of the solvent can influence the stability of the molecule and its excited states.

  • pH: The pH of the solution can affect the ionization state of the quinoline nitrogen, which may alter its photosensitivity. For many fluoroquinolones, the zwitterionic form is the most photo-labile.

  • Presence of Oxygen: Dissolved oxygen can participate in the degradation process, potentially leading to photooxidation products.

  • Presence of Other Substances: Other molecules in the solution can act as photosensitizers, accelerating degradation, or as quenchers, inhibiting it.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent degradation rates between experiments. Fluctuation in UV lamp output. Inconsistent sample positioning. Variations in solvent purity or pH. Temperature fluctuations.Use a calibrated radiometer or lux meter to ensure consistent UV exposure. Employ a sample holder that ensures a fixed distance and angle from the UV source. Use high-purity solvents and buffer the solutions to maintain a constant pH. Control the temperature of the sample chamber.
Unexpected peaks in HPLC/LC-MS analysis. Formation of secondary photoproducts. Contamination of the solvent or sample. Interaction of degradation products with the analytical column.Analyze samples at multiple time points to track the formation and decay of intermediates. Run a blank (solvent only) and a dark control (sample without UV exposure). Use a different column chemistry or mobile phase to improve separation.
Low recovery of the parent compound even in dark controls. Thermal degradation. Adsorption to the container surface. Evaporation of the solvent.Run a control experiment at the same temperature without UV irradiation to assess thermal stability. Use inert sample containers (e.g., quartz or borosilicate glass). Ensure sample containers are properly sealed.
Difficulty in identifying degradation products. Low concentration of products. Co-elution of products. Lack of appropriate analytical standards.Concentrate the sample after irradiation. Optimize the HPLC/LC-MS method (e.g., gradient, flow rate, column). Use high-resolution mass spectrometry (HRMS) to determine elemental composition and propose structures.

Quantitative Data Summary

The following table summarizes the photodegradation data for fluoroquinolones with different substituents at the 8-position, providing a comparative context for the expected stability of this compound.

Compound Substituent at C8 UV Dose (UVA) Remaining Compound (%) Observations
Q-35 Analog -F3 J/cm²< 1%Significant degradation, decreased antibacterial activity, and increased cytotoxicity observed.[1]
Q-35 Analog -H3 J/cm²~10%Significant degradation, decreased antibacterial activity, and increased cytotoxicity observed.[1]
Q-35 -OCH₃3 J/cm²~100%No significant spectral change or degradation observed, indicating high photostability.[1]
Enoxacin / Lomefloxacin -0.3 J/cm²DegradedUnderwent absorption spectrum changes and decreased antibacterial activity.[1]
Norfloxacin / Ofloxacin / Ciprofloxacin -1 J/cm²DegradedUnderwent absorption spectrum changes and decreased antibacterial activity.[1]

Experimental Protocols

General Protocol for UV Irradiation of this compound

This protocol outlines a general procedure for assessing the photostability of this compound in solution, based on standard practices for fluoroquinolone analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or buffered aqueous solution).

    • Dilute the stock solution to the desired experimental concentration (e.g., 10-50 µg/mL).

    • Place the solution in a chemically inert and UV-transparent container (e.g., quartz cuvette or vial).

  • Irradiation:

    • Place the sample in a photostability chamber equipped with a calibrated UV lamp (e.g., a UVA lamp with a peak emission around 365 nm).

    • Maintain a constant temperature during the experiment to avoid thermal degradation.

    • Expose the sample to a controlled dose of UV radiation. The total exposure should be monitored using a calibrated radiometer or through chemical actinometry (e.g., quinine actinometry).

    • Include a "dark control" sample, which is prepared in the same manner but kept in the dark to assess thermal stability.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots of the irradiated and dark control samples.

    • Analyze the samples by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

      • Mobile Phase: A common mobile phase for quinolone analysis is a mixture of acetonitrile and a phosphate buffer.

      • Column: A C18 reversed-phase column is typically used.

    • Monitor the decrease in the peak area of the this compound parent compound and the appearance of new peaks corresponding to degradation products.

    • For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.

Visualizations

Experimental Workflow for Photostability Testing

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep Prepare this compound Solution irradiate UV Irradiation in Photostability Chamber prep->irradiate dark_control Prepare Dark Control dark Store in Dark at Same Temperature dark_control->dark hplc HPLC-UV Analysis irradiate->hplc Aliquots at time intervals lcms LC-MS/MS for Product ID irradiate->lcms dark->hplc kinetics Degradation Kinetics hplc->kinetics products Product Identification lcms->products

Caption: Workflow for assessing the photostability of this compound.

Potential Degradation Pathways of this compound

degradation_pathways cluster_products Primary Degradation Products cluster_secondary Secondary Degradation parent This compound defluorinated Defluorinated Quinolone parent->defluorinated UV - F⁻ hydroxylated Hydroxylated Quinolone parent->hydroxylated UV + OH• ring_cleavage Ring Cleavage Products defluorinated->ring_cleavage Further UV Exposure hydroxylated->ring_cleavage Further UV Exposure

Caption: Potential photodegradation pathways for this compound.

References

Technical Support Center: Optimizing the Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of quinoline derivatives via this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the Gould-Jacobs cyclization, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction yield extremely low or non-existent?

Answer:

Low or no yield in a Gould-Jacobs reaction is a common issue that can be attributed to several factors, primarily related to the reaction conditions required for the critical thermal cyclization step.[1]

  • Insufficient Temperature: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires high temperatures, typically above 250 °C.[2][3] If the temperature is too low, the reaction may stall after the initial condensation step, leaving you with the intermediate as the major component.[1]

  • Incorrect Reaction Time: The reaction time needs to be optimized in conjunction with the temperature. Insufficient heating time will result in incomplete cyclization.

  • Substrate Reactivity: The electronic properties of the aniline substrate play a crucial role. The Gould-Jacobs reaction is most effective for anilines that have electron-donating groups at the meta-position.[2][4] Anilines with strong electron-withdrawing groups may be less reactive and require more forcing conditions.

Solutions:

  • Verify and Optimize Temperature: Ensure your heating apparatus can reach and maintain the required temperature. For conventional heating, use a high-boiling inert solvent like diphenyl ether or Dowtherm A.[2][3] Consider using a microwave reactor, which can rapidly heat the reaction mixture to high temperatures and often leads to improved yields and shorter reaction times.[1]

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time at a given temperature.

  • Consider Substrate Compatibility: If you are using an aniline with electron-withdrawing groups, you may need to explore higher temperatures, longer reaction times, or alternative synthetic routes.

Question 2: My reaction mixture has turned dark or charred, and I have a complex mixture of products. What went wrong?

Answer:

Darkening or charring of the reaction mixture is indicative of product decomposition, which is a common problem when using the high temperatures required for the Gould-Jacobs cyclization.[3]

  • Excessive Temperature or Prolonged Heating: While high temperatures are necessary, excessively high temperatures or prolonged heating can lead to the degradation of the starting materials, intermediate, or the final quinoline product.[1]

  • Reactive Substituents: Certain functional groups on the aniline or malonate ester may not be stable to the harsh reaction conditions, leading to side reactions and decomposition.

Solutions:

  • Careful Temperature Control: Precisely control the reaction temperature. If using an oil bath, ensure uniform heating. A microwave synthesizer can offer more precise temperature control.

  • Time-Temperature Optimization: A thorough time-temperature examination is crucial to find the optimal conditions that favor cyclization without causing significant degradation.[1] As shown in the data below, increasing the temperature can sometimes allow for a significant reduction in reaction time, leading to a better overall yield.[1]

  • Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups that are stable under the reaction conditions and can be removed later.

Question 3: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of a mixture of regioisomers is a known challenge when using asymmetrically substituted anilines.[3] The cyclization can occur at either of the two ortho positions relative to the amino group.[3]

  • Steric and Electronic Effects: The regioselectivity of the cyclization is governed by a combination of steric hindrance and the electronic effects of the substituents on the aniline ring.[3]

Solutions:

  • Choice of Substrate: If possible, choose a starting aniline that is symmetrically substituted to avoid this issue.

  • Reaction Condition Optimization: In some cases, the ratio of regioisomers can be influenced by the reaction conditions. Experimenting with different solvents, temperatures, and heating methods (conventional vs. microwave) may favor the formation of one isomer over the other.

  • Advanced Techniques: For challenging cases, advanced techniques like flash vacuum pyrolysis have been shown to provide high regioselectivity that may not be achievable under standard Gould-Jacobs conditions.[5]

Question 4: How do I effectively remove the high-boiling solvent (e.g., diphenyl ether) during workup?

Answer:

Removing high-boiling solvents like diphenyl ether is a common purification challenge in the Gould-Jacobs reaction.[3]

  • Low Volatility: These solvents have very high boiling points, making them difficult to remove by standard rotary evaporation.

Solutions:

  • Precipitation and Filtration: After cooling the reaction mixture to room temperature, add a non-polar solvent like cyclohexane or hexanes.[2] The desired quinoline product is often insoluble in these solvents and will precipitate out, allowing for collection by filtration. The high-boiling solvent will remain in the filtrate.

  • Thorough Washing: Wash the filtered solid product thoroughly with the non-polar solvent to remove any residual high-boiling solvent.[2]

  • Trituration: If the product is an oil or does not precipitate cleanly, trituration with a non-polar solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction is a multi-step process that involves:

  • Condensation: An aniline reacts with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) via nucleophilic attack from the amine nitrogen, followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[2][4]

  • Thermal Cyclization: This intermediate undergoes a 6-electron electrocyclization at high temperatures to form the quinoline ring system.[2]

  • Saponification and Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be saponified with a base (e.g., NaOH) to the corresponding carboxylic acid, which can then be decarboxylated by heating to yield the 4-hydroxyquinoline.[4]

Q2: What are the typical solvents and catalysts used?

A2: Traditionally, the cyclization step is carried out in high-boiling, inert solvents like diphenyl ether or Dowtherm A to achieve the necessary high temperatures.[2][3] In some modern protocols, particularly with microwave heating, the reaction can be run solvent-free, where an excess of the diethyl ethoxymethylenemalonate can act as both a reactant and a solvent.[1][2] The Gould-Jacobs reaction is typically a thermal cyclization and does not require a catalyst.

Q3: How does microwave heating compare to conventional heating for this reaction?

A3: Microwave irradiation has emerged as a highly efficient method for the Gould-Jacobs reaction. It offers several advantages over conventional heating, including:

  • Shorter Reaction Times: Reactions can often be completed in minutes instead of hours.[1]

  • Improved Yields: By minimizing product degradation due to prolonged heating, microwave-assisted synthesis can lead to higher isolated yields.[1]

  • Enhanced Control: Modern microwave synthesizers allow for precise temperature and pressure control.

Q4: What is the effect of aniline substituents on the reaction outcome?

A4: The Gould-Jacobs reaction is generally most successful with anilines bearing electron-donating groups at the meta-position.[4] Asymmetrically substituted anilines can lead to the formation of a mixture of regioisomeric products, which can complicate purification.[3]

Data Presentation

The following table summarizes the effect of temperature and reaction time on the yield of a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate.[1]

EntryTemperature (°C)Time (min)Yield (%)
125051
2300137
32502011
43002028
5300547

Data sourced from a Biotage application note.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization [1]

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (6.0 mmol)

  • Microwave vial (2.5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

  • Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stir bar. The excess diethyl ethoxymethylenemalonate serves as both reactant and solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the mixture to the desired temperature (e.g., 300 °C) for the optimized time (e.g., 5 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • A precipitate of the product should form. Collect the solid by filtration.

  • Wash the solid with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

Protocol 2: Conventional Heating in a High-Boiling Solvent [2]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Cyclohexane for precipitation

  • Filtration apparatus

Procedure:

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask equipped with a reflux condenser.

  • Heat the mixture to reflux (typically >250 °C) using a heating mantle.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add cyclohexane to precipitate the crude product.

  • Collect the solid by filtration.

  • Wash the solid thoroughly with cyclohexane to remove the diphenyl ether.

  • Dry the product under vacuum.

Visualizations

Gould_Jacobs_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Synthesis Start_Conv Anilidomethylenemalonate in Diphenyl Ether Heat_Conv Reflux (>250°C) Start_Conv->Heat_Conv Cool_Conv Cool to RT Heat_Conv->Cool_Conv Precipitate Add Cyclohexane Cool_Conv->Precipitate Filter_Wash_Conv Filter and Wash Precipitate->Filter_Wash_Conv Product_Conv Dry Product Filter_Wash_Conv->Product_Conv Start_MW Aniline + DEEM in MW Vial Heat_MW Microwave Irradiation (e.g., 300°C, 5 min) Start_MW->Heat_MW Cool_MW Cool to RT Heat_MW->Cool_MW Filter_Wash_MW Filter and Wash with Acetonitrile Cool_MW->Filter_Wash_MW Product_MW Dry Product Filter_Wash_MW->Product_MW

Caption: Comparative workflow of conventional vs. microwave-assisted Gould-Jacobs cyclization.

Troubleshooting_Logic Problem Low Yield or No Reaction Check_Temp Is Temperature > 250°C? Problem->Check_Temp Increase_Temp Increase Temperature or Use Microwave Check_Temp->Increase_Temp No Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time Yes Success Improved Yield Increase_Temp->Success Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Substrate Is Aniline Substituted with Electron-Donating Groups? Check_Time->Check_Substrate Yes Increase_Time->Success Consider_Alt Consider Alternative Synthesis Check_Substrate->Consider_Alt No Check_Substrate->Success Yes

Caption: Troubleshooting logic for low yield in the Gould-Jacobs reaction.

References

common byproducts in 8-fluoroquinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-fluoroquinoline. The following information is designed to address common challenges and provide practical solutions to streamline your experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via the Skraup and Gould-Jacobs reactions, offering potential causes and actionable solutions.

Skraup Synthesis of this compound

Issue 1: The reaction is excessively violent and difficult to control, leading to low yields and significant tar formation.

  • Potential Cause: The dehydration of glycerol to acrolein is a highly exothermic process, and the subsequent reaction with 2-fluoroaniline can proceed uncontrollably, leading to polymerization and degradation of reactants and products.

  • Recommended Solution:

    • Moderator Addition: The use of a moderator such as boric acid can help to control the reaction's exothermicity.

    • Temperature Control: Maintain strict control over the reaction temperature. Gradual heating and efficient cooling are crucial.

    • Reagent Addition: The slow, portion-wise addition of sulfuric acid to the reaction mixture can help to manage the rate of the initial exothermic reaction.

Issue 2: A large amount of black, tarry polymer is formed, making product isolation challenging.

  • Potential Cause: Acid-catalyzed polymerization of acrolein is a significant side reaction in the Skraup synthesis. This is often exacerbated by high temperatures and prolonged reaction times.

  • Recommended Solution:

    • Optimized Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that promote polymerization.

    • Purification: The primary method for separating the volatile this compound from the non-volatile tar is steam distillation. Following steam distillation, further purification can be achieved by column chromatography.

Issue 3: The isolated product is a mixture of this compound and the isomeric 6-fluoroquinoline.

  • Potential Cause: The cyclization step in the Skraup synthesis can occur at either of the ortho-positions relative to the amino group of 2-fluoroaniline. While the fluorine atom at the 2-position directs cyclization to the C7 position of the aniline ring (leading to this compound), some cyclization may occur at the C5 position, yielding the 6-fluoro isomer.

  • Recommended Solution:

    • Reaction Conditions: Carefully controlling the reaction temperature may influence the regioselectivity of the cyclization.

    • Purification: Isomers can be challenging to separate. Fractional distillation under reduced pressure or careful column chromatography on silica gel may be effective.

Gould-Jacobs Synthesis of this compound

Issue 1: Low yield of the cyclized product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Potential Cause: The thermal cyclization of the intermediate, diethyl 2-((2-fluoroanilino)methylene)malonate, requires high temperatures. Insufficient temperature or reaction time can lead to incomplete conversion.

  • Recommended Solution:

    • High-Boiling Point Solvent: The use of a high-boiling point solvent such as Dowtherm A or diphenyl ether is necessary to achieve the required temperature for cyclization (typically around 250 °C).[1]

    • Microwave Synthesis: Microwave-assisted synthesis can significantly reduce the reaction time and improve the yield of the cyclization step by enabling rapid and uniform heating to high temperatures.

Issue 2: Presence of unreacted 2-fluoroaniline and diethyl ethoxymethylenemalonate in the product.

  • Potential Cause: The initial condensation reaction to form the anilinomethylenemalonate intermediate may be incomplete.

  • Recommended Solution:

    • Reaction Time and Temperature: Ensure the initial condensation is carried out for a sufficient duration and at an appropriate temperature (e.g., reflux in ethanol) to drive the reaction to completion.[1]

    • Purification: Unreacted starting materials can typically be removed during the work-up and purification steps, such as recrystallization or column chromatography.

Issue 3: Formation of byproducts from ester hydrolysis or decarboxylation.

  • Potential Cause: The high temperatures used for cyclization can sometimes lead to the hydrolysis of the ester groups if moisture is present, or decarboxylation of the resulting carboxylic acid.[2][3]

  • Recommended Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis.

    • Controlled Heating: Avoid excessively high temperatures or prolonged heating times during cyclization to reduce the likelihood of decarboxylation.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Skraup or Gould-Jacobs, is generally preferred for the synthesis of this compound?

A1: The choice of synthesis route depends on several factors. The Skraup synthesis is a one-pot reaction that can be cost-effective but is often plagued by harsh conditions, low yields, and significant byproduct formation, particularly tar-like polymers. The Gould-Jacobs reaction is a multi-step process that generally offers better control, higher purity of the intermediate, and potentially higher overall yields, though it requires higher temperatures for the cyclization step.[1][3] For laboratory-scale synthesis where purity is a priority, the Gould-Jacobs reaction is often preferred.

Q2: What are the expected yields for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For the Skraup synthesis, yields are often low to moderate due to the formation of byproducts. The Gould-Jacobs reaction can provide moderate to good yields, particularly when optimized with techniques like microwave heating.

Q3: How can I effectively purify the crude this compound product?

A3: For the Skraup synthesis, steam distillation is the most effective initial purification step to separate the volatile this compound from non-volatile tars and inorganic materials. For both syntheses, subsequent purification can be achieved through recrystallization or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q4: What are the safety precautions to consider during these syntheses?

A4: Both syntheses involve hazardous materials and conditions. The Skraup reaction is notoriously exothermic and should be conducted with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[4] The use of strong acids like sulfuric acid requires careful handling. The high temperatures in the Gould-Jacobs cyclization also necessitate caution. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Data Presentation

The following tables summarize the common byproducts and typical yield ranges for the Skraup and Gould-Jacobs syntheses of this compound.

Table 1: Common Byproducts in this compound Synthesis

Synthesis MethodCommon ByproductsTypical AbundanceMitigation/Removal
Skraup Synthesis Tar-like polymersMajorSteam distillation
6-Fluoroquinoline (isomer)MinorFractional distillation, Column chromatography
Unreacted 2-fluoroanilineMinorSteam distillation, Acid wash
Partially reduced intermediatesTraceSteam distillation, Column chromatography
Gould-Jacobs Synthesis Diethyl 2-((2-fluoroanilino)methylene)malonate (unreacted intermediate)MinorColumn chromatography, Recrystallization
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (from hydrolysis)MinorAnhydrous conditions, Column chromatography
4-Hydroxy-8-fluoroquinoline (from decarboxylation)MinorControlled heating, Column chromatography
Unreacted 2-fluoroanilineMinorColumn chromatography, Recrystallization

Table 2: Typical Yield Ranges for this compound Synthesis

Synthesis MethodTypical Yield RangeNotes
Skraup Synthesis 15-40%Highly dependent on reaction control and purification efficiency.
Gould-Jacobs Synthesis 40-70%Can be improved with optimization, such as microwave-assisted cyclization.

Note: The provided yield ranges are estimates based on general quinoline syntheses and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 2-fluoroaniline (1.0 eq).

  • Reagent Addition: To the stirred 2-fluoroaniline, add glycerol (3.0 eq) and a moderator such as boric acid (0.1 eq).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.

  • Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene (1.2 eq).

  • Heating: Gradually heat the reaction mixture to 130-140 °C. The reaction is exothermic and may require cooling to maintain this temperature range.

  • Reaction Completion: After the initial vigorous reaction subsides, maintain the temperature at 130-140 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to below 100 °C and cautiously dilute with water.

  • Purification (Steam Distillation): Transfer the diluted reaction mixture to a larger flask suitable for steam distillation. Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution. Perform steam distillation to collect the crude this compound.

  • Extraction and Final Purification: Extract the distillate with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Gould-Jacobs Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in ethanol.[1]

  • Heating: Heat the mixture at reflux for 2-4 hours. The intermediate, diethyl 2-((2-fluoroanilino)methylene)malonate, may precipitate upon cooling.

  • Isolation of Intermediate: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Cyclization: In a separate flask, add the dried intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.[1]

  • High-Temperature Heating: Heat the mixture to approximately 250 °C for 30-60 minutes.[1]

  • Work-up and Purification: Cool the reaction mixture and add a non-polar solvent like hexanes to precipitate the product. Collect the solid by filtration, wash with hexanes, and recrystallize from a suitable solvent (e.g., ethanol) to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Note: To obtain this compound from the product of the Gould-Jacobs synthesis, subsequent steps of hydrolysis and decarboxylation are required.

Visualizations

Skraup_Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline Michael_Adduct Michael Adduct 2-Fluoroaniline->Michael_Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Acrolein->Michael_Adduct Dihydrofluoroquinoline 1,2-Dihydro-8-fluoroquinoline Michael_Adduct->Dihydrofluoroquinoline H⁺, Cyclization -H₂O This compound This compound Dihydrofluoroquinoline->this compound [O] (e.g., Nitrobenzene)

Caption: Reaction pathway for the Skraup synthesis of this compound.

Gould_Jacobs_Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline Intermediate Anilinomethylenemalonate Intermediate 2-Fluoroaniline->Intermediate Condensation -EtOH DEEM Diethyl ethoxy- methylenemalonate DEEM->Intermediate Cyclized_Product Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Cyclized_Product Thermal Cyclization (~250 °C), -EtOH

Caption: Reaction pathway for the Gould-Jacobs synthesis.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Review Reaction Conditions Start->Check_Reaction Skraup Skraup Synthesis? Check_Reaction->Skraup Gould_Jacobs Gould-Jacobs Synthesis? Check_Reaction->Gould_Jacobs Check_Purity Analyze Crude Product (TLC, NMR) Purification Optimize Purification (Steam Distillation, Chromatography) Check_Purity->Purification Skraup->Check_Purity No Tar Excessive Tar? Skraup->Tar Yes Gould_Jacobs->Check_Purity No Incomplete_Cyclization Incomplete Cyclization? Gould_Jacobs->Incomplete_Cyclization Yes Optimize_Temp Optimize Temperature and Add Moderator Tar->Optimize_Temp Optimize_Temp->Check_Purity Increase_Temp_Time Increase Cyclization Temperature/Time Incomplete_Cyclization->Increase_Temp_Time Increase_Temp_Time->Check_Purity End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Logic Crude_Product Crude this compound (from Skraup or Gould-Jacobs) Steam_Distillation Steam Distillation (especially for Skraup) Crude_Product->Steam_Distillation Extraction Solvent Extraction Crude_Product->Extraction If no tar Steam_Distillation->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Logical flow of purification steps for this compound.

References

Technical Support Center: Overcoming Low Nucleophilicity in 8-Fluoroquinoline Amidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amidation of 8-fluoroquinoline. The electron-withdrawing nature of the fluorine atom at the 8-position significantly reduces the nucleophilicity of the quinoline ring, making C-N bond formation challenging. This guide offers insights into overcoming these difficulties through optimization of reaction conditions, particularly for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of this compound challenging?

The primary challenge lies in the reduced nucleophilicity of the this compound scaffold. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) on the quinoline ring system. This effect decreases the electron density of the aromatic system, making it a poorer nucleophile and thus less reactive towards amidation reactions.

Q2: What is the most common and effective method for the amidation of this compound?

The Buchwald-Hartwig amination is a widely used and effective method for forming C-N bonds with aryl halides, including challenging substrates like this compound.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions compared to traditional methods like nucleophilic aromatic substitution (SNAr).[1][2]

Q3: How does the choice of palladium precatalyst and ligand impact the reaction?

The selection of the palladium precatalyst and, more critically, the phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[3] For electron-deficient substrates like this compound, ligands such as XPhos, SPhos, and BrettPhos have shown effectiveness in similar challenging coupling reactions. The use of pre-formed palladium-ligand complexes (precatalysts) can also offer greater reliability and reproducibility compared to generating the active catalyst in situ.[3]

Q4: What role does the base play in the amidation of this compound?

The base is a critical component of the Buchwald-Hartwig reaction, responsible for deprotonating the amine nucleophile to form the more reactive amide.[4] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary for optimization. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures.[5]

Q5: What are the recommended solvents for this reaction?

Anhydrous, aprotic solvents are essential to prevent quenching of the reactive intermediates. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for Buchwald-Hartwig aminations.[3] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low to No Conversion 1. Insufficient Catalyst Activity: The palladium catalyst may not be sufficiently active to overcome the low reactivity of this compound.Screen different ligands: Experiment with bulky, electron-rich phosphine ligands such as XPhos, SPhos, BrettPhos, or RuPhos. • Use a precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalytic species. • Increase catalyst loading: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).
2. Ineffective Base: The chosen base may not be strong enough to deprotonate the amine, or it may be sterically hindered.Switch to a stronger base: If using a weaker base like Cs₂CO₃, try a stronger one like NaOtBu or LiHMDS. • Consider base solubility: Ensure the base has sufficient solubility in the chosen solvent.
3. Low Reaction Temperature: The reaction may require more thermal energy to proceed.Increase the temperature: Gradually increase the reaction temperature, monitoring for potential decomposition. Microwave heating can sometimes be effective in driving difficult couplings.[6]
Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Decomposition: The catalyst may be degrading, leading to undesired side reactions.Ensure inert atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. • Use degassed solvents: Thoroughly degas the solvent before use to remove dissolved oxygen.
2. Presence of Water: Moisture can lead to catalyst deactivation and hydrolysis of intermediates.Use anhydrous reagents and solvents: Ensure all reagents and solvents are thoroughly dried. • Dry glassware: Oven-dry all glassware before use.
Inconsistent Results 1. Reagent Quality: Impurities in starting materials, catalyst, ligand, or base can affect the reaction outcome.Use high-purity reagents: Source reagents from reputable suppliers and consider purification if necessary. • Store reagents properly: Store sensitive reagents, especially catalysts and ligands, under an inert atmosphere.
2. Reaction Setup: Variations in reaction setup can lead to inconsistencies.Standardize procedures: Maintain consistent procedures for reagent addition, temperature control, and stirring rate.

Quantitative Data Summary

The following table summarizes experimental conditions and yields for the Buchwald-Hartwig amination of haloquinoline derivatives, providing a comparative basis for optimizing the amidation of this compound.

EntryHaloquinolineAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
18-Bromo-2-methylquinolineAnilinePd₂(dba)₃ (2.5)BINAP (7.5)NaOtBu (1.4)Toluene1101885N/A
25-Bromo-8-benzyloxyquinolineN-methylanilinePd(OAc)₂ (5)JohnPhos (10)NaOtBu (1.25)Toluene110-1200.590[7]
35-Bromo-8-benzyloxyquinolineAnilinePd(OAc)₂ (5)DTBNpP (10)NaOtBu (1.25)Toluene1502475[7]
48-BromoquinolineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001692[6]

Experimental Protocols

General Procedure for Palladium-Catalyzed Amidation of 8-Haloquinolines (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for this compound and specific amine partners.

Materials:

  • 8-Haloquinoline (e.g., 8-bromoquinoline as a starting point for optimization)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-ligand precatalyst)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 8-haloquinoline (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), and the phosphine ligand (e.g., 7.5 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1-1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Amine Coordination (R₂NH) Ar-Pd(II)-X->Ligand_Exchange + R₂NH Ar-Pd(II)-NR2 [Ar-Pd(II)(L)-NHR₂]⁺X⁻ Ligand_Exchange->Ar-Pd(II)-NR2 Deprotonation Deprotonation (Base) Ar-Pd(II)-NR2->Deprotonation + Base Amido_Complex Ar-Pd(II)(L)-NR₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Conversion in This compound Amidation catalyst Optimize Catalyst System start->catalyst ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->ligand precatalyst Use a Well-Defined Precatalyst catalyst->precatalyst loading Increase Catalyst/Ligand Loading catalyst->loading base Optimize Base ligand->base precatalyst->base loading->base stronger_base Switch to a Stronger Base (e.g., NaOtBu, LiHMDS) base->stronger_base conditions Modify Reaction Conditions stronger_base->conditions temperature Increase Reaction Temperature conditions->temperature solvent Screen Solvents (Toluene, Dioxane, THF) conditions->solvent success Successful Amidation temperature->success solvent->success

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Prevention of Photodegradation in Fluoroquinolone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of fluoroquinolone solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and analysis of fluoroquinolone solutions.

Question IDQuestionAnswer
FQ-TS-001 Why is my fluoroquinolone solution changing color (e.g., turning yellow) after light exposure? A color change is a common indicator of photodegradation.[1] Fluoroquinolones can undergo chemical changes when exposed to light, leading to the formation of colored degradation products.[1] It is crucial to confirm the degradation by a validated analytical method like HPLC and to take measures to protect the solution from light.
FQ-TS-002 I observed a precipitate in my fluoroquinolone solution after it was left on the bench. What could be the cause? Precipitation can occur due to changes in the solution's pH or the formation of less soluble photodegradation products. The solubility of some fluoroquinolones is pH-dependent, and photodegradation can alter the pH. It is recommended to check the pH of the solution and analyze the precipitate and supernatant to identify the components.
FQ-TS-003 My HPLC chromatogram shows unexpected peaks after irradiating my fluoroquinolone sample. How can I identify them? These new peaks likely represent photodegradation products. Identification can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the new compounds.[1][2][3] Comparing the fragmentation patterns with known degradation pathways of fluoroquinolones can help in their structural elucidation.
FQ-TS-004 How can I differentiate between degradation caused by light versus heat in my experiments? To isolate the effects of light from thermal degradation, it is essential to use a "dark control" sample in your experiments.[4][5][6] This control sample should be protected from light (e.g., by wrapping the container in aluminum foil) but kept at the same temperature as the light-exposed samples.[4][5]
FQ-TS-005 What are the best practices for preparing and storing fluoroquinolone stock solutions to minimize degradation? Prepare stock solutions in a low-light environment. Use amber glassware or containers wrapped in aluminum foil to protect them from light. Store solutions at a low temperature (refrigerated or frozen) to slow down any potential degradation, and always use freshly prepared solutions for critical experiments.[7]
FQ-TS-006 I'm seeing inconsistent results in my photostability studies. What are some common sources of variability? Inconsistent results can arise from several factors: fluctuations in light intensity or temperature in the photostability chamber, variations in sample positioning relative to the light source, and inconsistencies in the analytical method.[4] Ensure your light source is calibrated, the temperature is monitored, and your analytical method is robust and validated.[2][4]
FQ-TS-007 Can the solvent I use affect the photodegradation rate of my fluoroquinolone solution? Yes, the solvent can significantly influence the rate of photodegradation. Factors such as pH, polarity (dielectric constant), and viscosity of the solvent can alter the stability of the fluoroquinolone molecule and its susceptibility to light-induced degradation.[6][8]

Quantitative Data on Fluoroquinolone Photodegradation

The following tables summarize the photodegradation kinetics of common fluoroquinolones under various experimental conditions. This data can be used to estimate the stability of your solutions and to design appropriate experiments.

Table 1: Photodegradation Rate Constants (k) and Half-lives (t½) of Fluoroquinolones in Aqueous Solutions

FluoroquinoloneLight SourcepHRate Constant (k)Half-life (t½)Reference
Ciprofloxacin UV (254 nm)7.00.042 min⁻¹16.4 min[9]
Simulated Sunlight6.5-~250 min for 80% degradation[9]
Levofloxacin UV10.01.807 x 10⁻³ min⁻¹-[10]
Daylight-1.99 x 10⁻³ day⁻¹ (in Ringer's solution)-[11]
Moxifloxacin UV12.019.50 x 10⁻⁴ min⁻¹-[8]
UV7.50.69 x 10⁻⁴ min⁻¹-[8]
Norfloxacin UV (254 nm)6.724.2 x 10⁻² min⁻¹16.4 min[9]
Ofloxacin Simulated Sunlight6.5-~350 min for 82% degradation[12]

Table 2: Influence of pH on the Photodegradation Rate of Fluoroquinolones

FluoroquinoloneLight SourcepHObserved Effect on Degradation RateReference
Ciprofloxacin UV7.0Optimized pH for degradation in one study[13]
Moxifloxacin UV7-8Minimum degradation rate observed[8][14]
UVAcidic & AlkalineIncreased degradation compared to neutral pH[8]
Levofloxacin UV~7More stable[6]
UV5.0-9.0Increased degradation rate[6]
Norfloxacin UV10Optimal pH for degradation in one study[15]

Experimental Protocols

Protocol 1: General Photostability Testing of Fluoroquinolone Solutions (ICH Q1B Guideline)

This protocol provides a step-by-step guide for conducting photostability testing of fluoroquinolone solutions in accordance with the ICH Q1B guideline.[16][17]

1. Preparation of Solutions:

  • Prepare a stock solution of the fluoroquinolone in a suitable solvent (e.g., water, buffer).

  • The concentration should be high enough to allow for accurate quantification after potential degradation.

  • Prepare the solution in a low-light environment to minimize initial degradation.

2. Sample Preparation:

  • Aliquot the solution into chemically inert and transparent containers (e.g., quartz cuvettes or glass vials).

  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to completely shield it from light.[5]

3. Light Exposure:

  • Place the transparent and dark control samples in a calibrated photostability chamber.

  • The ICH Q1B guideline recommends exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17]

  • The light source can be a xenon arc lamp, a metal halide lamp, or a combination of cool white and near-UV fluorescent lamps.

  • Monitor and control the temperature within the chamber to minimize thermal degradation.[4]

4. Sample Analysis:

  • At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples for changes in physical properties (e.g., appearance, color, pH, and for any precipitation).

  • Quantify the remaining concentration of the parent fluoroquinolone and the formation of degradation products using a validated stability-indicating HPLC method (see Protocol 2).

5. Data Interpretation:

  • Compare the results from the light-exposed samples to those of the dark control to differentiate between photodegradation and thermal degradation.

  • Calculate the percentage of degradation and determine the degradation kinetics if desired.

Protocol 2: Stability-Indicating HPLC Method for Fluoroquinolone Analysis

This protocol outlines a general HPLC method for the simultaneous determination of a fluoroquinolone and its degradation products.[2][8][18]

1. HPLC System:

  • A standard HPLC system with a UV detector is typically sufficient. A diode-array detector (DAD) can provide additional spectral information for peak identification.[19]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2][18] The exact composition will need to be optimized for the specific fluoroquinolone and its degradation products.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2][18]

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of the parent fluoroquinolone, which is typically in the range of 270-300 nm.

  • Injection Volume: 20 µL is a standard injection volume.[18]

3. Method Validation:

  • The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to resolve the parent drug from its degradation products), linearity, accuracy, precision, and robustness.[2]

  • Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and intense light) should be performed to generate degradation products and confirm that they are well-separated from the main peak.[2]

Visualizations

Photodegradation Pathway of Norfloxacin

G Norfloxacin Norfloxacin Intermediate1 Defluorination Product Norfloxacin->Intermediate1 Loss of Fluorine Intermediate3 Piperazinyl Ring Opening Norfloxacin->Intermediate3 Piperazinyl Ring Cleavage Intermediate2 Decarboxylation & De-ethylation Product Intermediate1->Intermediate2 Decarboxylation & De-ethylation Final_Products Smaller, more polar molecules Intermediate2->Final_Products Intermediate3->Final_Products

Caption: A simplified photodegradation pathway of Norfloxacin.

Experimental Workflow for Photostability Testing

G A Prepare Fluoroquinolone Solution B Prepare Light-Exposed & Dark Control Samples A->B C Expose Samples in Photostability Chamber (ICH Q1B) B->C D Withdraw Samples at Time Points C->D E Analyze by Stability-Indicating HPLC D->E F Assess Physical & Chemical Changes E->F G Compare Exposed vs. Dark Control F->G H Determine Degradation & Kinetics G->H

Caption: A typical workflow for conducting a photostability study.

Decision Flowchart for Preventing Photodegradation

G rect rect start Is the Fluoroquinolone Solution Light Sensitive? conduct_study Conduct Photostability Study (ICH Q1B) start->conduct_study significant_degradation Significant Degradation Observed? conduct_study->significant_degradation protect_from_light Implement Light Protection Measures significant_degradation->protect_from_light Yes end Solution is Stable for Use significant_degradation->end No amber_vials Use Amber Vials or Opaque Containers protect_from_light->amber_vials low_light Work in Low-Light Conditions protect_from_light->low_light antioxidants Consider Addition of Antioxidants/Stabilizers protect_from_light->antioxidants monitor_stability Monitor Stability of Protected Solution amber_vials->monitor_stability low_light->monitor_stability antioxidants->monitor_stability monitor_stability->end

Caption: A decision-making guide for preventing photodegradation.

References

Technical Support Center: Troubleshooting In Vivo Studies with 8-Fluoroquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-fluoroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Formulation and Administration

Q1: My this compound-3-carboxamide, dissolved in DMSO, precipitates when I dilute it into my aqueous vehicle for in vivo administration. What should I do?

This is a common issue for hydrophobic compounds like many quinoline derivatives.[1] The drastic reduction in the concentration of the organic co-solvent (DMSO) upon dilution into an aqueous vehicle can cause the compound to "crash out" of solution.[1]

Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the compound's solubility in the final vehicle. Try preparing serial dilutions to determine the maximum achievable concentration that remains in solution.[1]

  • Optimize the Co-solvent Percentage: While high concentrations of organic solvents can be toxic, a slightly higher final concentration of the co-solvent might be necessary. It is crucial to run a vehicle-only control group to assess any potential toxicity of the vehicle itself.[1][2]

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility.[3]

  • pH Adjustment: The solubility of ionizable quinoline derivatives can be highly dependent on pH.[3][4] Experiment with adjusting the pH of your vehicle to see if it improves the solubility of this compound-3-carboxamide. Ensure the final pH is physiologically tolerable for the route of administration.

Q2: What are some recommended vehicles for in vivo administration of this compound-3-carboxamide?

The choice of vehicle is critical and depends on the route of administration and the compound's solubility.[5]

Vehicle CompositionRoute of AdministrationSuitabilityConsiderations
Saline + 5-10% DMSOIntravenous (IV), Intraperitoneal (IP), Oral (PO)Good for initial screeningPotential for DMSO-related toxicity at higher concentrations.[2] Always include a vehicle control group.
0.5% (w/v) Carboxymethylcellulose (CMC) in waterOral (PO)Good for suspensionsEnsure uniform suspension before each administration.
20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIntravenous (IV), Intraperitoneal (IP), Oral (PO)Excellent for increasing solubility of hydrophobic compoundsCan be viscous at higher concentrations.
Corn oil or Sesame oilSubcutaneous (SC), Oral (PO)Suitable for highly lipophilic compoundsNot suitable for IV administration. May lead to slow and variable absorption.[5]

Q3: I am observing irritation at the injection site after administration. What could be the cause?

Injection site reactions can be caused by the compound itself, the vehicle, or the formulation's properties.

Troubleshooting Steps:

  • Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation.[2] Ensure you have a vehicle-only control group to assess this.

  • pH of Formulation: A non-physiological pH of the formulation can lead to irritation. Aim for a pH close to neutral (7.4) if possible.

  • Compound Precipitation: If the compound precipitates at the injection site, it can cause inflammation. Re-evaluate your formulation for solubility and stability.

  • Route of Administration: Consider if the chosen route is appropriate. For example, some formulations are not suitable for subcutaneous injection.

Section 2: Efficacy and Reproducibility

Q4: I am not observing the expected in vivo efficacy, even though the compound is potent in vitro. What are the potential reasons?

Discrepancies between in vitro and in vivo results are a common challenge in drug development.[6][7]

Troubleshooting Workflow:

start No In Vivo Efficacy Observed formulation Check Formulation and Dosing start->formulation Is the compound reaching the target? pk Investigate Pharmacokinetics (PK) formulation->pk Is the formulation stable and bioavailable? pd Review Pharmacodynamics (PD) pk->pd Is the compound reaching sufficient concentrations at the target site? model Evaluate Animal Model pd->model Is the target engaged? outcome Refine Experimental Design model->outcome Is the model appropriate?

Troubleshooting In Vivo Efficacy Issues

Possible Causes and Solutions:

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations at the site of action.[1] Conduct a pilot PK study to measure plasma and tissue concentrations of this compound-3-carboxamide.

  • Low Bioavailability: If administered orally, the compound may not be well absorbed. Consider alternative routes of administration or formulation strategies to improve absorption.

  • Target Engagement: The compound may not be reaching its intended molecular target in the in vivo setting.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the compound's mechanism of action.

  • Suboptimal Dosing Regimen: The dose and/or frequency of administration may be insufficient.[4] Dose-response studies are crucial to determine the optimal regimen.

Q5: I am observing high variability in my in vivo study results. How can I reduce this?

Variability in animal studies can obscure real treatment effects.[8][9]

Strategies to Reduce Variability:

  • Standardize Procedures: Ensure all experimental procedures, such as animal handling, dosing, and sample collection, are performed consistently.[8]

  • Homogenize Animal Groups: Use animals of the same sex, age, and weight range.[8]

  • Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, and light-dark cycles.

  • Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.

  • Sufficient Sample Size: Use power calculations to determine the appropriate number of animals per group to detect a statistically significant effect.

Section 3: Safety and Toxicology

Q6: What are the potential signs of toxicity I should monitor for with this compound-3-carboxamide?

As a member of the fluoroquinolone class, this compound-3-carboxamide could potentially exhibit class-related toxicities.

Potential Signs of Toxicity in Rodents:

  • General: Decreased locomotor activity, ptosis (drooping eyelids), tremor, and tonic convulsions.[10]

  • Gastrointestinal: Soft feces or diarrhea.[10]

  • Renal: Changes in urine color or volume, increased plasma urea.[11]

  • Central Nervous System (CNS): Anxiety, confusion, or hallucinations.[12]

  • Musculoskeletal: Tendonitis and tendon rupture are known, albeit rare, side effects of fluoroquinolones in humans.[12]

It is crucial to conduct a maximum tolerated dose (MTD) study to identify the dose range for efficacy studies.

Experimental Protocols

Protocol 1: Preparation of an this compound-3-carboxamide Formulation for Oral Administration

Objective: To prepare a uniform and stable suspension of this compound-3-carboxamide for oral gavage in mice.

Materials:

  • This compound-3-carboxamide powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the required amount of this compound-3-carboxamide powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension for uniformity before each administration. Vortex immediately before dosing each animal.

Protocol 2: In Vivo Antibacterial Efficacy in a Murine Pneumonia Model

Objective: To evaluate the in vivo therapeutic potential of this compound-3-carboxamide in a murine model of pneumonia.

Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use guidelines.

Induction of Pneumonia:

  • Culture a pathogenic strain of Pseudomonas aeruginosa to mid-log phase.

  • Anesthetize the mice using a suitable anesthetic agent.

  • Intranasally inoculate the mice with a predetermined lethal or sublethal dose of the bacterial suspension.

Treatment:

  • Randomize the infected mice into treatment groups (e.g., vehicle control, this compound-3-carboxamide at different doses, positive control antibiotic).

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer the treatments via the desired route (e.g., oral gavage) at a specified frequency (e.g., twice daily) for a defined duration (e.g., 3-7 days).

Efficacy Endpoints:

  • Survival Rate: Monitor the survival of the animals daily.

  • Bacterial Load: At the end of the study, euthanize the animals, aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

Visualizations

Signaling Pathway: Mechanism of Action

fqc This compound- 3-carboxamide complex Ternary Complex (Drug-Enzyme-DNA) fqc->complex dsbs Double-Strand Breaks complex->dsbs death Bacterial Cell Death dsbs->death gyrase DNA Gyrase gyrase->complex topoiv Topoisomerase IV topoiv->complex

Mechanism of action of this compound-3-carboxamide.

Experimental Workflow: In Vivo Efficacy Study

acclimatization Animal Acclimatization infection Bacterial Infection acclimatization->infection randomization Randomization infection->randomization treatment Treatment Administration randomization->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (Bacterial Load) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

General workflow for an in vivo antibacterial efficacy study.

References

Validation & Comparative

8-Fluoroquinoline vs. 8-Chloroquinoline: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quinoline-based therapeutic agents, substitutions on the quinoline ring play a pivotal role in determining the compound's biological activity. Among these, halogen substitutions at the 8-position have been a subject of interest for medicinal chemists. This guide provides a comparative analysis of the biological activities of 8-fluoroquinoline and 8-chloroquinoline derivatives, focusing on their antimicrobial and anticancer properties, supported by experimental data from various studies.

Antimicrobial Activity: A Close Contest

Direct comparative studies suggest that 8-fluoro and 8-chloro substitutions on the quinoline core can lead to comparable antibacterial potency. Research evaluating a series of 8-substituted quinolones has indicated that 8-methoxyquinolones exhibit antibacterial activity equivalent to that of the most active 8-substituted compounds, which include those with 8-fluoro and 8-chloro modifications.

Table 1: Representative Antimicrobial Activity of 8-Fluoro- and 8-Chloroquinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Study
7-(substituted amino)-8-nitrofluoroquinolonesStaphylococcus aureus~2-5[1]
7-(substituted amino)-8-nitrofluoroquinolonesEscherichia coliVaries[1]
Novel 8-Chloro-quinolonesVarious bacteriaData not specified[2]

Note: The presented data is from different studies and may not be directly comparable due to variations in experimental conditions. The MIC values for 8-chloro-quinolones were not explicitly provided in the available abstract.

Anticancer Activity: Emerging Potential

The anticancer potential of quinoline derivatives is an active area of research. While comprehensive side-by-side comparisons of this compound and 8-chloroquinoline derivatives are limited, individual studies highlight their cytotoxic effects against various cancer cell lines. The proposed mechanism for their anticancer action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of action for quinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, quinolones introduce double-strand breaks in the bacterial DNA, leading to cell death. This mechanism is common to both 8-fluoro and 8-chloroquinoline derivatives.

Quinolone Mechanism of Action Quinolone 8-Fluoro/8-Chloroquinoline Enzymes DNA Gyrase & Topoisomerase IV Quinolone->Enzymes Inhibition DNA_Replication Bacterial DNA Replication Enzymes->DNA_Replication Essential for Cell_Death Bacterial Cell Death Enzymes->Cell_Death Leads to

Caption: Mechanism of action for quinolone derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is typically determined by measuring their MIC values using either the broth microdilution or the agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method Workflow:

MIC Determination Workflow start Prepare serial dilutions of test compounds in microtiter plates inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for bacterial growth incubate->read mic MIC is the lowest concentration with no visible growth read->mic

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow:

MTT Assay Workflow start Seed cancer cells in 96-well plates and allow to adhere treat Treat cells with various concentrations of test compounds start->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate incubate->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at a specific wavelength solubilize->measure calculate Calculate IC50 values from dose-response curves measure->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

Based on the available literature, both this compound and 8-chloroquinoline scaffolds serve as promising foundations for the development of potent antimicrobial and anticancer agents. While direct, extensive comparative studies are somewhat limited, the existing evidence suggests that both substitutions can confer significant biological activity. The choice between a fluorine or chlorine atom at the 8-position may ultimately depend on a nuanced consideration of the desired activity spectrum, pharmacokinetic properties, and toxicity profile of the final drug candidate. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet potentially critical differences in the biological profiles of this compound and 8-chloroquinoline derivatives.

References

comparative bioactivity of fluorinated quinoline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Fluorinated Quinoline Isomers

The introduction of fluorine atoms into the quinoline scaffold is a well-established strategy in medicinal chemistry for enhancing the therapeutic properties of this versatile heterocyclic compound. The position of fluorine substitution on the quinoline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide provides a comparative analysis of the bioactivity of various fluorinated quinoline isomers, with a focus on their anticancer and antimicrobial properties, supported by experimental data from recent studies.

Fluorinated quinoline derivatives have emerged as a promising class of anticancer agents.[1] Their primary mechanism of action often involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division, leading to apoptosis.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values serving as key metrics for comparison.

The strategic placement of fluorine atoms can significantly impact anticancer potency. For instance, studies on novel fluorinated quinoline analogues have demonstrated potent activity against triple-negative breast cancer (TNBC) cells.[2][3] The presence of an ester group in conjunction with fluorine substitution on the quinoline ring was found to be crucial for their anticancer effect.[2][3]

Table 1: Comparative Cytotoxicity of Fluorinated Quinoline Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
6a MDA-MB-468 (TNBC)~2.5-5[2][3]
6b MDA-MB-468 (TNBC)~2.5-5[2][3]
6d MDA-MB-468 (TNBC)~2.5-5[2][3]
6f MDA-MB-468 (TNBC)~2.5-5[2][3]
6e (-CF3 at para position) MDA-MB-468 (TNBC)20.0[4]
6e (-CF3 at para position) MCF760.0[4]
6d MCF712.0[4]
2'-fluoro-6-pyrrol-2-phenyl-4-quinolone Renal and Melanoma cell lineslog GI50 < -8.00[5]
6-Bromo-5-nitroquinoline (4) HT29 (Adenocarcinoma)Lower than 5-FU[6]
6,8-diphenylquinoline (13) C6 (Glioblastoma), HeLa (Cervical), HT29 (Adenocarcinoma)High antiproliferative activity[6]

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathway: Inhibition of Topoisomerase II

Fluorinated quinolones often exert their anticancer effects by targeting human topoisomerase II. This interaction stabilizes the enzyme-DNA cleavage complex, which in turn leads to DNA strand breaks and ultimately triggers programmed cell death, or apoptosis.[1]

TopoisomeraseII_Inhibition fq Fluorinated Quinoline complex Topoisomerase II-DNA Cleavage Complex fq->complex Stabilizes topoII Topoisomerase II topoII->complex dna DNA dna->complex strand_breaks DNA Strand Breaks complex->strand_breaks Induces apoptosis Apoptosis strand_breaks->apoptosis Triggers MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of fluorinated quinoline isomers cell_seeding->treatment incubation1 Incubate for a specified period (e.g., 24, 48, or 72 hours) treatment->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate to allow formazan crystal formation add_mtt->incubation2 add_solvent Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation2->add_solvent read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 MIC_Workflow cluster_workflow Broth Microdilution Workflow serial_dilution Prepare serial dilutions of the fluorinated quinoline compounds in a 96-well plate inoculation Inoculate each well with a standardized suspension of the test microorganism serial_dilution->inoculation incubation Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) inoculation->incubation visual_inspection Visually inspect for turbidity (microbial growth) incubation->visual_inspection determine_mic Determine the MIC as the lowest concentration with no visible growth visual_inspection->determine_mic

References

Confirming the Structure of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structural confirmation of 8-fluoroquinoline-3-carboxamide, a significant scaffold in medicinal chemistry.[1] As a member of the fluoroquinolone class, this compound is a key area of interest for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.[1] Its biological activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] Understanding the precise molecular structure is crucial for drug design and development.[1]

This document outlines the key spectroscopic data and experimental protocols used to elucidate and confirm the structure of this compound-3-carboxamide, and compares its synthetic routes and derivatives.

Spectroscopic Data for Structural Confirmation

The structure of this compound-3-carboxamide is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] Each technique provides unique insights into the molecular framework.

Spectroscopic Technique Observation Interpretation
¹H NMR 8.72 ppm (Singlet)C2-H
7.45–7.62 ppm (Doublet of doublets)C5-H, C6-H, C7-H
6.98 ppm (Broad)-CONH₂
¹³C NMR 167.3 ppmC=O (Carboxamide)[2]
149.1 ppm (Doublet, ¹J C-F = 245 Hz)C8 (Carbon attached to Fluorine)[1]
IR Spectroscopy ~3280 cm⁻¹N-H Stretching (Primary amide)[1]
~1665 cm⁻¹C=O Stretching (Carboxamide)[1]
1250-1000 cm⁻¹C-F Stretching[1]
Mass Spectrometry (EI-MS) Molecular Ion PeakConfirms the molecular weight of the compound.[1]
Comparative Analysis with Related Structures

The this compound-3-carboxamide scaffold is a versatile backbone for creating derivatives with varied biological activities. A notable example is feneptamidoquin, a fungicide.[3][4] While retaining the core this compound structure, a bulky N-substituted group at the carboxamide dramatically shifts its target from bacterial topoisomerases to fungal dihydroorotate dehydrogenase (DHODH).[3] This comparison highlights how modifications to the carboxamide group can significantly alter the compound's therapeutic application.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound-3-carboxamide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • ¹H NMR Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds.[1]

  • ¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[1]

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[1]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted.[1]

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[1]

  • Instrumentation: An Electron Ionization (EI) mass spectrometer is commonly used.

  • Data Acquisition: Introduce the vaporized sample into the EI source and acquire the mass spectrum.[1]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for further structural insights.[1]

Synthesis Methodologies: A Brief Comparison

Two primary methods for synthesizing this compound-3-carboxamide are the Gould-Jacobs reaction and the Friedländer synthesis.[5]

Parameter Gould-Jacobs Synthesis Friedländer Synthesis
Starting Materials 2-Fluoroaniline, Diethyl ethoxymethylenemalonate[5]2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate[5]
Key Intermediate Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate[5]Ethyl this compound-3-carboxylate[5]
Overall Yield Moderate to Good[5]Good to Excellent[5]
Number of Steps Typically 3[5]Typically 2[5]
Key Advantages Readily available starting materials.[5]Potentially higher yields and fewer steps.[5]

The choice of synthesis route often depends on the availability of starting materials and the desired scale of production.[5]

Visualizing the Confirmation Workflow

The following diagrams illustrate the logical flow of structural confirmation and the key molecular structure.

Workflow for Structural Confirmation of this compound-3-carboxamide cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Gould-Jacobs Gould-Jacobs Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Gould-Jacobs->Purification Friedlander Friedländer Synthesis Friedlander->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Confirmed: This compound-3-carboxamide NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound-3-carboxamide.

Caption: Chemical structure of this compound-3-carboxamide.

References

A Comparative Analysis of the Antibacterial Spectrum of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of several key fluoroquinolone antibiotics against a range of clinically relevant bacteria. The data presented is compiled from multiple studies to offer a comprehensive overview for research and development purposes.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks created by these enzymes, which in turn blocks the progression of the replication fork.[3] This ultimately leads to irreparable DNA damage and bacterial cell death.[2] While both enzymes are targeted, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the main target, whereas topoisomerase IV is the primary target in many Gram-positive bacteria.[4][]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits Replication_Fork Replication Fork Blocked DNA_Gyrase->Replication_Fork Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Supercoiling/ Relaxation Topo_IV->Replication_Fork Topo_IV->Bacterial_DNA Decatenation DNA_Damage Double-Strand DNA Breaks Replication_Fork->DNA_Damage Leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial dilutions of fluoroquinolones in a 96-well microtiter plate. P2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). I1 Inoculate each well with the bacterial suspension. P2->I1 I2 Include growth and sterility controls. I3 Incubate the plate at 35-37°C for 16-20 hours. A1 Visually inspect the plate for turbidity (bacterial growth). I3->A1 A2 Determine the MIC: the lowest concentration with no visible growth.

References

The Superior Photostability of 8-Methoxyquinolones Compared to 8-Fluoroquinolones: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photochemical properties of fluoroquinolone antibiotics is paramount to developing safer and more effective therapeutics. This guide provides an objective comparison of the photostability of 8-fluoroquinolones and 8-methoxyquinolones, supported by experimental data, detailed protocols, and mechanistic insights.

The substitution at the C8 position of the quinolone ring is a critical determinant of the photostability and phototoxic potential of this class of antibiotics. Extensive research has demonstrated that 8-methoxyquinolones exhibit significantly enhanced photostability and a markedly lower propensity for inducing phototoxic reactions compared to their 8-halogenated counterparts, including 8-fluoroquinolones. This difference is primarily attributed to the electron-donating nature of the methoxy group, which stabilizes the quinolone nucleus against photo-induced degradation.

Quantitative Comparison of Photostability and Phototoxicity

The superior photostability of 8-methoxyquinolones translates directly to reduced phototoxicity. This is evident in both preclinical and clinical studies. Lomefloxacin, an 8-fluoroquinolone, is well-documented for its phototoxic side effects, whereas moxifloxacin, an 8-methoxyquinolone, is considered to have a much lower phototoxic potential.[1]

Photodegradation Kinetics

Studies have shown that 8-fluoroquinolones degrade at a faster rate upon exposure to UV radiation compared to 8-methoxyquinolones. For instance, one study reported that lomefloxacin undergoes more than 50% decomposition within 10 minutes of UVA exposure in a buffer solution.[2] In contrast, moxifloxacin is significantly more stable under similar conditions.[3] The photodegradation of moxifloxacin follows first-order kinetics, with the rate being pH-dependent.[4]

Quinolone ClassCompound ExamplePhotodegradation Rate Constant (k)Half-life (t1/2)ConditionsReference
8-FluoroquinoloneLomefloxacin0.119 h-1~5.8 hAqueous solution, ICH conditions[5]
8-MethoxyquinoloneMoxifloxacin0.69 x 10-4 min-1 (at pH 7.5)~168 hAqueous solution, pH 7.5[4]

Table 1: Comparative photodegradation kinetics of an 8-fluoroquinolone and an 8-methoxyquinolone.

In Vivo Phototoxicity: Mouse Ear Swelling Assay

A common preclinical model to assess phototoxicity is the mouse ear swelling assay. In this model, mice are administered the test compound and subsequently exposed to UVA radiation. The resulting inflammation and edema in the ear are measured as an indicator of phototoxicity. Studies have consistently shown that 8-fluoroquinolones induce a significantly greater ear swelling response compared to 8-methoxyquinolones.

Quinolone ClassCompound ExampleDoseUVA ExposureEar Swelling ResponseReference
8-Fluoroquinolone8-F analog of Q-35> 12.5 mg/kg (oral)Not specifiedMarked ear redness[6][7]
8-MethoxyquinoloneQ-35 (8-OCH3)800 mg/kg (oral)Not specifiedNo inflammatory lesions[6][7]

Table 2: Comparative in vivo phototoxicity in a mouse model.

Clinical Phototoxicity in Humans

Clinical data corroborates the preclinical findings. A meta-analysis of randomized controlled trials found a significantly higher risk of photosensitivity with lomefloxacin compared to other fluoroquinolones.[8] In a study with healthy volunteers, lomefloxacin induced a clear phototoxic response, whereas moxifloxacin did not demonstrate any phototoxicity at therapeutic doses.[9][10][11]

Quinolone ClassCompound ExampleStudy TypeOutcomeReference
8-FluoroquinoloneLomefloxacinRandomized controlled trial in healthy volunteersPhototoxic index of 3-4 at UVA wavebands of 335 nm and 365 nm[9][10][11]
8-MethoxyquinoloneMoxifloxacinRandomized controlled trial in healthy volunteersNo phototoxicity demonstrated[9][10][11]

Table 3: Comparative clinical phototoxicity.

Mechanistic Insights into Phototoxicity

The phototoxicity of fluoroquinolones is initiated by the absorption of UVA radiation, leading to the generation of reactive oxygen species (ROS) and photodegradation products that can cause cellular damage.

G cluster_initiation Initiation cluster_pathways Photochemical Pathways cluster_damage Cellular Damage Quinolone Quinolone UVA UVA Radiation (320-400 nm) ExcitedQuinolone Excited State Quinolone* ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) Photodegradation Photodegradation Products (e.g., defluorinated compounds) LipidPeroxidation Lipid Peroxidation DNA_Damage DNA Damage ProteinOxidation Protein Oxidation CellDeath Cell Death / Inflammation

Caption: Signaling pathway of quinolone-induced phototoxicity.

8-Halogenated quinolones are more prone to photodegradation, which can involve the cleavage of the carbon-halogen bond, leading to the formation of highly reactive aryl cations and other toxic photoproducts.[12] In the case of lomefloxacin, photodegradation results in the loss of the fluorine atom at the C8 position and the formation of products such as 1-ethyl-6-fluoro-1,4-dihydro-7-(2-aminoethyl-amino)-4-oxo-3-quinolinecarboxylic acid (AEA) and 1-ethyl-6-fluoro-1,4-dihydro-7-(2-aminopropyl-amino)-4-oxo-3-quinolinecarboxylic acid (APA).[2] In contrast, the 8-methoxy group in compounds like moxifloxacin is more stable and less susceptible to photolytic cleavage, thus reducing the formation of toxic photodegradation products.[3] The photodegradation of moxifloxacin primarily involves modifications to the diazabicyclononane side chain.[4]

Experimental Protocols

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

This assay is a standardized method for assessing the phototoxic potential of a substance.

G

Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: After 24 hours, the cells are treated with a range of concentrations of the test compound (e.g., 8-fluoroquinolone and 8-methoxyquinolone) in duplicate plates.

  • Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA radiation, while the other set is kept in the dark.

  • Neutral Red Uptake: Following irradiation, the cells are washed and incubated with a medium containing neutral red, a vital dye that is taken up by viable cells.

  • Quantification: The amount of neutral red absorbed by the cells is quantified by measuring the optical density after extraction.

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) are determined for both the irradiated and non-irradiated conditions. The ratio of the IC50 values is used to calculate the Photo-Irritation Factor (PIF), which is an indicator of phototoxic potential.

In Vivo Phototoxicity: Mouse Ear Swelling Test

This animal model provides an in vivo assessment of phototoxicity.

Methodology:

  • Animal Model: Albino mice (e.g., BALB/c) are used.

  • Administration: The test compounds are administered orally or intravenously.

  • Irradiation: The mice are then exposed to UVA radiation for a specified period.

  • Measurement: The thickness of the mouse ears is measured before and at various time points after irradiation using a micrometer.

  • Histopathology: Ear tissue may be collected for histopathological examination to assess for edema, inflammation, and cellular infiltration.

  • Data Analysis: The increase in ear thickness is calculated and compared between the different treatment groups.

Photodegradation Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to quantify the degradation of the parent compound and identify the formation of photoproducts.

Methodology:

  • Sample Preparation: Solutions of the quinolones are prepared in a suitable solvent (e.g., water or buffer) and exposed to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UVA source).

  • Chromatographic Separation: Aliquots of the samples are taken at different time points and injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the parent compound from its photodegradation products.

  • Detection: A UV detector is used to monitor the elution of the compounds.

  • Quantification: The peak areas of the parent compound are used to calculate its degradation over time. The appearance and growth of new peaks indicate the formation of photoproducts.

  • Identification of Photoproducts: Mass spectrometry (LC-MS) can be coupled with HPLC to identify the chemical structures of the photodegradation products.

Conclusion

References

The Influence of C-8 Substitution on the Antibacterial Potency of Quinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolone class of antibiotics has been a cornerstone in the fight against bacterial infections for decades. Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, has made them effective against a broad spectrum of pathogens.[1][2] A key area of research in the development of more potent and safer quinolones has been the exploration of structure-activity relationships (SAR), particularly concerning substitutions on the quinolone core. The C-8 position has emerged as a critical determinant of the antibacterial spectrum and potency. This guide provides a comparative analysis of 8-substituted quinolones, supported by experimental data, to elucidate the impact of various substituents at this position on their antibacterial efficacy.

Comparative Antibacterial Activity of 8-Substituted Quinolones

The antibacterial activity of 8-substituted quinolones is significantly influenced by the nature of the substituent at the C-8 position. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 8-substituted quinolones against representative Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater antibacterial potency.

Table 1: In Vitro Antibacterial Activity of 8-Substituted Quinolones Against Gram-Positive Bacteria (Staphylococcus aureus)

8-SubstituentC-7 SubstituentMIC (µg/mL) vs. S. aureusReference
-Hpiperazinyl0.14[3]
-F3-aminopyrrolidinyl0.03[3]
-Cl3-aminopyrrolidinyl0.04[3]
-OCH33-aminopyrrolidinyl0.03[3]
-NO27-chloro0.97[2][4]
-NO27-(n-butylamino)0.65[2][4]
-NO27-ethoxy0.58[2][4]
-NO27-(p-toluidino)3.5[2][4]
-NH23-aminopyrrolidinyl0.06[3]

Table 2: In Vitro Antibacterial Activity of 8-Substituted Quinolones Against Gram-Negative Bacteria (Escherichia coli)

8-SubstituentC-7 SubstituentMIC (µg/mL) vs. E. coliReference
-Hpiperazinyl0.09[3]
-F3-aminopyrrolidinyl0.04[3]
-Cl3-aminopyrrolidinyl0.03[3]
-OCH33-aminopyrrolidinyl0.07[3]
-NO27-chloro4.7[2][4]
-NO27-(n-butylamino)15[2][4]
-NO27-ethoxy37.5[2][4]
-NO27-(p-toluidino)37.5[2][4]
-NH23-aminopyrrolidinyl0.53[3]

Structure-Activity Relationship of 8-Substituted Quinolones

The data presented in the tables above highlight key structure-activity relationships for 8-substituted quinolones.

SAR_8_Substituted_Quinolones cluster_substituents C-8 Substituents cluster_activity Antibacterial Activity F Fluorine (-F) GP_high High Gram-Positive Activity F->GP_high Potent GN_high High Gram-Negative Activity F->GN_high Potent Anaerobe_activity Anaerobe Activity F->Anaerobe_activity Improves Cl Chlorine (-Cl) Cl->GP_high Potent Cl->GN_high Potent Cl->Anaerobe_activity Improves OCH3 Methoxy (-OCH3) OCH3->GP_high Potent OCH3->GN_high Good NO2 Nitro (-NO2) GP_moderate Moderate Gram-Positive Activity NO2->GP_moderate Activity depends on C-7 GN_low Low Gram-Negative Activity NO2->GN_low Generally lower NH2 Amino (-NH2) NH2->GP_high Potent NH2->GN_low Reduced H Hydrogen (-H) H->GP_moderate GN_moderate GN_moderate H->GN_moderate Baseline

Figure 1: Structure-Activity Relationship of C-8 Substituents in Quinolones.

Generally, the introduction of a halogen atom (Fluorine or Chlorine) at the C-8 position enhances activity against both Gram-positive and Gram-negative bacteria, and also improves activity against anaerobic organisms.[5] A methoxy group at C-8 is particularly beneficial for potent activity against Gram-positive bacteria.[6][7] Conversely, an 8-nitro substituent tends to decrease activity against Gram-negative bacteria, while its effect on Gram-positive bacteria is highly dependent on the nature of the C-7 substituent.[2][4] An amino group at C-8 can retain good Gram-positive activity but often leads to a reduction in Gram-negative potency.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by interfering with the process of bacterial DNA replication.[1][2] They form a stable complex with DNA and the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. This stabilization of the enzyme-DNA complex leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[6][8]

Quinolone_Mechanism Quinolone 8-Substituted Quinolone Complex Ternary Quinolone-Enzyme-DNA Complex Quinolone->Complex DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Complex Topo_IV Bacterial Topoisomerase IV Topo_IV->Complex DNA Bacterial DNA DNA->Complex DS_Breaks Double-Strand DNA Breaks Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death MIC_Workflow start Start prep_plates Prepare 96-well plates with Mueller-Hinton Broth start->prep_plates serial_dilution Perform serial two-fold dilutions of 8-substituted quinolones prep_plates->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Comparative In Vivo Efficacy of 8-(Trifluoromethyl)quinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vivo antibacterial activity and phototoxicity of 8-(trifluoromethyl)-substituted quinolones, providing key experimental data and methodologies for researchers in drug development.

The quest for novel antibacterial agents with improved efficacy and safety profiles has led to the exploration of various quinolone derivatives. Among these, 8-(trifluoromethyl)quinolones have emerged as a promising class, demonstrating potent in vivo activity, particularly against Gram-positive pathogens, coupled with a reduced risk of phototoxicity compared to their 8-fluoro counterparts. This guide provides a comparative overview of the in vivo efficacy of this class of compounds, supported by experimental data from key studies.

In Vivo Antibacterial Efficacy

A pivotal study by Sanchez et al. (1992) systematically evaluated a series of 8-(trifluoromethyl)-substituted quinolones and compared their in vivo efficacy against established quinolones such as ciprofloxacin and analogous 6,8-difluoro compounds. The primary measure of in vivo efficacy was the median effective dose (ED50) in a murine systemic infection model.

The data reveals that while the in vitro activity of 8-(trifluoromethyl)quinolones was generally comparable to their 8-H analogues and slightly less than the 6,8-difluoro analogues, their in vivo performance was notably robust.[1] Against infections caused by Streptococcus pyogenes and Streptococcus pneumoniae, the 8-(trifluoromethyl)quinolones demonstrated efficacy comparable to the highly active 6,8-difluoro series and showed a significant improvement, in some cases up to 10-fold, over the corresponding ciprofloxacin analogues.[1]

Quantitative Comparison of In Vivo Efficacy (ED50, mg/kg)
Compound/AnalogRXS. pyogenes (SC)S. pneumoniae (IP)
8-(Trifluoromethyl)quinolone CyclopropylCF35.8 12
8-H AnalogCyclopropylH1125
6,8-Difluoro AnalogCyclopropylF2.715
CiprofloxacinCyclopropylH>100>100
8-(Trifluoromethyl)quinolone EthylCF311 20
8-H AnalogEthylH1848
6,8-Difluoro AnalogEthylF8.832
Ciprofloxacin AnalogEthylH>100>100
8-(Trifluoromethyl)quinolone tert-ButylCF315 35
8-H Analogtert-ButylH2570
6,8-Difluoro Analogtert-ButylF1255

Data synthesized from Sanchez et al., J. Med. Chem. 1992, 35(2), 361-7. SC: Subcutaneous infection model; IP: Intraperitoneal infection model.

Reduced Phototoxicity: A Key Advantage

A significant drawback of many fluoroquinolones is their potential to induce phototoxicity. The 8-(trifluoromethyl)quinolones have been shown to possess a markedly improved phototoxic profile compared to their 8-fluoro counterparts.

In a mouse phototolerance assay, the 8-(trifluoromethyl)quinolones were found to be comparable to the 8-H-quinolones, both of which exhibited significantly higher "no-effect" doses, indicating greater tolerance to light exposure, than the corresponding 6,8-difluoroquinolones.[1]

Phototolerance in Mice
Compound ClassNo-Effect Dose (mg/kg)
8-(Trifluoromethyl)quinolones >100
8-H-quinolones>100
6,8-Difluoroquinolones10-20

Data synthesized from Sanchez et al., J. Med. Chem. 1992, 35(2), 361-7.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Murine Systemic Infection Model

This model is designed to evaluate the in vivo efficacy of antibacterial agents against systemic infections in mice.

1. Animal Model:

  • Species: Swiss Webster mice (female, 18-22 g)

  • Housing: Maintained under standard laboratory conditions with ad libitum access to food and water.

2. Bacterial Strains and Inoculum Preparation:

  • Strains: Streptococcus pyogenes C203, Streptococcus pneumoniae SV1.

  • Culture: Bacteria are grown in brain-heart infusion broth.

  • Inoculum: The bacterial suspension is diluted in sterile saline or broth to a concentration that results in a lethal infection within a specified timeframe.

3. Infection Procedure:

  • Subcutaneous (SC) Infection (S. pyogenes): A 0.5 mL volume of the bacterial suspension is injected subcutaneously into the dorsal region of the mice.

  • Intraperitoneal (IP) Infection (S. pneumoniae): A 0.5 mL volume of the bacterial suspension is injected intraperitoneally.

4. Treatment:

  • Administration: The test compounds are administered orally (p.o.) or subcutaneously (s.c.) at various dose levels.

  • Timing: Treatment is typically initiated at the time of infection and may be repeated at specified intervals depending on the pharmacokinetic properties of the compounds.

5. Efficacy Assessment:

  • Endpoint: The primary endpoint is the survival of the mice over a defined observation period (e.g., 7 days).

  • Calculation: The median effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as the probit analysis.

Mouse Phototolerance Assay

This assay is used to assess the potential for a compound to induce phototoxicity upon exposure to light.

1. Animal Model:

  • Species: Hairless mice (SKH-1) are often used, or the ears of haired mice can be evaluated.

  • Housing: Similar to the infection model.

2. Compound Administration:

  • Route: The test compound is administered, typically orally or intravenously.

  • Dosage: A range of doses is used to determine a "no-effect" dose.

3. Light Exposure:

  • Light Source: A light source that emits UVA radiation is used.

  • Exposure: A specific area of the animal (e.g., the ears) is exposed to a controlled dose of UVA light for a defined period.

4. Assessment of Phototoxicity:

  • Observation: The exposed area is observed for signs of phototoxicity, such as erythema (redness) and edema (swelling), at various time points after exposure.

  • Scoring: A scoring system is often used to quantify the severity of the phototoxic reaction.

  • Endpoint: The "no-effect" dose is the highest dose at which no phototoxic reaction is observed.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone 8-(Trifluoromethyl)quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Regulates supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Topo_IV->DNA Decatenates replicated DNA Topo_IV->Replication DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

Caption: Mechanism of action for 8-(trifluoromethyl)quinolones.

Systemic_Infection_Workflow Animal_Prep Acclimatize Mice Infection Induce Systemic Infection (SC or IP) Animal_Prep->Infection Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Infection Treatment Administer 8-(Trifluoromethyl)quinolone (Varying Doses) Infection->Treatment Observation Observe for 7 Days Treatment->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis

Caption: Workflow for the murine systemic infection model.

Phototoxicity_Workflow Animal_Prep Acclimatize Mice Compound_Admin Administer 8-(Trifluoromethyl)quinolone (Varying Doses) Animal_Prep->Compound_Admin UVA_Exposure Expose Ears to UVA Light Compound_Admin->UVA_Exposure Assessment Assess Erythema and Edema UVA_Exposure->Assessment Data_Analysis Determine No-Effect Dose Assessment->Data_Analysis

Caption: Workflow for the mouse phototolerance assay.

References

A Comparative Guide to Assessing the Purity of Synthesized 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter influencing downstream applications, from biological assays to final drug efficacy and safety. This guide provides a comparative overview of key analytical techniques for assessing the purity of 8-fluoroquinoline, a fluorinated quinoline derivative of interest in pharmaceutical and materials science research.[1] The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy is objectively compared, supported by detailed experimental protocols and data presentation.

Introduction to Purity Assessment

The verification of a compound's purity is a fundamental step in chemical synthesis.[2] Impurities can arise from unreacted starting materials, intermediates, byproducts of side reactions, or degradation products.[2][3] For novel quinoline derivatives like this compound, a multi-faceted analytical approach is essential to ensure the identity and purity of the synthesized sample.[2][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of quantitative accuracy.[5]

Technique Principle Advantages Disadvantages Typical Data Output
HPLC-UV Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5]- Wide applicability for non-volatile and thermally labile compounds.- Excellent quantitative accuracy and precision.[6] - Robust and reproducible method.[7]- Requires a chromophore for UV detection.- May require method development to achieve optimal separation.[8]Chromatogram showing retention time and peak area of the main compound and impurities. Purity is calculated based on the relative peak areas.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.[5]- High resolution for volatile and semi-volatile impurities.[5] - Provides structural information for impurity identification. - High sensitivity.- Not suitable for non-volatile or thermally unstable compounds.- Derivatization may be required for some compounds.Total ion chromatogram showing retention time and mass spectrum for each peak, allowing for identification and quantification of impurities.
qNMR Provides quantitative information based on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[9]- Primary analytical method that can provide a highly accurate purity value without a specific reference standard.[5][10] - Provides structural confirmation of the main compound and impurities.[9] - Non-destructive technique.[10]- Lower sensitivity compared to chromatographic methods.- Overlapping signals can complicate quantification.[10] - Requires a high-field NMR spectrometer and careful experimental setup.[11]NMR spectrum showing chemical shifts, signal integrals, and coupling constants. Purity is determined by comparing the integral of the analyte's signals to that of a certified internal standard.[12]
Elemental Analysis Determines the percentage composition of elements (typically C, H, N) in a sample.[13]- Provides the empirical formula of the compound.[13][14] - Can indicate the presence of inorganic impurities.[15] - A long-established and reliable method for purity confirmation.[15]- Does not provide information on organic impurities with the same elemental composition.- Requires a relatively larger sample amount.- Can be prone to manipulation if not performed with rigor.[15]A report comparing the experimentally determined weight percentages of elements to the calculated values for the theoretical formula.[16]

Experimental Protocols

This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for quinoline derivatives.[2]

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer solution like phosphate buffer at pH 2.5-5.5) is typically used.[6][8] A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 225 nm or 280 nm).[6][17]

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.

This protocol is suitable for the analysis of volatile and semi-volatile impurities in this compound samples.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[5]

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally effective for halogenated aromatic compounds.[18]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Oven Temperature Program: Start at 90°C, hold for 2 minutes, then ramp to 260°C at a rate of 20°C/min, and hold for 3 minutes.[18]

  • Injector: Splitless injection at 250°C.[18]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or toluene to a concentration of approximately 1 mg/mL.

This protocol provides a highly accurate purity assessment without the need for a specific this compound reference standard.[5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons, allowing for accurate integration.

  • Data Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.[12]

Data Presentation and Interpretation

The following table summarizes hypothetical data obtained from the analysis of two different batches of synthesized this compound.

Analytical Method Batch A - Purity (%) Batch B - Purity (%) Detected Impurities
HPLC-UV (Area %) 99.698.2Impurity 1 (RT=3.5 min), Impurity 2 (RT=5.8 min)
GC-MS (Area %) 99.899.1Volatile Impurity 3 (m/z=129), Starting Material (m/z=111)
qNMR (mol/mol %) 99.598.0Unidentified aromatic impurities
Elemental Analysis C: 73.45, H: 4.10, N: 9.50C: 72.80, H: 4.25, N: 9.35Theoretical: C: 73.46, H: 4.11, N: 9.52

Interpretation:

  • Batch A shows high purity across all methods, with the elemental analysis closely matching the theoretical values.

  • Batch B shows lower purity, with HPLC and qNMR indicating the presence of more significant impurities. GC-MS suggests the presence of residual starting material (2-fluoroaniline, molecular weight 111). The deviation in the elemental analysis for Batch B also points towards the presence of impurities.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of a synthesized this compound sample and the relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic & Other Methods cluster_results Data Interpretation & Final Purity synthesis Synthesized This compound Sample tlc TLC for Initial Purity Check synthesis->tlc qnmr qNMR Analysis synthesis->qnmr Absolute Purity & Structure Confirmation ea Elemental Analysis synthesis->ea Empirical Formula Validation hplc HPLC-UV Analysis tlc->hplc Quantitative Purity gcms GC-MS Analysis tlc->gcms Volatile Impurities data_comp Compare Data from All Techniques hplc->data_comp gcms->data_comp qnmr->data_comp ea->data_comp final_purity Final Purity Determination data_comp->final_purity

Caption: Workflow for the comprehensive purity assessment of this compound.

Analytical_Technique_Relationship cluster_separation Separation-Based cluster_structure Structure-Based main Purity Assessment of this compound hplc HPLC (Quantitative Purity) main->hplc gc GC (Volatile Impurities) main->gc nmr NMR (Structural Confirmation, Absolute Purity) main->nmr ms MS (Impurity ID) gc->ms

Caption: Interrelationship of key analytical techniques for purity analysis.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires the application of multiple, complementary analytical techniques. HPLC provides robust quantitative data on the main component and non-volatile impurities, while GC-MS is invaluable for identifying volatile contaminants and residual starting materials. qNMR serves as a primary method for obtaining a highly accurate purity value and confirming the compound's structure. Elemental analysis validates the empirical formula, providing an additional layer of confidence in the sample's composition. By employing a combination of these methods, researchers can ensure the quality and reliability of their synthesized this compound for subsequent research and development activities.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Fluoroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Fluoroquinoline, a halogenated heterocyclic compound. Adherence to these procedures is paramount to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult its Safety Data Sheet (SDS). While a specific SDS for this compound was not found in the immediate search, data for structurally similar halogenated quinolines and fluoroquinolone compounds indicate a number of potential hazards.[1][2] This substance should be handled with care, assuming it may cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE):

A summary of recommended PPE for handling this compound is provided below.

EquipmentSpecification
Gloves Nitrile rubber or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection Use a properly fitted NIOSH-approved respirator if handling powders or creating aerosols.

Spill Management:

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Clean: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris and place it in a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps for safe and compliant disposal, treating it as a halogenated organic hazardous waste.[3][4][5]

  • Waste Segregation: It is crucial to segregate halogenated organic waste from all other waste streams, especially non-halogenated solvents.[3][5] Do not mix this compound waste with acids, bases, or other reactive chemicals.[4][6]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and compatible hazardous waste container.[4][7] Polyethylene containers are often suitable for halogenated solvent waste.[4]

    • The container must be in good condition, compatible with the material, and have a secure, tight-fitting lid.[4][6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste in the container.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secured, cool, and well-ventilated space away from direct sunlight and sources of ignition.[4][6]

    • Ensure the container is stored upright and in secondary containment to prevent spills.[4]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[4] The primary recommended method for the disposal of such pharmaceutical and halogenated waste is incineration by a licensed hazardous waste management facility.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start Waste Generated segregate Segregate as Halogenated Waste start->segregate collect Collect in Designated Compatible Container segregate->collect label_waste Label with 'Hazardous Waste', Chemical Name, and Date collect->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration Incineration by Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical procedures for the handling and disposal of 8-Fluoroquinoline. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are skin and eye irritation. Below is a summary of its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritant (Category 2)GHS07 (Exclamation Mark)[1]Warning[1]H315: Causes skin irritation[1][2][3]
Eye Irritant (Category 2)GHS07 (Exclamation Mark)[1]Warning[1]H319: Causes serious eye irritation[1][2][3]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Chemical Splash Goggles or Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4]
Hands Chemical-Resistant GlovesNitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA flame-retardant lab coat that fully covers the arms is required.
Respiratory Use in a well-ventilated area or fume hoodRespiratory protection is generally not required when handling small quantities in a well-ventilated laboratory or under a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.

  • Weighing: Conduct all weighing operations of solid this compound within a chemical fume hood to prevent inhalation of any airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage Plan
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6]

  • Waste Collection: Collect all waste containing this compound (including contaminated solids, solutions, and PPE) in a designated, clearly labeled, and sealed hazardous waste container.[7][8]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste disposal program. Do not dispose of this compound down the drain or in regular trash.[7][9]

Experimental Workflow & Safety Logic

The following diagrams illustrate the key workflows for handling and emergency response.

HandlingWorkflow Handling Workflow for this compound prep 1. Preparation - Verify fume hood function - Confirm eyewash/shower access - Don appropriate PPE weigh 2. Weighing - Perform inside fume hood - Use appropriate spatula and weigh boat prep->weigh dissolve 3. Dissolution - Add solid to solvent slowly - Gentle agitation weigh->dissolve use 4. Experimental Use - Maintain in fume hood - Avoid generating aerosols dissolve->use cleanup 5. Post-Handling Cleanup - Decontaminate work surfaces - Wash hands thoroughly use->cleanup

Caption: Step-by-step procedure for safely handling this compound.

EmergencyResponse Emergency Response Protocol exposure Exposure Event (Skin/Eye Contact, Inhalation) remove Remove from Exposure Source exposure->remove first_aid Administer First Aid (Flush with water, move to fresh air) remove->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical report Report Incident to Supervisor seek_medical->report

Caption: Logical flow for responding to an exposure incident.

DisposalWorkflow Disposal Workflow for Halogenated Waste collect 1. Collect Waste - Includes contaminated solids, liquids, and PPE segregate 2. Segregate Waste - Place in designated 'Halogenated Organic Waste' container collect->segregate label 3. Label Container - Clearly identify contents and hazard warnings segregate->label store 4. Store Securely - In a designated satellite accumulation area label->store dispose 5. Arrange Pickup - Contact institutional hazardous waste disposal store->dispose

Caption: Procedural steps for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.